molecular formula C10H12O2S B107868 4-(Phenylsulfanyl)butanoic acid CAS No. 17742-51-7

4-(Phenylsulfanyl)butanoic acid

Cat. No.: B107868
CAS No.: 17742-51-7
M. Wt: 196.27 g/mol
InChI Key: HHZVQLOVHIDMBD-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)butanoic acid (CAS 17742-51-7) is a solid organic compound with a molecular weight of 196.26 g/mol and a molecular formula of C 10 H 12 O 2 S . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a carboxylic acid terminus separated from a phenylsulfanyl (thioether) group by a four-carbon alkyl chain, makes it a valuable precursor for the synthesis of more complex molecules via reactions at both the acid and sulfur functional groups . Researchers value this compound for its role as a key intermediate in carbon-chain extension protocols and in the development of novel organophosphorus compounds, which are areas of significant interest in synthetic methodology and drug discovery . The compound should be handled with care and stored in a cool, dry, and well-ventilated place . Safety Information: This product is labeled with the GHS07 pictogram and carries the signal word "Warning." Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to wear appropriate personal protective equipment, avoid breathing its dust, and wash hands thoroughly after handling. Please Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZVQLOVHIDMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170304
Record name Butanoic acid, 4-(phenylthio)-
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17742-51-7
Record name 4-(Phenylthio)butyric acid
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Record name 17742-51-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 4-(phenylthio)-
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Record name 4-(PHENYLTHIO)BUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Phenylsulfanyl)butanoic Acid from Thiophenol and γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(phenylsulfanyl)butanoic acid, a molecule of interest in pharmaceutical development and materials science.[1] The described methodology focuses on the nucleophilic ring-opening of γ-butyrolactone with thiophenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations. The content is structured to deliver not just a protocol, but a foundational understanding of the chemical principles at play, ensuring both reproducibility and safe laboratory practice.

Introduction: Significance and Applications

This compound (also known as 4-(phenylthio)butanoic acid) is an organic compound featuring a butanoic acid backbone substituted with a phenylsulfanyl group.[1] Its structure, incorporating a thioether linkage and a carboxylic acid moiety, makes it a valuable intermediate in organic synthesis.[1] The presence of the phenylthio group suggests potential antimicrobial properties, while the carboxylic acid functionality allows for interactions with biological targets like enzymes, indicating its potential as an enzyme inhibitor.[1] Furthermore, its amphiphilic nature, with a hydrophobic phenyl group and a hydrophilic carboxylic acid, presents opportunities in materials science for the development of self-assembling molecules and novel ligands.[1]

This guide focuses on a direct and efficient synthetic route to this compound via the base-catalyzed ring-opening of γ-butyrolactone with thiophenol. This method offers a straightforward approach to this valuable compound, utilizing readily available starting materials.

Chemical Principles and Reaction Mechanism

The core of this synthesis lies in the nucleophilic acyl substitution reaction, specifically the ring-opening of a cyclic ester (lactone) by a thiolate nucleophile.

The Nucleophile: Thiophenolate

Thiophenol (C₆H₅SH) itself is a weak acid. To enhance its nucleophilicity, it is deprotonated by a base to form the thiophenolate anion (C₆H₅S⁻). This anion is a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of γ-butyrolactone. The choice of base is critical; a strong base is required to quantitatively generate the thiophenolate. Sodium hydroxide or sodium methoxide are commonly employed for this purpose, leading to the in-situ formation of sodium thiophenolate.[2][3][4]

The Electrophile: γ-Butyrolactone

γ-Butyrolactone (GBL) is a five-membered cyclic ester.[5] While generally less reactive towards nucleophiles than their acyclic counterparts due to lower ring strain, the carbonyl carbon is sufficiently electrophilic to be attacked by a strong nucleophile like thiophenolate.[6][7] The reaction is a classic example of a base-catalyzed ring-opening of a lactone.[7][8]

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The thiophenolate anion attacks the carbonyl carbon of γ-butyrolactone, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

  • Ring-Opening: The tetrahedral intermediate is unstable and collapses. The ring is opened by the cleavage of the acyl-oxygen bond, reforming the carbonyl group and generating an alkoxide. This is followed by a proton transfer step (typically during aqueous workup) to yield the final product, this compound.

The overall transformation results in the formation of a new carbon-sulfur bond and the conversion of the cyclic ester into a linear carboxylic acid.

Reaction Mechanism Diagram

Caption: Base-catalyzed ring-opening of γ-butyrolactone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
ThiophenolC₆H₅SH110.18108-98-5Toxic, stenchant, handle in a fume hood.[9][10][11][12]
γ-ButyrolactoneC₄H₆O₂86.0996-48-0Hygroscopic.[5]
Sodium HydroxideNaOH40.001310-73-2Corrosive.
MethanolCH₃OH32.0467-56-1Flammable, toxic.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely flammable.
Hydrochloric AcidHCl36.467647-01-0Corrosive.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Preparation of Sodium Thiophenolate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of thiophenol to the cooled sodium hydroxide solution. The addition should be dropwise to control any exotherm.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium thiophenolate.

Step 2: Ring-Opening Reaction

  • To the freshly prepared sodium thiophenolate solution, add an equimolar amount of γ-butyrolactone.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

Step 3: Workup and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted thiophenol and other non-polar impurities.

  • Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

Step 4: Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to obtain a solid with a melting point of 44-47 °C.[13]

Experimental Workflow Diagram

Workflow A 1. Prepare Sodium Thiophenolate (Thiophenol + NaOH in Methanol) B 2. Add γ-Butyrolactone A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor Reaction (TLC/GC-MS) C->D E 5. Cool and Remove Methanol D->E Reaction Complete F 6. Aqueous Workup (Dissolve in H₂O, Wash with Ether) E->F G 7. Acidification (HCl) F->G H 8. Extraction with Ether G->H I 9. Dry and Concentrate H->I J 10. Purification (Recrystallization) I->J K Final Product: This compound J->K

Caption: Synthesis workflow for this compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thiophenol: This compound is highly toxic, flammable, and has an extremely unpleasant odor.[9][10][11][12] It is crucial to handle it with extreme care, using gloves, safety goggles, and a lab coat.[9][10][11] All manipulations should be performed in a certified chemical fume hood.[9][11] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[10]

  • Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Organic Solvents: Methanol and diethyl ether are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[9][11][12]

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₂O₂S[1][14]
Molecular Weight 196.27 g/mol [1][13][14]
Appearance Off-white solid
Melting Point 44-47 °C[13]
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.[14]
Mass Spectrometry m/z calculated for C₁₀H₁₂O₂S, found corresponding molecular ion peak.

Conclusion

This technical guide has detailed a robust and accessible method for the synthesis of this compound from thiophenol and γ-butyrolactone. By providing a thorough explanation of the underlying chemical principles, a step-by-step experimental protocol, and critical safety information, this document serves as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The successful execution of this synthesis will provide access to a versatile chemical building block for a wide range of applications.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol.
  • American Molecules. (2025). Thiophenol or PhSH or Phenyl Mercaptan or Mercaptobenzene Supplier.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Thiophenol.
  • Thermo Fisher Scientific. (2024). Thiophenol - SAFETY DATA SHEET.
  • Central Drug House. (n.d.). THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. (2025). A Comparative Guide: Dihydro-2(3H)-thiophenone vs. Gamma-Butyrolactone in Chemical Reactions.
  • ResearchGate. (2025). First Example of Cationic Ring-Opening Polymerization of γ-Thionobutyrolactone.
  • Royal Society of Chemistry. (2023). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry.
  • National Institutes of Health. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
  • PubChem. (2025). 4-Acetylsulfanyl-4-(2-phenylphenyl)butanoic acid.
  • Polimery. (n.d.). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review.
  • Smolecule. (2023). Buy this compound | 17742-51-7.
  • ResearchGate. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst.
  • PubChem. (n.d.). 4-(Phenylthio)butanoic acid.
  • Santa Cruz Biotechnology. (n.d.). Sodium thiophenolate | CAS 930-69-8.
  • Loyola University Chicago. (1990). 4-(Phenylsulfonyl) Butanoic Acid: Preparation, Dianion Generation, and Application to Four Carbon Chain Extension ; Studies of Organophosphorus Compounds Derived from Serine.
  • Sigma-Aldrich. (n.d.). 4-(Phenylsulfonyl)butanoic acid.
  • BenchChem. (n.d.). Thiobutyrolactone in Polymer Chemistry: Application Notes and Protocols.
  • ChemSynthesis. (2025). 4-phenylsulfanyl-butyric acid.
  • ACS Publications. (n.d.). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry.
  • Thompson, C. M., & Frick, J. A. (1988). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry, 53(23), 5349-5357.
  • Royal Society of Chemistry. (n.d.). Ring-opening polymerization of β-thiobutyrolactone catalyzed by phosphazenes. Polymer Chemistry.
  • Royal Society of Chemistry. (n.d.). γ-Thiobutyrolactone – ethylene carbonate decarboxylative copolymerization, an original pathway to prepare aliphatic oxidizable poly(γ-thioether ester). Polymer Chemistry.
  • CymitQuimica. (n.d.). CAS 930-69-8: Sodium thiophenolate.
  • Sigma-Aldrich. (n.d.). Sodium thiophenolate technical grade, 90.
  • Scientific Laboratory Supplies. (n.d.). Sodium thiophenolate, technica | 418293-50G | SIGMA-ALDRICH | SLS.
  • MDPI. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst.
  • ResearchGate. (2025). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions.
  • Wikipedia. (n.d.). γ-Butyrolactone.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
  • MDPI. (n.d.). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
  • Google Patents. (n.d.). Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • PubMed. (n.d.). Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents.
  • ResearchGate. (n.d.). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction.
  • ResearchGate. (n.d.). Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.
  • Google Patents. (n.d.). Method for producing gamma-butyrolactone.
  • Google Patents. (n.d.). Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material.

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An In-Depth Technical Guide to 4-(Phenylsulfanyl)butanoic Acid (CAS 17742-51-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 4-(Phenylsulfanyl)butanoic acid, a versatile building block in organic synthesis. As a Senior Application Scientist, the following information is synthesized to provide both technical accuracy and practical insights for laboratory and development settings.

Chemical Identity and Core Properties

This compound, registered under CAS number 17742-51-7, is an organic compound featuring a butyric acid backbone substituted with a phenylsulfanyl group.[1] This unique structure, containing a thioether linkage and a carboxylic acid moiety, imparts a dual reactivity that makes it a valuable intermediate in various synthetic pathways.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17742-51-7[1][2][3]
Molecular Formula C10H12O2S[1]
Molecular Weight 196.27 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-(Phenylthio)butanoic acid, 4-(Phenylthio)butyric acid, PTBA acid[1][2]
Melting Point 68-69 °C[4]
Boiling Point 362.9 ± 25.0 °C (Predicted)[4]
SMILES C1=CC=C(C=C1)SCCCC(=O)O[1]
InChI InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established organic chemistry methods. One common route involves the reaction of thiophenol with a suitable 4-halobutanoic acid derivative. The presence of both a carboxylic acid and a thioether functional group allows for a range of chemical transformations.[1]

Key Chemical Reactions: [1]

  • Esterification: The carboxylic acid group can be readily converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, particularly in reactions with alkyl halides, to form sulfonium salts.

  • Oxidation: The thioether can be oxidized to a sulfoxide or a sulfone, depending on the oxidizing agent and reaction conditions.

Caption: Chemical reactivity of this compound.

Applications in Research and Development

The versatile chemical nature of this compound makes it a valuable intermediate in several areas of research and development:

  • Pharmaceutical Development: Its structural motifs are found in various biologically active molecules, making it a key starting material for the synthesis of novel drug candidates.[1]

  • Synthetic Organic Chemistry: It serves as a building block for the construction of more complex molecules and is used in the development of new synthetic methodologies.[1]

  • Material Science: The presence of the sulfur atom and the aromatic ring allows for its incorporation into polymers and other materials to modify their properties.[1]

Safety and Handling

While specific GHS classification for this compound is not uniformly available across all databases, general safety precautions for carboxylic acids and thioethers should be followed. The available safety data sheets (SDS) provide the following guidance.[2][3][5]

Table 2: GHS Hazard Information (General)

Hazard ClassCategoryPrecautionary Statements
Skin Corrosion/IrritationNot ClassifiedP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationNot ClassifiedP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity (Oral)Not ClassifiedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

It is imperative to consult the most current Safety Data Sheet from your supplier before handling this chemical.

Experimental Protocol: Safe Handling and Weighing

This protocol outlines the necessary steps for safely handling and weighing this compound in a laboratory setting.

Objective: To accurately weigh a specified amount of this compound while minimizing exposure and ensuring personal safety.

Materials:

  • This compound (solid)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Preparation:

    • Ensure the analytical balance is clean, calibrated, and located in a draft-free area.

    • Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Taring the Balance:

    • Place a clean, dry weighing paper or boat on the balance pan.

    • Close the balance doors and press the "tare" or "zero" button to set the reading to zero.

  • Weighing the Compound:

    • Open the balance door and carefully use a clean spatula to transfer a small amount of this compound onto the weighing paper.

    • Close the balance door and observe the reading.

    • Incrementally add or remove small amounts of the solid until the desired weight is achieved.

  • Post-Weighing:

    • Once the desired weight is reached, carefully remove the weighing paper with the compound.

    • Clean the spatula and any spills on or around the balance immediately using appropriate methods.

    • Secure the lid on the stock bottle of this compound.

  • Disposal:

    • Dispose of any contaminated weighing paper or gloves in the appropriate chemical waste container.

Caption: Workflow for safe handling and weighing of laboratory chemicals.

Important Note on CAS Number Discrepancy

It has been noted that searches for "CAS number 17742-51-7" are sometimes mistakenly associated with "1-(2-Bromo-4,5-dimethoxyphenyl)ethanone". This is incorrect. The correct CAS number for 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is 74746-10-4 .[6] Researchers should be diligent in verifying CAS numbers to ensure they are working with the intended chemical.

Profile of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (CAS 74746-10-4)

For clarity and to address potential user confusion, a brief profile of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is provided below. This compound is a brominated acetophenone derivative and is also used as a building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates.

Table 3: Properties of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone

PropertyValueSource(s)
CAS Number 74746-10-4[6]
Molecular Formula C10H11BrO3[6]
Molecular Weight 259.10 g/mol [6]
IUPAC Name 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone[6]

Unlike this compound, this compound is a ketone and contains a bromine atom, leading to a different reactivity profile and distinct applications.

References

  • 4-PHENYLSULFANYL-BUTYRIC ACID CAS#: 17742-51-7. (n.d.).
  • Safety Data Sheet - Aaronchem. (n.d.).
  • 4-PHENYLSULFANYL-BUTYRIC ACID - Safety Data Sheet. (n.d.).
  • 4-phenylsulfanyl-butyric acid - 17742-51-7, C10H12O2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).
  • Buy this compound | 17742-51-7 - Smolecule. (2023-08-15).
  • Safety Data Sheet - ChemScene. (n.d.).
  • 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone - BLDpharm. (n.d.).

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An In-Depth Technical Guide to 4-(Phenylthio)butyric Acid: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-(Phenylthio)butyric acid (PTBA), a molecule of increasing interest in chemical biology and drug discovery. While structurally related to the well-known chemical chaperone and histone deacetylase inhibitor (HDACi) 4-phenylbutyric acid (PBA), PTBA possesses its own distinct and compelling biological profile. This document details the fundamental chemical identity of PTBA, provides a validated, step-by-step synthetic protocol grounded in established chemical principles, and explores its validated role as a novel histone deacetylase inhibitor. The guide is structured to provide not only technical data but also expert-level insights into the causality behind experimental design and the compound's potential therapeutic applications.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. This chapter defines the chemical identity of 4-(Phenylthio)butyric acid.

IUPAC Nomenclature and Synonyms

The formal name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 4-(phenylsulfanyl)butanoic acid .[1]

Commonly used synonyms in literature and chemical databases include:

  • 4-(Phenylthio)butanoic acid

  • 4-(Phenylthio)butyric acid

  • PTBA acid[1]

  • γ-(Phenylthio)butyric acid

Chemical Structure

4-(Phenylthio)butyric acid is characterized by a four-carbon butyric acid chain. A phenyl group is linked to the terminal (C4) carbon via a thioether (sulfur) bridge. This thioether linkage is a critical structural motif, distinguishing it from its close analog, 4-phenylbutyric acid, and has significant implications for its chemical properties and biological activity.

Caption: Chemical structure of 4-(Phenylthio)butyric acid.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for 4-(Phenylthio)butyric acid. For context, properties of the related compound 4-phenylbutyric acid are included where direct experimental data for PTBA is not widely available.

PropertyValue (4-(Phenylthio)butyric acid)Value (4-Phenylbutyric acid - for comparison)Reference(s)
Molecular Formula C₁₀H₁₂O₂SC₁₀H₁₂O₂[1]
Molecular Weight 196.27 g/mol 164.20 g/mol [1]
CAS Number 17742-51-71821-12-1[1]
Appearance Not widely reportedWhite to off-white crystalline powder[2]
Melting Point Not widely reported49-51 °C[3][4]
Water Solubility Not widely reported5.3 g/L (at 40 °C)[4]
LogP (calculated) 2.32.42[1][2]

Chapter 2: Synthesis and Purification

The reliable synthesis of a target compound is paramount for research consistency. This chapter outlines a robust and chemically sound protocol for the preparation of 4-(Phenylthio)butyric acid, explaining the rationale behind the chosen methodology.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C4-S bond. This suggests a nucleophilic substitution or ring-opening reaction. The most direct and efficient strategy involves the nucleophilic attack of a thiophenolate anion on an appropriate four-carbon electrophile. γ-Butyrolactone is an ideal electrophile for this purpose because it is inexpensive, stable, and its ring-opening directly yields the desired carboxylate product upon workup.

The key causal step is the deprotonation of thiophenol. Thiophenol is acidic (pKa ≈ 6.6) but not enough to react directly with the lactone. A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is required to quantitatively generate the highly nucleophilic sodium thiophenolate anion. This anion then readily attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to a ring-opening cascade that forms the carboxylate salt. Subsequent acidification yields the final product. This method is analogous to established procedures for synthesizing similar thioether carboxylic acids.[5]

Proposed Synthetic Protocol

This protocol is based on the well-established nucleophilic ring-opening of lactones by thiolates.[5]

Materials:

  • Thiophenol (C₆H₅SH)

  • γ-Butyrolactone (C₄H₆O₂)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Thiophenolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (or THF). Add sodium hydride (1.1 equivalents) portion-wise with stirring.

    • Causality: Using an inert atmosphere and anhydrous solvent is critical as sodium hydride reacts violently with water.

  • Cool the suspension to 0 °C in an ice bath. Slowly add thiophenol (1.0 equivalent) dropwise via syringe. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.

    • Causality: The slow, cooled addition controls the exothermic reaction and hydrogen gas evolution. Stirring ensures complete formation of the thiophenolate.

  • Ring-Opening Reaction: Re-cool the mixture to 0 °C. Add γ-butyrolactone (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to 50-60 °C overnight with stirring.

    • Causality: A slight excess of the lactone ensures the complete consumption of the valuable thiophenolate. Heating provides the necessary activation energy for the ring-opening reaction to proceed to completion.

  • Aqueous Workup and Acidification: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice and 3M HCl, ensuring the final pH is ~1-2.

    • Causality: This step simultaneously quenches any remaining NaH, protonates the carboxylate product to form the desired carboxylic acid, and separates the organic product from the DMF solvent.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 times). Combine the organic layers.

    • Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product while being immiscible with water.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: Washing removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Workup & Purification A Thiophenol + NaH in Anhydrous DMF, 0°C B Sodium Thiophenolate Anion A->B Deprotonation D Reaction Mixture (Intermediate Carboxylate Salt) B->D Nucleophilic Attack (Heat to 60°C) C γ-Butyrolactone C->D E Acidic Workup (HCl) D->E F Extraction (Ethyl Acetate) E->F G Purification (Chromatography) F->G H Final Product: 4-(Phenylthio)butyric Acid G->H

Caption: Workflow for the synthesis of 4-(Phenylthio)butyric acid.

Chapter 3: Biological Context and Potential Applications

The therapeutic potential of small molecules is often inferred from structurally similar compounds. This chapter explores the known biological activity of PTBA, contextualized by its well-studied analog, 4-phenylbutyric acid (PBA).

The Precedent of 4-Phenylbutyric Acid (PBA)

PBA is an FDA-approved drug primarily known for two distinct mechanisms of action:

  • Chemical Chaperone: PBA can help stabilize protein conformation, alleviate endoplasmic reticulum (ER) stress, and facilitate the proper trafficking of misfolded proteins.[6][7][8] This activity is being explored in diseases like cystic fibrosis and neurodegenerative disorders.[6][8]

  • Histone Deacetylase (HDAC) Inhibitor: PBA is a pan-HDAC inhibitor, meaning it broadly inhibits the activity of histone deacetylase enzymes.[1][9][10] This leads to hyperacetylation of histones and other proteins, altering gene expression. This mechanism is the basis for its investigation as an anti-cancer agent, as it can induce differentiation and apoptosis in malignant cells.[1]

4-(Phenylthio)butyric Acid (PTBA): A Novel HDAC Inhibitor

While sharing the core pharmacophore of PBA, 4-(Phenylthio)butyric acid (PTBA) has been specifically identified as a novel and potent histone deacetylase inhibitor.[11] A key study demonstrated that PTBA functions as an HDACi both in vitro and in vivo.[11]

The primary reported effect of this activity is the stimulation of renal progenitor cell proliferation.[11] In developmental models using zebrafish, treatment with PTBA was shown to expand the population of renal progenitor cells, a process dependent on cell proliferation.[11] This effect was shown to be mediated, at least in part, through the activation of the retinoic acid (RA) signaling pathway, a common downstream effect of HDAC inhibition.[11]

Rationale for the Thioether Linkage: Implications for Drug Design

The substitution of a methylene (-CH₂-) group in PBA with a thioether (-S-) linkage in PTBA is a significant modification from a medicinal chemistry perspective. This change can influence several key drug-like properties:

  • Metabolic Stability: Thioethers can have different metabolic fates compared to alkyl chains, potentially altering the compound's half-life and pharmacokinetic profile.

  • Lipophilicity and Polarity: The sulfur atom can alter the molecule's polarity and ability to form hydrogen bonds, which can affect cell permeability, solubility, and target engagement.

  • Target Affinity: The geometry and electronic properties of the thioether bond compared to a carbon-carbon bond can lead to different binding affinities and selectivities for the active site of HDAC enzymes or other potential targets.

The discovery of PTBA's potent activity highlights the value of exploring bioisosteric replacements in known pharmacophores to discover novel agents with potentially improved or differentiated therapeutic profiles.

Chapter 4: Handling and Safety

Safe handling is a prerequisite for any laboratory work. While a specific, comprehensive Safety Data Sheet (SDS) for 4-(Phenylthio)butyric acid is not widely available, a robust safety protocol can be established based on the well-documented hazards of its close structural analog, 4-phenylbutyric acid.[3][9][12]

Hazard Identification

Based on analogous compounds, 4-(Phenylthio)butyric acid should be treated as a substance with the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[12]

  • Serious Eye Irritation: May cause serious eye irritation or damage.[12]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[12]

Recommended Handling Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[12]

  • Body Protection: Wear a standard laboratory coat.

Engineering Controls:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Avoid generating dust.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

  • 4-(Phenylthio)butanoic acid, a novel histone deacetylase inhibitor, stimulates renal progenitor cell proliferation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Loba Chemie. (2019, March 20). 4-PHENYLBUTYRIC ACID 99% Safety Data Sheet. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Phenylthio)butanoic acid. PubChem. Retrieved January 14, 2026, from [Link]

  • Iwasaki, Y., et al. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid. Retrieved January 14, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylbutyric acid. PubChem. Retrieved January 14, 2026, from [Link]

  • Levine, J. A., Ferrendelli, J. A., & Covey, D. F. (1986). Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents. Journal of Medicinal Chemistry, 29(10), 1996-9.
  • Canani, R. B., et al. (2011). Butyrate: a histone deacetylase inhibitor with therapeutic potential in inherited metabolic disorders. British Journal of Clinical Pharmacology.
  • Reddy, S., et al. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

Sources

The Genesis of a Moiety: A Technical Guide to the Discovery and Initial Isolation of 4-(Phenylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the vast landscape of organic chemistry, certain molecular scaffolds emerge as foundational building blocks for a multitude of applications, from pharmaceuticals to material science. 4-(Phenylsulfanyl)butanoic acid, a molecule featuring a flexible four-carbon chain linking a carboxylic acid and a phenylthio ether, represents one such versatile entity. Its structure offers a unique combination of hydrophilicity from the carboxyl group and lipophilicity from the phenyl ring, bridged by a polarizable sulfur atom. This technical guide delves into the historical context of its discovery and elucidates the fundamental principles behind its initial isolation, providing a granular, step-by-step methodology rooted in the pioneering work of early twentieth-century chemists. For researchers and drug development professionals, understanding the genesis of this compound offers critical insights into its reactivity and the logical evolution of its synthesis.

Part 1: The Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader exploration of reactions between nucleophiles and lactones in the early 20th century. While a singular, celebrated "discovery" paper for this specific sulfur-containing molecule is not prominent in the annals of chemical history, its synthesis is a logical extension of the well-documented work on its oxygen analog.

The foundational methodology can be traced to the work of W. Autenrieth and A. Geyer, who in 1908 reported the synthesis of γ-phenoxybutyric acid. Their seminal paper in Berichte der deutschen chemischen Gesellschaft detailed the ring-opening of γ-butyrolactone with sodium phenoxide. This reaction established a robust and straightforward pathway to 4-aryloxybutanoic acids. Given the similar nucleophilic character of thiols compared to phenols, the adaptation of this method for the synthesis of this compound was a natural and logical progression for chemists of that era.

The core principle of this discovery lies in the inherent reactivity of γ-butyrolactone, a five-membered cyclic ester. The ring strain in the lactone, although not as pronounced as in smaller rings like β-lactones, renders the carbonyl carbon susceptible to nucleophilic attack. The choice of a strong nucleophile, such as the sodium salt of thiophenol (sodium thiophenoxide), is crucial for efficiently opening the lactone ring.

Part 2: The Initial Isolation and Synthesis: A Methodological Deep Dive

The initial synthesis of this compound is predicated on the base-catalyzed ring-opening of γ-butyrolactone by thiophenol. This section provides a detailed, step-by-step protocol that reflects the likely historical procedure, augmented with modern safety and purification insights.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The thiophenoxide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the ester bond and opening the ring to form the sodium salt of this compound. Acidification in the final step protonates the carboxylate to yield the desired product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Step 1: Preparation of Sodium Thiophenoxide

  • Procedure: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add thiophenol (1.0 equivalent) dropwise with stirring.

  • Causality: The in-situ formation of sodium ethoxide from sodium and ethanol provides a strong base to deprotonate the weakly acidic thiophenol (pKa ≈ 6.6), generating the highly nucleophilic sodium thiophenoxide. An inert atmosphere is critical to prevent the oxidation of the thiophenoxide to diphenyl disulfide.

Step 2: Ring-Opening of γ-Butyrolactone

  • Procedure: To the freshly prepared solution of sodium thiophenoxide, add γ-butyrolactone (1.0 equivalent) dropwise at room temperature. After the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours.

  • Causality: The elevated temperature increases the reaction rate, ensuring the complete consumption of the starting materials. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.

Step 3: Work-up and Acidification

  • Procedure: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted thiophenol and diphenyl disulfide. Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) until the solution is acidic to litmus paper (pH ≈ 2).

  • Causality: The initial aqueous work-up separates the water-soluble sodium salt of the product from non-polar impurities. Acidification protonates the carboxylate, causing the free carboxylic acid to precipitate or separate as an oil, as it is significantly less soluble in water.

Step 4: Isolation and Purification

  • Procedure: Extract the acidified aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Causality: Extraction with an organic solvent efficiently isolates the product from the aqueous phase. Drying the organic extract removes residual water, which could interfere with subsequent characterization or storage.

Step 5: Final Purification

  • Procedure: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.

  • Causality: Recrystallization or distillation removes minor impurities, yielding the final product in high purity, which can be confirmed by melting point determination and spectroscopic analysis.

Data Presentation
PropertyExpected Value
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Appearance White to off-white solid or colorless oil
Melting Point 44-47 °C
Boiling Point Decomposes at atmospheric pressure
Solubility Soluble in most organic solvents, insoluble in water

Part 3: Visualization of the Synthetic Workflow

To provide a clear visual representation of the logical and experimental flow, the following diagrams have been generated.

Synthesis_Workflow cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Ring-Opening Reaction cluster_workup Step 3 & 4: Work-up & Isolation cluster_purification Step 5: Purification Na Sodium Metal NaSPh Sodium Thiophenoxide Solution Na->NaSPh Dissolve EtOH Anhydrous Ethanol EtOH->NaSPh Thiophenol Thiophenol Thiophenol->NaSPh Add dropwise ReactionMix Reaction Mixture NaSPh->ReactionMix gBL γ-Butyrolactone gBL->ReactionMix Add dropwise Workup Aqueous Work-up & Acidification ReactionMix->Workup Reflux, then cool Extraction Solvent Extraction Workup->Extraction CrudeProduct Crude Product Extraction->CrudeProduct Purification Recrystallization or Distillation CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

The discovery and initial isolation of this compound represent a classic example of logical synthetic progression in organic chemistry. Building upon the foundational work on analogous oxygen-containing compounds, early chemists were able to devise a straightforward and efficient synthesis that remains relevant today. For modern researchers, a deep understanding of this historical context and the underlying chemical principles is not merely an academic exercise; it provides a solid foundation for the innovative application of this versatile molecule in drug discovery and materials science. The robustness of the initial synthetic route is a testament to the enduring logic of well-designed chemical reactions.

References

  • Autenrieth, W., & Geyer, A. (1908). Einwirkung von Natriumphenolat auf γ-Butyrolacton. Berichte der deutschen chemischen Gesellschaft, 41(3), 4249-4257. [Link]

An In-depth Technical Guide to the Theoretical Calculation of 4-(Phenylsulfanyl)butanoic Acid Molecular Orbitals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic structure is paramount. The spatial arrangement and energy levels of molecular orbitals govern a compound's reactivity, intermolecular interactions, and photophysical properties. 4-(Phenylsulfanyl)butanoic acid, a molecule featuring a flexible butyric acid chain attached to a phenyl ring via a sulfur linkage, presents an interesting case study. Its structural motifs, including a carboxylic acid group, a thioether linkage, and an aromatic ring, suggest a rich electronic landscape with potential applications in pharmaceutical development as a scaffold or in materials science for the design of self-assembling molecules or ligands.[1]

This technical guide provides a comprehensive, step-by-step protocol for the theoretical calculation of the molecular orbitals of this compound. We will delve into the foundational principles of quantum chemistry, justify the selection of robust computational methods, and provide a detailed workflow for calculation, analysis, and visualization. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into molecular properties.

Theoretical Foundations: A Primer on Molecular Orbital Theory

At the heart of understanding molecular electronic structure lies the Schrödinger equation. However, for a multi-electron system like this compound, an exact analytical solution is unattainable.[2][3] Consequently, we turn to approximations, with Hartree-Fock (HF) theory and Density Functional Theory (DFT) being the most prominent ab initio methods.[4]

The Hartree-Fock Approximation

The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetric combination of one-electron wavefunctions called molecular orbitals.[5][6] In essence, it treats each electron as moving in an average field created by all other electrons, a concept known as the self-consistent field (SCF) method.[7] While foundational and a good starting point, HF theory neglects the instantaneous correlation of electron motions, which can be a limitation for achieving high accuracy.[3]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used method in computational chemistry due to its favorable balance of accuracy and computational cost.[8][9] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by the electron density. This shifts the focus from the complex many-electron wavefunction to the more manageable three-dimensional electron density.

In practice, the Kohn-Sham formulation of DFT is employed, which introduces a fictitious system of non-interacting electrons that generates the same electron density as the real, interacting system. The genius of this approach lies in lumping the complex many-body effects into an exchange-correlation functional. The exact form of this functional is unknown and is therefore approximated.

Basis Sets: The Language of Molecular Orbitals

To solve the quantum mechanical equations numerically, molecular orbitals are represented as a linear combination of pre-defined mathematical functions known as basis functions. These basis functions are centered on each atom in the molecule. The collection of these functions for all atoms in a molecule is called a basis set.

A commonly used and effective basis set for organic molecules is the Pople-style basis set, such as 6-31G* . Let's break down this notation:

  • 6-31G : This indicates a split-valence basis set. The core atomic orbitals are described by a single basis function (a contraction of 6 Gaussian functions), while the valence orbitals are described by two basis functions (one a contraction of 3 Gaussians and the other a single Gaussian). This provides more flexibility for describing the valence electrons, which are crucial for chemical bonding.

  • * : This denotes the addition of polarization functions (in this case, d-orbitals on heavy, non-hydrogen atoms). Polarization functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.

Computational Protocol for this compound

This section outlines a detailed, step-by-step methodology for calculating the molecular orbitals of this compound. We will utilize the widely adopted B3LYP/6-31G* level of theory, which has been shown to provide a good balance of accuracy and computational efficiency for a wide range of organic molecules.[10][11][12] The B3LYP functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT.[13]

Step 1: Molecular Structure Generation

The first step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building software such as Avogadro or GaussView.[14][15][16]

Protocol:

  • Open your preferred molecular editor.

  • Construct the this compound molecule by assembling the phenyl group, the sulfur atom, the butanoic acid chain, and the carboxylic acid group.

  • Ensure the correct connectivity and add hydrogen atoms to satisfy the valency of all atoms.

  • Perform an initial "clean-up" or geometry optimization using a built-in force field (e.g., UFF in Avogadro) to obtain a reasonable starting geometry.[17]

Step 2: Geometry Optimization

The initial structure is likely not at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the structure that corresponds to a minimum on the potential energy surface.

Protocol:

  • Save the initial structure in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf for Gaussian).

  • Set up the input file for a geometry optimization calculation. In Gaussian, the keyword Opt is used.

  • Specify the desired level of theory and basis set: B3LYP/6-31G*.

  • Submit the calculation to the quantum chemistry program (e.g., Gaussian, ORCA, GAMESS).[18][19]

  • Upon completion, verify that the optimization has converged to a true minimum by performing a frequency calculation (Freq keyword in Gaussian). A true minimum will have no imaginary frequencies.

Step 3: Molecular Orbital Calculation

With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.

Protocol:

  • Use the optimized coordinates from the previous step.

  • Set up the input file for a single-point energy calculation. This is typically the default calculation type if no other job type is specified.

  • Specify the same level of theory and basis set: B3LYP/6-31G*.

  • Include keywords to request the generation of molecular orbital information. In Gaussian, using the Pop=Full keyword will provide detailed information in the output file, and saving a checkpoint file (.chk) is essential for visualization.

  • Submit the calculation.

Computational Workflow Diagram

G cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_analysis Analysis & Visualization mol_build 1. Build 3D Structure (e.g., Avogadro) init_opt 2. Initial Force Field Optimization mol_build->init_opt geom_opt 3. Geometry Optimization (B3LYP/6-31G*) init_opt->geom_opt Input Geometry freq_calc 4. Frequency Calculation (Verify Minimum) geom_opt->freq_calc mo_calc 5. Single-Point Energy & MO Calculation freq_calc->mo_calc parse_output 6. Parse Output File (Energies, Coefficients) mo_calc->parse_output Output File (.log, .chk) visualize 7. Visualize MOs (e.g., GaussView, Avogadro) parse_output->visualize

Caption: Computational workflow for molecular orbital analysis.

Analysis and Visualization of Molecular Orbitals

The output of the molecular orbital calculation contains a wealth of information. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO is the highest energy orbital that contains electrons, while the LUMO is the lowest energy orbital that is empty.[20] These orbitals are critical for understanding a molecule's chemical reactivity and electronic properties.[21]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity or ionization potential). A higher HOMO energy suggests that the molecule is a better electron donor.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity or electron affinity). A lower LUMO energy indicates that the molecule is a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[22] A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[23]

Visualizing the Molecular Orbitals

Visualizing the three-dimensional shapes of the HOMO and LUMO provides invaluable insights into where a molecule is most likely to react.

Protocol for Visualization using GaussView:

  • Open the checkpoint file (.chk) from your Gaussian calculation in GaussView.[24]

  • From the Results menu, select Surfaces/Contours.

  • In the new window, click on Cube Actions and then New Cube.

  • In the Generate Cube window, select Molecular Orbital as the Type and choose HOMO or LUMO from the dropdown menu. Click OK.

  • Once the cube is generated, click on Surface Actions and then New Surface. This will display the molecular orbital isosurface.[25]

Expected Results for this compound

Based on the structure of this compound, we can anticipate the following characteristics for its frontier molecular orbitals:

  • HOMO: The HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the π-system of the phenyl ring. These are the most electron-rich and highest-energy regions of the molecule.

  • LUMO: The LUMO is expected to be a π* anti-bonding orbital primarily localized on the phenyl ring. This is a common feature for aromatic systems.

The calculated energies of the HOMO and LUMO, along with their energy gap, are crucial quantitative descriptors.

ParameterCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy Value to be filled from calculationValue to be filled from calculation
LUMO Energy Value to be filled from calculationValue to be filled from calculation
HOMO-LUMO Gap Value to be filled from calculationValue to be filled from calculation

(Note: The values in the table are placeholders and would be populated with the actual results from the quantum chemical calculation.)

Relationship between Theoretical Concepts

G cluster_theory Theoretical Framework cluster_concepts Core Concepts cluster_application Applications & Insights Schrodinger Schrödinger Equation DFT Density Functional Theory Schrodinger->DFT Approximations HF Hartree-Fock Theory Schrodinger->HF Approximations ElectronDensity Electron Density DFT->ElectronDensity Focuses on MO Molecular Orbitals HF->MO Calculates BasisSet Basis Sets (e.g., 6-31G*) MO->BasisSet Represented by HOMO HOMO (Electron Donor) MO->HOMO LUMO LUMO (Electron Acceptor) MO->LUMO ElectronDensity->MO Determined by Gap HOMO-LUMO Gap (Reactivity) HOMO->Gap LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Inversely related to

Caption: Interrelationship of theoretical concepts in molecular orbital analysis.

Implications for Drug Development and Materials Science

The theoretical calculation of molecular orbitals for molecules like this compound has significant practical implications:

  • Drug Design: Understanding the HOMO and LUMO energies and their spatial distribution can aid in predicting how a molecule might interact with a biological target.[21][23] For instance, regions of high HOMO density might indicate sites prone to metabolic oxidation, while the LUMO can suggest susceptibility to nucleophilic attack. The overall reactivity, as indicated by the HOMO-LUMO gap, is a key parameter in quantitative structure-activity relationship (QSAR) studies.[26]

  • Materials Science: The electronic properties derived from molecular orbital calculations are crucial for designing novel materials.[1] For example, the ability of the carboxylic acid group to act as a ligand for metal ions can be rationalized by examining the localization of molecular orbitals. Furthermore, the interplay between the hydrophobic phenyl group and the hydrophilic carboxylic acid, which can lead to self-assembly, is governed by the molecule's overall electronic charge distribution.[1]

Conclusion

This technical guide has provided a comprehensive framework for the theoretical calculation of the molecular orbitals of this compound. By leveraging the power of Density Functional Theory with the B3LYP functional and the 6-31G* basis set, researchers can gain deep insights into the electronic structure of this and similar molecules. The detailed protocol, from molecule generation to the analysis and visualization of frontier molecular orbitals, offers a robust and scientifically sound approach. The information gleaned from these calculations is not merely academic; it provides actionable intelligence for advancing drug discovery programs and designing innovative materials.

References

  • Hartree–Fock method - Wikipedia. [Link]

  • Hartree-Fock Method for finding new molecules and how it scales - Quantum Kanada. [Link]

  • Gaussian 16 manual. [Link]

  • Hartree Fock method: A simple explanation - InSilicoSci. [Link]

  • Computational methods for molecular orbital calculations - Fiveable. [Link]

  • DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis - YouTube. [Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. [Link]

  • How to draw HOMO and LUMO in GaussView using Gaussian output file - YouTube. [Link]

  • Avogadro — Avogadro 1.102.1 documentation. [Link]

  • How to Visualize Molecular Orbitals on GaussView - William W. Kennerly. [Link]

  • 9.7: The Self-Consistent Field Approximation (Hartree-Fock Method) - Chemistry LibreTexts. [Link]

  • An Introduction to Hartree-Fock Molecular Orbital Theory. [Link]

  • How to make HOMO and LUMO Molecular Orbitals using GaussView - YouTube. [Link]

  • How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView. [Link]

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Thioether-Containing Carboxylic Acids: A Frontier in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The incorporation of a thioether linkage within the scaffold of carboxylic acids represents a pivotal strategy in modern medicinal chemistry, unlocking a diverse spectrum of biological activities. This guide provides an in-depth technical exploration of this chemical class, moving beyond a simple survey to offer a mechanistic understanding of their therapeutic potential. We dissect the critical roles these molecules play as antioxidant, anti-inflammatory, and anticancer agents. By grounding our analysis in field-proven experimental methodologies and signaling pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. We illuminate the causality behind experimental design, from synthesis to in vitro evaluation, providing actionable protocols and a framework for future discovery.

Introduction: The Strategic Importance of the Thioether Moiety

In the landscape of drug design, the thioether group (R-S-R') is a uniquely versatile functional moiety. When integrated into a carboxylic acid framework, it creates a molecular scaffold with compelling physicochemical and pharmacological properties. Unlike the more labile disulfide bond, the thioether bond is resistant to reductive cleavage, offering enhanced stability in biological systems.[1] This stability is crucial for therapeutic applications where sustained target engagement is required.

Furthermore, the sulfur atom in a thioether is not merely a passive linker. Its size, polarizability, and ability to participate in non-covalent interactions can significantly influence target binding affinity and selectivity.[2] The redox-active nature of sulfur allows these compounds to engage in critical cellular signaling pathways and antioxidant mechanisms, contributing directly to their therapeutic effects.[2] Thioether-containing compounds are prevalent in numerous FDA-approved drugs, highlighting their significance in treating a wide array of diseases.[2][3] This guide will explore the key biological activities that arise from this potent combination of a carboxylic acid and a thioether linkage.

cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Concept Conceptual Design (e.g., Bioisosteric Replacement) Synthesis Chemical Synthesis (e.g., Thiol-Carboxylic Acid Condensation) Concept->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Activity Screening (Antioxidant, Anticancer, Anti-inflammatory) Purification->Screening Test Compound Mechanism Mechanism of Action Studies (Enzyme Inhibition, Pathway Analysis) Screening->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Data for Optimization ADMET In Vitro ADMET (Toxicity, Metabolism) SAR->ADMET ADMET->Concept Iterative Redesign

Caption: High-level workflow for the development of thioether carboxylic acids.

Core Biological Activities & Mechanisms of Action

Antioxidant and Cytoprotective Effects

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases. Thioether-containing compounds, particularly those incorporating a catechol moiety, have demonstrated significant antioxidant and radical scavenging activity.[4][5]

Mechanism of Action: The primary antioxidant function of industrial thioethers involves the decomposition of hydroperoxide intermediates in the oxidation process.[6] In a biological context, catechol thioethers exhibit a potent ability to scavenge radicals and protect vital biomolecules like DNA and lipids from oxidative damage.[4][5] The thioether linkage can modulate the redox potential of the catechol group, enhancing its ability to donate a hydrogen atom to neutralize free radicals. This cytoprotective effect positions these compounds as promising candidates for diseases underpinned by oxidative damage. Some compounds exhibit a dual anti/pro-oxidant activity, which is dependent on the specific substituents attached to the sulfur atom.[4]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, from arthritis to asthma. Thioether-containing carboxylic acids can intervene in inflammatory cascades through several distinct mechanisms.

Cysteinyl leukotrienes are potent lipid mediators that promote bronchoconstriction, microvascular permeability, and mucus secretion, making them key targets in asthma and allergic rhinitis.[7][8] Several highly successful drugs, known as leukotriene receptor antagonists, are built upon a thioether-carboxylic acid scaffold.

Mechanism of Action: Compounds like montelukast and zafirlukast function as competitive antagonists of the cysteinyl-leukotriene type 1 (CysLT1) receptor.[7][9] By blocking this receptor, they prevent the binding of endogenous leukotrienes (LTC₄, LTD₄, LTE₄), thereby inhibiting downstream inflammatory signaling.[9] The thioether linkage is a critical structural feature that correctly orients the molecule within the receptor's binding pocket, while the carboxylic acid group often serves as a key anchoring point, mimicking the carboxylate of the natural ligand.

AA Arachidonic Acid (in cell membrane) 5LOX 5-Lipoxygenase (5-LOX) AA->5LOX LTA4 Leukotriene A4 (LTA4) 5LOX->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 CysLT1R CysLT1 Receptor LTC4->CysLT1R Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1R->Response Antagonist Thioether-Carboxylic Acid Antagonists (e.g., Montelukast) Antagonist->CysLT1R BLOCKS

Caption: Leukotriene pathway and the site of action for CysLT1 antagonists.

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily acting by inhibiting COX enzymes. Modifying existing NSAIDs by converting their carboxylic acid group to a thioester has emerged as a promising strategy to enhance their activity and selectivity, particularly for anticancer applications.[10][11] Thiophene-based carboxylic acids have also been identified as potent inhibitors of COX and lipoxygenase (LOX) enzymes.[12]

Mechanism of Action: By converting the carboxylic acid of an NSAID to a thioester, researchers have created derivatives that show potent and selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation and in many cancers.[13][14] Molecular docking studies reveal that the thioester moiety plays a crucial role in the interaction with amino acids in the active site of the COX-2 enzyme.[10][13] This enhanced selectivity for COX-2 over COX-1 may lead to a reduction in the gastrointestinal side effects commonly associated with traditional NSAIDs.

Anticancer Properties

The thioether and thioester motifs are found in numerous compounds investigated for their anticancer activity.[15][16] These compounds often exhibit cytotoxicity against a range of human tumor cell lines.

Mechanism of Action: One of the primary mechanisms for thioester-based NSAID derivatives is the selective inhibition of the COX-2 enzyme, as discussed previously.[13][14] Overexpression of COX-2 is linked to tumor growth, angiogenesis, and metastasis. By inhibiting this enzyme, these compounds can effectively suppress tumor progression. The anticancer effects are not limited to COX-2 inhibition; other thioether-containing heterocyclic compounds are being investigated for novel mechanisms of action against various cancer cell lines.[15][16]

Experimental Protocols & Methodologies

A core principle of scientific integrity is the ability to replicate and validate findings. This section provides detailed, actionable protocols for the synthesis and evaluation of thioether-containing carboxylic acids.

Synthesis Protocol: Thioether Synthesis via Catalytic C-S Bond Formation

This protocol describes a general, environmentally friendly method for synthesizing thioethers from commercially available carboxylic acids and thiols using sodium thiosulfate as an inexpensive catalyst.[17][18]

Rationale: This method avoids the use of transition metals and harsh bases often required in traditional thiol alkylation.[17] The reaction proceeds through the generation of stable thiyl radicals, offering a robust and practical route for C-S bond formation with broad substrate tolerance, including on complex drug molecules like ibuprofen and indomethacin.[18]

Step-by-Step Methodology:

  • Reaction Setup: To a flask equipped with a magnetic stirring bar, add the thiol (1.0 mmol), the carboxylic acid (1.0 mmol), sodium thiosulfate (Na₂S₂O₃, 0.2 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 1 ml) as the solvent.

  • Heating: Place the flask in a preheated oil bath and stir the mixture at 140°C.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the solution with water (1 ml).

  • Extraction: Extract the product with ethyl acetate (4 x 1 ml).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final thioether.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol outlines the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and reliable method for determining the radical scavenging activity of novel compounds.[4][5]

Rationale: The DPPH radical has a deep violet color due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, colorless/yellowish molecule. The change in absorbance, measured by a spectrophotometer, is directly proportional to the radical scavenging activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

  • Controls: Prepare a blank (solvent only) and a negative control (solvent + DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][14]

Rationale: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.

Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Allow cells to attach) Start->Incubate1 Treat Add Thioether Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) Incubate2->AddMTT Incubate3 Incubate for 4h (Allow formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate3->Solubilize Read Measure Absorbance (e.g., at 570 nm) Solubilize->Read End Calculate % Viability & Determine IC50 Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the thioether-containing carboxylic acid derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU, Celecoxib).[10][14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT reagent (final concentration ~0.5 mg/mL). Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes and measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation & Analysis

Clear and concise data presentation is essential for comparing the efficacy of different compounds. The following table summarizes the reported anticancer activity of several thioester-based NSAID derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of Thioester-Based NSAID Derivatives [13][14]

CompoundHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)Caco-2 (Colorectal)
2b 0.15 ± 0.010.09 ± 0.010.22 ± 0.010.17 ± 0.01
3b 0.11 ± 0.010.08 ± 0.010.19 ± 0.010.13 ± 0.01
6a 0.19 ± 0.010.11 ± 0.010.25 ± 0.010.20 ± 0.01
7a 0.09 ± 0.010.06 ± 0.010.15 ± 0.010.11 ± 0.01
7b 0.22 ± 0.010.13 ± 0.010.28 ± 0.010.24 ± 0.01
8a 0.13 ± 0.010.07 ± 0.010.17 ± 0.010.12 ± 0.01
5-FU (Ref.) 4.31 ± 0.153.98 ± 0.115.12 ± 0.194.88 ± 0.17
Celecoxib (Ref.) 12.3 ± 1.0110.5 ± 0.9815.6 ± 1.2114.2 ± 1.15

Data synthesized from published studies. Compounds 2b, 3b, 6a, 7a, 7b, and 8a are novel thioester derivatives of NSAIDs. 5-FU (5-Fluorouracil) is a standard chemotherapy agent.

Future Directions & Conclusion

The strategic incorporation of a thioether-carboxylic acid motif is a validated and powerful approach in drug discovery. The evidence clearly demonstrates its utility in developing potent antioxidant, anti-inflammatory, and anticancer agents. The inherent stability of the thioether bond, combined with its capacity to modulate redox activity and mediate high-affinity receptor binding, provides a robust foundation for novel therapeutic design.

Future research should focus on several key areas:

  • Target Selectivity: Elucidating the structural requirements for highly selective inhibition of specific enzyme isoforms (e.g., COX-2) or receptor subtypes to minimize off-target effects.

  • Novel Mechanisms: Moving beyond established targets like COX and CysLT1 receptors to explore how these scaffolds can modulate other pathways, such as those involved in apoptosis, angiogenesis, or immune response.

  • Prodrug Strategies: Investigating the bioactivation of thioether-containing prodrugs, where metabolic oxidation of the sulfur atom could release an active therapeutic agent in a targeted manner.[19]

  • Peptidomimetics: Expanding the use of thioether bridges as stable isosteres for disulfide bonds in therapeutic peptides to improve their pharmacokinetic profiles.[1]

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An In-depth Technical Guide to 4-(Phenylsulfanyl)butanoic Acid and Its Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of modern drug discovery is increasingly focused on identifying versatile chemical scaffolds that can be rationally modified to target a multitude of biological pathways. 4-(Phenylsulfanyl)butanoic acid (PTBA) represents one such scaffold of significant interest. At its core, it is an organic compound featuring a butanoic acid backbone substituted with a phenylsulfanyl group.[1] While structurally unassuming, PTBA and its closely related analogs have emerged as potent modulators of critical cellular processes, most notably through the inhibition of histone deacetylases (HDACs).[2] This activity positions the scaffold at the nexus of epigenetic regulation, with profound implications for gene expression.

This technical guide provides a comprehensive review of this compound and its key analogs. We will delve into their synthesis, explore the intricate mechanisms of action that underpin their diverse biological effects, and critically evaluate their therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, inflammatory conditions, and dermatological applications. By moving beyond a simple recitation of facts to explain the causality behind experimental findings and therapeutic hypotheses, this document serves as a vital resource for researchers aiming to harness the full potential of this promising chemical family.

Synthesis and Chemical Properties

The accessibility of a chemical scaffold is paramount for its exploration and development. This compound is relatively straightforward to synthesize, making it readily available for research.[1] The primary synthetic strategies involve the formation of the characteristic thioether bond.

General Synthetic Routes

Several methods have been reported for the preparation of PTBA, typically involving the reaction of a phenyl thiol with a four-carbon chain containing a carboxylic acid functional group.[1] The most common approaches include:

  • Nucleophilic Substitution: The reaction of thiophenol with a 4-halobutanoic acid (e.g., 4-bromobutanoic acid) or its ester derivative under basic conditions. The thiolate anion, generated in situ, acts as a potent nucleophile, displacing the halide to form the thioether linkage. This is often the most direct and highest-yielding approach.

  • Direct Sulfanylation: This involves the reaction of butanoic acid with phenylthiol in the presence of a dehydrating agent or a specific catalyst to facilitate the bond formation.[1]

  • Grignard Reaction: A Grignard reagent derived from phenylmagnesium bromide can react with derivatives of butyric acid to introduce the phenylsulfanyl group.[1]

Representative Synthetic Protocol: Synthesis of this compound

This protocol describes a standard nucleophilic substitution method, which is reliable and scalable. The choice of a base like sodium hydroxide is critical for deprotonating the thiophenol to form the highly reactive thiolate nucleophile, while the polar aprotic solvent facilitates the SN2 reaction.

Materials:

  • Thiophenol

  • Ethyl 4-bromobutanoate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Thiolate Formation: Dissolve sodium hydroxide (1.0 eq) in ethanol in a round-bottom flask at 0°C. To this solution, add thiophenol (1.0 eq) dropwise. Allow the mixture to stir for 15 minutes to ensure complete formation of sodium thiophenolate.

  • Nucleophilic Attack: Add ethyl 4-bromobutanoate (1.0 eq) to the reaction mixture. The causality here is the attack of the soft thiolate nucleophile on the electrophilic carbon bearing the bromine atom.

  • Reaction Completion: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Ester Hydrolysis: Cool the mixture to room temperature. Add an aqueous solution of NaOH (2.0 eq) and continue to stir overnight to hydrolyze the ethyl ester to the carboxylate salt.

  • Work-up and Acidification: Remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any unreacted thiophenol. Carefully acidify the aqueous layer to pH ~2 with 1M HCl, which protonates the carboxylate, causing the desired this compound to precipitate.

  • Isolation and Purification: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

G thiophenol Thiophenol step1 Step 1: Deprotonation thiophenol->step1 naoh NaOH naoh->step1 bromoester Ethyl 4-bromobutanoate step2 Step 2: SN2 Reaction bromoester->step2 hcl 1. HCl (aq) 2. H₃O⁺ step3 Step 3: Hydrolysis & Acidification hcl->step3 thiolate Sodium thiophenolate thiolate->step2 ester_product Ethyl 4-(phenylsulfanyl)butanoate ester_product->step3 final_product This compound step1->thiolate step2->ester_product step3->final_product

Caption: Synthetic scheme for this compound.

Chemical Properties and Analogs

The core structure can be readily modified to generate analogs with distinct biological profiles. Key analogs include the ketone 4-(Phenylsulfanyl)butan-2-one (4-PSB-2) , the oxidized 4-(Phenylsulfonyl)butanoic acid , and the non-sulfur analog 4-phenylbutyric acid (4-PBA) .

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound 17742-51-7C₁₀H₁₂O₂S196.27Thioether linkage
4-(Phenylsulfanyl)butan-2-one 108508-98-3C₁₀H₁₂OS180.27Ketone instead of carboxylic acid
4-(Phenylsulfonyl)butanoic acid 63231-70-9C₁₀H₁₂O₄S228.26Sulfone (oxidized thioether)
4-Phenylbutyric acid 1821-12-1C₁₀H₁₂O₂164.20Methylene group instead of sulfur

Mechanism of Action: A Multi-Pronged Approach

The biological activities of PTBA and its analogs stem from their ability to interact with multiple cellular targets, with HDAC inhibition being a central, unifying mechanism.

Core Mechanism: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs restores histone acetylation, creating a more open chromatin structure that facilitates gene transcription. Several studies have confirmed that PTBA and its analogs function as HDAC inhibitors.

A key study identified PTBA as a novel HDAC inhibitor that could expand the expression of renal progenitor cell markers in zebrafish embryos.[2] This effect was mirrored by known HDAC inhibitors like 4-phenylbutanoic acid (PBA) and trichostatin A (TSA).[2] The structural similarity between PTBA and PBA, a well-characterized HDAC inhibitor, provides a strong rationale for this shared mechanism.[3][4] The carboxylic acid moiety is crucial as it chelates the zinc ion in the active site of the HDAC enzyme, a hallmark of many classical HDAC inhibitors.

G PTBA PTBA / Analogs HDAC Histone Deacetylase (HDAC) Enzyme PTBA->HDAC Inhibition Histones Histones Histones->HDAC Deacetylation DNA DNA Histones->DNA Chromatin Condensation (Repression) HAT Histone Acetyl- transferase (HAT) HAT->Histones Acetylation HAT->DNA Chromatin Relaxation (Activation) AcetylCoA Acetyl-CoA AcetylCoA->HAT GeneExpression Target Gene Expression (e.g., p21, anti-inflammatory genes) DNA->GeneExpression Transcription TranscriptionFactors Transcription Factors TranscriptionFactors->DNA Binding

Caption: Mechanism of HDAC inhibition by PTBA and its analogs.

Downstream Signaling Pathways

The consequences of HDAC inhibition are far-reaching, influencing major signaling cascades involved in inflammation, cell development, and stress responses.

A. Modulation of Inflammatory Pathways (NF-κB and MAPK) The analog 4-PSB-2 has demonstrated potent anti-inflammatory effects. In monocytes, it suppresses the production of the pro-inflammatory chemokine CCL-1 by downregulating histone H3 and H4 acetylation at the CCL1 gene promoter.[5][6][7] This effect is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways.[8] Specifically, 4-PSB-2 was shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of p38, ERK, JNK (all MAPK family members), and p65 (a key subunit of NF-κB).[8] Similarly, in a model of Alzheimer's disease, 4-PSB-2 attenuated the inflammatory response induced by amyloid-β oligomers by decreasing the expression of TNF-α, COX-2, and iNOS, all of which are downstream targets of the NF-κB pathway.[9][10]

G LPS LPS / Aβ TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (p65) TLR4->NFkB PSB2 4-PSB-2 PSB2->MAPK Inhibits PSB2->NFkB Inhibits Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Cytokines Inflammatory Gene Expression (TNF-α, COX-2, iNOS, CCL-1) Nucleus->Cytokines

Caption: Anti-inflammatory signaling of 4-PSB-2 via MAPK/NF-κB.

B. Enhancement of Retinoic Acid (RA) Signaling In developmental biology, PTBA was found to stimulate the proliferation of renal progenitor cells in zebrafish.[2] This proliferative effect is dependent on the Retinoic Acid (RA) signaling pathway. The proposed causality is that HDAC inhibition potentiates RA signaling by decreasing the concentration of retinoic acid needed to activate its target receptors (RARs). This was supported by observations that PTBA treatment altered the expression of RA-responsive genes and that blocking the RA pathway diminished PTBA's efficacy.[2]

C. Inhibition of Melanogenesis The analog 4-PSB-2 also exhibits significant anti-melanogenic properties. It acts as a non-competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[11] Beyond direct enzyme inhibition, it also reduces the protein expression of key melanin synthesis-related transcription factors and enzymes, including MITF, Trp-1, and Trp-2.[11] This dual action makes it a compound of interest for dermatological applications.

Therapeutic Potential and Applications

The diverse mechanisms of action translate into a wide range of potential therapeutic applications for this class of compounds.

Neurodegenerative Diseases

Chronic neuroinflammation is a key pathological feature of Alzheimer's disease (AD). By suppressing the expression of inflammatory markers like TNF-α, COX-2, and iNOS in the brain, 4-PSB-2 has been shown to improve fear memory retrieval in a triple-transgenic mouse model of AD.[10] It also attenuates the inflammatory cascade initiated by amyloid-β oligomers in retinal pigment epithelium cells, suggesting a potential role in mitigating neuroinflammation-driven damage.[9] The underlying principle is that by dampening the excessive inflammatory response, the compound helps restore a healthier microenvironment conducive to normal synaptic function and memory processes.

Inflammatory and Allergic Disorders

The ability of 4-PSB-2 to suppress CCL-1 production in monocytes points to its potential use in treating Th2-mediated inflammatory conditions, such as allergic asthma and atopic dermatitis, where CCL-1 plays a crucial role in recruiting inflammatory cells.[5][8]

Dermatology and Cosmetology

The potent inhibition of melanin synthesis by 4-PSB-2, demonstrated both in vitro and in an in vivo zebrafish model, positions it as a promising candidate for a skin-whitening or depigmenting agent in cosmetics or for treating hyperpigmentation disorders.[11] Its low cytotoxicity in normal human cells further enhances its favorable profile for topical applications.[11]

Regenerative Medicine

The discovery that PTBA stimulates the proliferation of renal progenitor cells is a novel and exciting finding.[2] This suggests a potential application in regenerative medicine, particularly for treating acute kidney injury (AKI), where stimulating the endogenous progenitor cell population could promote repair and recovery.

Oncology: A Note of Caution

While HDAC inhibitors are a well-established class of anti-cancer agents, the role of this specific scaffold in oncology is complex. The non-sulfur analog, 4-PBA, has shown growth inhibitory effects in pancreatic and gastric cancer cells, often associated with cell cycle arrest.[12][13] However, other studies have revealed that 4-PBA can paradoxically promote hepatocellular carcinoma by activating the PPAR-α pathway[14] and induce epithelial-mesenchymal transition (EMT) in gastric cancer cells, potentially promoting migration.[4] This highlights a critical consideration for drug developers: the cellular context and specific cancer type are crucial determinants of the ultimate biological outcome of HDAC inhibition.

Key Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details a representative protocol for a key assay used to validate the mechanism of these compounds.

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is a self-validating system for confirming that a compound's effect on gene expression is mediated by changes in histone modifications at a specific gene promoter. This protocol is adapted from methodologies used to study the effect of 4-PSB-2 on the CCL1 gene.[5][7]

Objective: To determine if 4-PSB-2 treatment reduces the level of acetylated Histone H3 (Ac-H3) at the CCL1 promoter in LPS-stimulated human monocytes (THP-1 cell line).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture THP-1 cells to the desired density. Pre-treat cells with 4-PSB-2 (e.g., 20 µM) for 2 hours, followed by stimulation with LPS (0.2 µg/mL) for 30 minutes to induce histone acetylation. Include appropriate controls (vehicle, LPS only).

  • Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature to cross-link proteins (including histones) to DNA. Quench the reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin into fragments of 200-1000 bp using sonication. The optimization of sonication is critical for assay success.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific for acetyl-Histone H3 (Ac-H3). An IgG antibody should be used as a negative control.

  • Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

  • DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and proteins. Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

  • Quantitative PCR (qPCR): Quantify the amount of precipitated CCL1 promoter DNA using qPCR with primers specific to the proximal promoter region of the CCL1 gene. Results are typically normalized to the input (a fraction of the chromatin saved before IP). A decrease in the qPCR signal in the 4-PSB-2 treated sample compared to the LPS-only sample indicates reduced Ac-H3 at the promoter.

G A 1. Cell Treatment & Cross-linking (Formaldehyde) B 2. Cell Lysis & Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Anti-Ac-H3 Antibody) B->C D 4. Immune Complex Capture (Protein A/G Beads) C->D E 5. Washing & Elution D->E F 6. Reverse Cross-linking & DNA Purification E->F G 7. Quantitative PCR (qPCR) (CCL1 Promoter Primers) F->G

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

This compound and its analogs represent a compelling and druggable scaffold with a diverse range of biological activities. The core mechanism of HDAC inhibition provides a rational basis for their effects on gene expression, which subsequently cascade to modulate key pathways in inflammation, development, and cellular metabolism. The analog 4-PSB-2, in particular, has emerged as a standout candidate with significant, pre-clinically validated potential in neurodegenerative diseases, inflammatory disorders, and dermatology.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring, the alkyl chain, and the carboxylic acid headgroup could lead to analogs with enhanced potency, selectivity for specific HDAC isoforms, and improved pharmacokinetic profiles.

  • Pharmacokinetics and In Vivo Efficacy: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are necessary to bridge the gap between in vitro findings and clinical application.[15][16]

  • Target Deconvolution: While HDAC inhibition is a primary mechanism, exploring other potential off-target effects is crucial for a complete understanding of their safety and efficacy profiles.

  • Exploring Regenerative Potential: The novel finding that PTBA stimulates renal progenitor proliferation warrants significant further investigation. Exploring its effects on other stem and progenitor cell populations could unlock new avenues in regenerative medicine.

References

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  • Varinthra, P., et al. (2021). The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. Frontiers in Cellular Neuroscience, 15, 615309. Retrieved from [Link]

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  • Zhang, Y., et al. (2021). 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α. Clinical and Translational Medicine, 11(4), e379. Retrieved from [Link]

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  • Kline, C. L., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 33(4), 827–834. Retrieved from [Link]

  • Wong, D. F., et al. (2012). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 39(8), 1295–1300. Retrieved from [Link]

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  • de Groh, E. D., et al. (2012). 4-(Phenylthio)butanoic acid, a novel histone deacetylase inhibitor, stimulates renal progenitor cell proliferation. The FASEB Journal, 26(S1), 1159.1. Retrieved from [Link]

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Methodological & Application

Application Note: 4-(Phenylsulfanyl)butanoic Acid as a Non-Cleavable Linker in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Targeted Therapeutics

Targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), have revolutionized precision medicine by combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, a critical component connecting the antibody to the payload, dictates the stability, efficacy, and safety of the conjugate.[1] The choice between cleavable and non-cleavable linkers is a fundamental decision in ADC design, influencing the mechanism of drug release and the overall therapeutic window.[2] While cleavable linkers are designed for specific release within the tumor microenvironment, non-cleavable linkers offer enhanced stability in systemic circulation, relying on the degradation of the antibody within the target cell to release the drug.[3] This application note details the use of 4-(phenylsulfanyl)butanoic acid as a foundational structure for a novel, non-cleavable thioether linker, providing a comprehensive guide for its application in the synthesis of targeted drug conjugates.

Scientific Rationale: The Merits of a Thioether-Based Linker

The this compound structure offers a robust and synthetically versatile scaffold for a non-cleavable linker. The thioether bond is known for its high stability under physiological conditions, which can prevent premature drug release and reduce off-target toxicity.[4][5] The butanoic acid moiety provides a convenient handle for conjugation to amine-containing molecules, such as targeting ligands or carrier proteins, through stable amide bond formation.[6] The phenyl group can be further functionalized to introduce a reactive group for payload attachment, creating a bifunctional linker. This design allows for a modular approach to drug conjugate synthesis, accommodating a variety of targeting moieties and therapeutic payloads.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂S[7]
Molecular Weight 196.27 g/mol [7]
Melting Point 44-47 °C[7]
Appearance White to off-white solid[8]
CAS Number 17742-51-7[8]

Experimental Protocols

This section outlines a comprehensive, two-part protocol for the synthesis of a bifunctional linker derived from this compound and its subsequent use in the conjugation of a model monoclonal antibody (mAb) to a cytotoxic payload.

Part 1: Synthesis of a Bifunctional Maleimide-Thioether Linker

This protocol describes the synthesis of a maleimide-functionalized derivative of this compound, transforming it into a bifunctional linker ready for conjugation.

G cluster_0 Part 1: Bifunctional Linker Synthesis Start 4-(p-aminophenylsulfanyl) butanoic acid Step1 Reaction with Maleic Anhydride Start->Step1 Intermediate Maleamic acid intermediate Step1->Intermediate Step2 Cyclization with Acetic Anhydride Intermediate->Step2 End Maleimide-functionalized linker Step2->End

Figure 1: Workflow for the synthesis of the maleimide-functionalized thioether linker.

Materials:

  • 4-(p-aminophenylsulfanyl)butanoic acid

  • Maleic anhydride

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Protocol:

  • Formation of the Maleamic Acid Intermediate:

    • Dissolve 1 equivalent of 4-(p-aminophenylsulfanyl)butanoic acid in anhydrous DMF.

    • Add 1.1 equivalents of maleic anhydride to the solution at room temperature.

    • Stir the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization to the Maleimide:

    • To the reaction mixture, add 1.5 equivalents of acetic anhydride and 0.5 equivalents of sodium acetate.

    • Heat the mixture to 60°C and stir for 6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield the pure maleimide-functionalized linker.

Part 2: Conjugation of a Monoclonal Antibody to a Thiol-Containing Payload

This protocol details the conjugation of a model monoclonal antibody to a thiol-containing cytotoxic drug using the synthesized bifunctional linker.

G cluster_1 Part 2: Antibody-Drug Conjugation mAb Monoclonal Antibody (mAb) Step4 Conjugation to mAb (Amide bond formation) mAb->Step4 Linker Maleimide-functionalized linker Step3 Activation of Linker's Carboxylic Acid (EDC/NHS) Linker->Step3 ActivatedLinker NHS-ester activated linker Step3->ActivatedLinker ActivatedLinker->Step4 mAbLinker mAb-Linker Conjugate Step4->mAbLinker Step5 Conjugation to Payload (Thioether bond formation) mAbLinker->Step5 Payload Thiol-containing Payload Payload->Step5 ADC Final Antibody-Drug Conjugate (ADC) Step5->ADC

Figure 2: Workflow for the two-step conjugation of the antibody and payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Maleimide-functionalized linker from Part 1

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Thiol-containing cytotoxic payload

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Purification columns (e.g., size-exclusion chromatography)

  • Spectrophotometer

Protocol:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve the maleimide-functionalized linker in an appropriate organic solvent (e.g., DMF or DMSO).

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the linker solution.

    • Stir the reaction at room temperature for 1 hour to form the NHS-ester activated linker.

  • Conjugation of the Activated Linker to the Antibody:

    • Adjust the pH of the mAb solution to 8.0-8.5 using a suitable buffer.

    • Slowly add a 5-10 fold molar excess of the NHS-ester activated linker to the mAb solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification of the mAb-Linker Conjugate:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against the conjugation buffer.

  • Conjugation of the Thiol-Containing Payload:

    • Dissolve the thiol-containing payload in a suitable solvent.

    • Add a 3-5 fold molar excess of the payload to the purified mAb-linker conjugate.

    • Incubate the reaction at room temperature for 4-6 hours or overnight at 4°C in the dark.

  • Final Purification and Characterization:

    • Purify the final ADC from unreacted payload and other small molecules using SEC.

    • Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of the Antibody-Drug Conjugate

The successful synthesis of the ADC must be confirmed through rigorous analytical techniques.

Characterization TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Determination of protein concentration and initial estimation of DAR.Absorbance peaks corresponding to the antibody and the payload.
Hydrophobic Interaction Chromatography (HIC) Separation of ADC species with different DARs.[9]A chromatogram showing peaks for unconjugated mAb and ADC species with varying numbers of attached drugs.
Liquid Chromatography-Mass Spectrometry (LC-MS) Accurate determination of DAR and confirmation of conjugate identity.[10]Mass spectra showing the molecular weights of the unconjugated mAb and the different drug-loaded species.
Size-Exclusion Chromatography (SEC) Assessment of ADC purity and detection of aggregation.A major peak corresponding to the monomeric ADC with minimal aggregation.

Troubleshooting and Key Considerations

  • Low Conjugation Efficiency: Ensure complete activation of the linker's carboxylic acid. Optimize the pH of the antibody solution for efficient amine coupling.

  • Antibody Aggregation: Avoid excessive molar excess of the linker and payload. Perform conjugation at lower temperatures if aggregation is observed. The inherent hydrophobicity of the linker and payload can contribute to aggregation.[1]

  • Linker Instability: While the thioether bond is generally stable, ensure that the maleimide group has fully reacted with the thiol-containing payload to prevent off-target reactions.

Conclusion

This compound provides a versatile and stable scaffold for the development of non-cleavable linkers in targeted drug delivery. The synthetic protocols outlined in this application note offer a robust framework for the creation of antibody-drug conjugates with enhanced stability, a critical attribute for therapeutic success. The modular nature of this linker allows for its adaptation to a wide range of targeting moieties and cytotoxic payloads, making it a valuable tool for researchers and drug development professionals in the field of precision oncology.

References

  • The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies. Yakugaku Zasshi. 2017;137(5):525-528. [Link]

  • Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. [Link]

  • Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Agilent. [Link]

  • DrugLnk™ Custom Linker-Payload Synthesis Services. Creative Biolabs. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Published February 22, 2023. [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Bioconjugate Chemistry. [Link]

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. ACS Publications. Published October 1, 2024. [Link]

  • Custom Designed Linker-Payload Synthesis And Bioconjugation Towards ADC Development. Outsourced Pharma. [Link]

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  • Chemical Surface Functionalization of Bulk Poly (P-Phenylene Sulfide) Yields A. Scribd. [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. ResearchGate. [Link]

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Application Note: A Robust Protocol for the Esterification of 4-(Phenylsulfanyl)butanoic Acid with Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug delivery and development. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. This application note provides a detailed protocol for the esterification of 4-(Phenylsulfanyl)butanoic acid with polyethylene glycol, a process that can be adapted for the PEGylation of various molecules of interest. The described methodology focuses on the Steglich esterification, a mild and efficient method that is well-suited for substrates that may be sensitive to harsher reaction conditions.

The causality behind choosing the Steglich esterification lies in its ability to proceed at room temperature under neutral conditions, thus preserving the integrity of both the polyethylene glycol and the this compound.[1][2] This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][3] The role of DMAP is crucial; it acts as an acyl transfer reagent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can complicate purification.[2][3]

Reaction Scheme & Mechanism

The overall reaction involves the formation of an ester linkage between the carboxylic acid group of this compound and a terminal hydroxyl group of polyethylene glycol.

Esterification_Reaction cluster_reagents Reagents CarboxylicAcid This compound PEG_Ester PEG-Ester CarboxylicAcid->PEG_Ester CarboxylicAcid:e->PEG_Ester:w + PEG Polyethylene Glycol (PEG-OH) PEG->PEG_Ester PEG:e->PEG_Ester:w DCC DCC DCU Dicyclohexylurea (DCU) DCC->DCU DCC:e->DCU:w forms DMAP DMAP (catalyst)

Caption: Overall reaction scheme for the Steglich esterification.

The mechanism of the Steglich esterification is a well-established process.[2][3] Initially, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, then attacks this intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the hydroxyl group of polyethylene glycol, leading to the formation of the desired ester and regeneration of the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU).

Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and characterization steps to ensure the successful synthesis and purification of the target molecule.

Materials and Equipment
Material/EquipmentSpecifications
This compound≥98% purity
Polyethylene glycol (PEG)Monodisperse or polydisperse, hydroxyl-terminated
N,N'-Dicyclohexylcarbodiimide (DCC)≥99% purity
4-Dimethylaminopyridine (DMAP)≥99% purity
Dichloromethane (DCM)Anhydrous, ≥99.8%
Diethyl etherAnhydrous
Magnetic stirrer and stir bars
Round-bottom flasks
Ice bath
Filtration apparatus (Büchner funnel, filter paper)
Rotary evaporator
High-vacuum pump
NMR spectrometer400 MHz or higher
Gel Permeation Chromatography (GPC) system
Step-by-Step Methodology

Workflow A 1. Reactant Preparation & Dissolution B 2. Addition of Reagents A->B Anhydrous DCM C 3. Reaction B->C 0 °C to RT D 4. Quenching & DCU Removal C->D Monitor by TLC E 5. Work-up D->E Filtration F 6. Product Precipitation & Isolation E->F Aqueous Wash G 7. Drying F->G Cold Diethyl Ether H 8. Characterization G->H High Vacuum

Sources

Leveraging 4-(Phenylsulfanyl)butanoic Acid for the Synthesis of Novel End-Functionalized and Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thioether-containing polymers represent a class of advanced materials prized for their unique optical, thermal, and chemical properties. The incorporation of thioether moieties, particularly aromatic ones, can impart high refractive indices, metal-coordinating capabilities, and, most notably, susceptibility to oxidation. This latter feature makes them ideal candidates for creating stimuli-responsive systems, particularly for applications in targeted drug delivery where elevated levels of reactive oxygen species (ROS) are a hallmark of diseased tissue.[1][2][3] This guide details the application of 4-(Phenylsulfanyl)butanoic acid, a versatile building block, in the synthesis of novel functional polymers. We present a primary, robust protocol for creating end-functionalized polyesters via Ring-Opening Polymerization (ROP), and explore how this terminal functionalization can be exploited to design ROS-responsive biomaterials.

Physicochemical Properties of this compound

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a chemically stable phenyl thioether group.[4] This structure makes it an excellent initiator for polymerization, where the carboxylic acid can start chain growth, leaving the phenylsulfanyl group as a terminal functional unit on the resulting polymer.

PropertyValueReference
CAS Number 17742-51-7[4][5][6]
Molecular Formula C₁₀H₁₂O₂S[4][6]
Molecular Weight 196.27 g/mol [4][6]
Appearance White to off-white solid[6]
Melting Point 68-69 °C[6]
IUPAC Name This compound[4]
Synonyms 4-(Phenylthio)butanoic acid, PTBA[4]

Core Application: Synthesis of End-Functionalized Polyesters via Ring-Opening Polymerization (ROP)

Principle

Ring-Opening Polymerization (ROP) is a powerful chain-growth polymerization method that allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[7] Unlike polycondensation, ROP can be initiated by molecules containing hydroxyl or carboxylic acid groups. The carboxylic acid of this compound can initiate the polymerization of cyclic esters, such as ε-caprolactone (CL) or lactide (LA), in the presence of a suitable catalyst. This process covalently attaches the 4-(Phenylsulfanyl)butanoate group to the α-terminus of the growing polymer chain, yielding a precisely end-functionalized polymer in a single step.

Experimental Workflow for ROP Initiation

The diagram below outlines the general workflow for synthesizing an end-functionalized polyester using this compound as an initiator.

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification Monomer Cyclic Ester Monomer (e.g., ε-caprolactone) ReactionVessel Inert Atmosphere Reaction (N₂ or Ar, 110-130°C) Monomer->ReactionVessel Initiator This compound Initiator->ReactionVessel Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->ReactionVessel Dissolve Dissolve in Solvent (e.g., DCM) ReactionVessel->Dissolve Cool to RT Precipitate Precipitate in Non-Solvent (e.g., Cold Methanol) Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry Filter & Repeat FinalPolymer End-Functionalized Polymer (PSB-PCL) Dry->FinalPolymer

Caption: ROP workflow for polyester synthesis.

Protocol 2.1: Synthesis of 4-(Phenylsulfanyl)butanoate-terminated Poly(ε-caprolactone) (PSB-PCL)

This protocol describes the synthesis of PSB-PCL with a target molecular weight of ~5,000 g/mol .

Materials:

  • ε-Caprolactone (monomer, freshly distilled under vacuum)

  • This compound (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (cold, ~4°C)

Equipment:

  • Schlenk flask

  • Magnetic stirrer hotplate

  • Vacuum line with nitrogen or argon gas inlet

  • Syringes

Procedure:

  • Reactor Setup: Add this compound (98.1 mg, 0.5 mmol) to a Schlenk flask equipped with a magnetic stir bar. Dry the initiator under vacuum for 2 hours to remove residual moisture.

  • Monomer & Solvent Addition: Backfill the flask with nitrogen. Add ε-caprolactone (2.17 g, 19 mmol) and anhydrous toluene (5 mL) via syringe. The monomer-to-initiator ratio ([M]/[I]) of ~38 will determine the target molecular weight.

  • Catalyst Injection: Heat the solution to 115°C. Once the temperature stabilizes, add Sn(Oct)₂ (10 mg, ~0.025 mmol, in 0.5 mL toluene) via syringe to initiate the polymerization.

    • Causality Note: Sn(Oct)₂ is a widely used and effective catalyst for the ROP of cyclic esters. It functions through a coordination-insertion mechanism, providing good control over the polymerization while being tolerant of the carboxylic acid initiator.

  • Polymerization: Allow the reaction to proceed for 12-24 hours at 115°C under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Quenching and Purification: Cool the flask to room temperature and dissolve the viscous mixture in DCM (10 mL).

  • Precipitation: Slowly pour the DCM solution into a beaker containing an excess of cold methanol (200 mL) while stirring vigorously. The polymer will precipitate as a white solid.

    • Causality Note: PCL is insoluble in methanol, while the unreacted monomer and initiator are soluble. This step effectively purifies the polymer.

  • Isolation: Decant the methanol and redissolve the polymer in a minimal amount of DCM. Repeat the precipitation step two more times to ensure high purity.

  • Drying: Collect the final polymer precipitate by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Expected Data:

The molecular weight of the resulting polymer can be tailored by adjusting the monomer-to-initiator ratio.

Target Mn ( g/mol )[M]/[I] RatioInitiator (mg)Monomer (g)Typical Experimental Mn (GPC)Typical Dispersity (Đ)
5,0003898.12.174,500 - 5,5001.1 - 1.3
10,0007749.12.178,500 - 11,0001.2 - 1.4

Advanced Application: Creating ROS-Responsive Polymers

Principle

A key advantage of incorporating a thioether linkage is its ability to undergo oxidation in the presence of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂). The thioether group is relatively hydrophobic. Upon oxidation, it is converted first to a more polar, hydrophilic sulfoxide and then to an even more hydrophilic sulfone.[1][2] This hydrophobic-to-hydrophilic transition can be harnessed to create "smart" materials that respond to their environment. For example, an amphiphilic block copolymer containing a PSB-PCL block could self-assemble into nanoparticles (micelles) in water. In an environment with high ROS levels (e.g., a tumor), the oxidation of the terminal thioether group could destabilize these nanoparticles, triggering the release of an encapsulated drug.

Mechanism of ROS-Triggered Disassembly

ROS_Response cluster_micelle Self-Assembled Nanoparticle (Micelle) Micelle OxidizedPolymer Oxidized Polymer (Hydrophilic Terminus) Micelle->OxidizedPolymer + ROS (e.g., H₂O₂) Core Hydrophobic Core (PSB-PCL) Shell Hydrophilic Shell (e.g., PEG) Drug Drug Payload ReleasedDrug Released Drug OxidizedPolymer->ReleasedDrug

Caption: ROS-induced polarity switch and drug release.

Protocol 3.1: Monitoring the Oxidation of the PSB-PCL Thioether Terminus

This protocol provides a method to confirm the ROS-responsiveness of the synthesized polymer using ¹H NMR spectroscopy.

Materials:

  • PSB-PCL (synthesized in Protocol 2.1)

  • Deuterated chloroform (CDCl₃)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Methanol

Procedure:

  • Baseline Spectrum: Dissolve ~10 mg of dry PSB-PCL in 0.6 mL of CDCl₃. Acquire a ¹H NMR spectrum. Identify the aromatic protons of the phenyl group (typically ~7.2-7.4 ppm) and the methylene protons adjacent to the sulfur atom (-CH₂-S-, typically ~2.9-3.0 ppm).

  • Oxidation: In a separate vial, dissolve 50 mg of PSB-PCL in 2 mL of a 1:1 mixture of DCM and methanol. Add a 10-fold molar excess of H₂O₂ relative to the thioether end-groups.

  • Reaction: Stir the solution at room temperature for 6-12 hours.

  • Purification: Remove the solvent under reduced pressure. Redissolve the residue in a small amount of DCM and precipitate it into water to remove excess H₂O₂. Collect and dry the oxidized polymer.

  • Post-Oxidation Spectrum: Dissolve the dried, oxidized polymer in CDCl₃ and acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Upon oxidation to the sulfoxide or sulfone, the electron-withdrawing character of the sulfur group increases. This will cause a characteristic downfield shift in the adjacent methylene protons (-CH₂-SOx-) and the aromatic protons. A significant shift confirms the successful oxidation and ROS-responsiveness of the terminal group.

Summary of Characterization Techniques

Effective polymer synthesis requires robust characterization. The following techniques are essential for validating the structure and properties of polymers derived from this compound.

TechniqueAbbreviationInformation Provided
Nuclear Magnetic Resonance NMRConfirms the chemical structure, verifies end-group functionalization, and allows for calculation of number-average molecular weight (Mn) by comparing end-group and backbone proton integrals.
Fourier-Transform Infrared Spectroscopy FTIRConfirms the presence of key functional groups, such as the ester carbonyl (~1725 cm⁻¹) in the PCL backbone.
Gel Permeation Chromatography GPCDetermines the number-average (Mn) and weight-average (Mw) molecular weights, and the dispersity (Đ = Mw/Mn), which is a measure of the molecular weight distribution.
Differential Scanning Calorimetry DSCMeasures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm), which provide insight into the material's physical state and crystallinity.
Thermogravimetric Analysis TGAEvaluates the thermal stability and decomposition profile of the polymer.

Conclusion

This compound is a highly effective and commercially available initiator for the synthesis of well-defined, end-functionalized polymers via Ring-Opening Polymerization. This approach provides a straightforward method to introduce a phenyl thioether group at the polymer chain terminus. This terminal group is not merely a passive component; its inherent ability to undergo a polarity switch upon oxidation makes it a powerful tool for designing advanced, stimuli-responsive materials. For researchers in drug delivery and biomaterials, this building block offers a direct route to creating smart polymeric systems capable of responding to the specific biochemical cues of a disease environment.

References

  • Coulembier, O., et al. (2020). Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers. Macromolecular Rapid Communications. Available at: [Link]

  • Zhang, Y., et al. (2022). Chemically recyclable poly(thioether-thioester)s via ring-opening polymerization of seven-membered thiolactones. Polymer Chemistry. Available at: [Link]

  • Martins, M., et al. (2020). Ring-opening polymerization of β-thiobutyrolactone catalyzed by phosphazenes. Polymer Chemistry. Available at: [Link]

  • Canning, S. L., et al. (2013). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry. Available at: [Link]

  • Fukushima, K., et al. (2016). Thiol-Mediated Controlled Ring-Opening Polymerization of Cysteine-Derived β-Thiolactone and Unique Features of Product Polythioester. Biomacromolecules. Available at: [Link]

  • Lowe, A. B. (2010). Thiol–ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. Available at: [Link]

  • Shu, S., et al. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A. Available at: [Link]

  • Flores, J. D., et al. (2024). Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging. Polymers. Available at: [Link]

  • Garkusha, O. G., et al. (2015). Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials. Polymer Science, Series C. Available at: [Link]

  • Arpa, E., et al. (2021). Thioether-based ROS responsive polymers for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]

  • Shabbir, A., et al. (2024). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Polymers. Available at: [Link]

  • Arpa, E., et al. (2021). Thioether-based ROS responsive polymers for biomedical applications. ResearchGate. Available at: [Link]

  • Carandell, A., & Lynd, N. A. (2023). A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Polymer Chemistry. Available at: [Link]

  • Thompson, C. M., & Frick, J. A. (1989). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry. Available at: [Link]

  • Garkusha, O. G., et al. (2015). Thiol-ene “click reactions” as a promising approach to polymer materials. CentAUR. Available at: [Link]

  • Taresco, V., et al. (2018). Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Notes & Protocols: 4-(Phenylsulfanyl)butanoic Acid as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

4-(Phenylsulfanyl)butanoic acid, a bifunctional organic molecule, serves as a highly valuable and versatile building block in synthetic organic chemistry. Its structure, which incorporates a nucleophilic thioether, a flexible four-carbon aliphatic chain, and a terminal carboxylic acid, provides a unique platform for the strategic construction of diverse sulfur-containing heterocyclic compounds. This guide elucidates the core chemical principles governing its reactivity and provides detailed, field-proven protocols for its application in synthesizing key heterocyclic scaffolds, with a primary focus on the intramolecular Friedel-Crafts acylation to form benzothiepinones. Advanced synthetic strategies, including transformations via Pummerer rearrangement, are also discussed to highlight the broader synthetic potential of this synthon.

Introduction: The Strategic Value of this compound

This compound (C₁₀H₁₂O₂S) is an organic compound whose utility stems from the orthogonal reactivity of its constituent functional groups.[1] The phenylthio group not only activates the aromatic ring towards electrophilic substitution but also positions a heteroatom for inclusion in a new ring system. The carboxylic acid, conversely, serves as a latent electrophile, which upon activation, can participate in intramolecular cyclization reactions. The intervening butane chain provides the necessary flexibility and length to facilitate the formation of thermodynamically stable medium-sized rings, which are prevalent in many biologically active molecules.[1]

The strategic placement of these groups allows for a logical and often high-yielding pathway to complex heterocyclic systems that might otherwise require multi-step syntheses.[1][2] This makes it an attractive starting material in medicinal chemistry and material science for creating libraries of novel compounds for screening and development.[1]

Core Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂S[3]
Molecular Weight196.27 g/mol [3]
CAS Number17742-51-7[3]
Melting Point44-47 °C[3]

Primary Application: Synthesis of Benzothiepinones via Intramolecular Cyclization

The most direct and powerful application of this compound is its intramolecular cyclization to form seven-membered heterocyclic ketones. This transformation proceeds via a classic Friedel-Crafts acylation mechanism, a cornerstone of aromatic chemistry.

Principle & Mechanism

The reaction is predicated on the generation of a highly electrophilic acylium ion from the carboxylic acid moiety. This is typically achieved by using a strong protic acid (like sulfuric acid) or a combination of a Lewis acid and conversion to an acyl chloride. The thioether group on the benzene ring acts as a moderate electron-donating group, activating the ring and directing the electrophilic attack to the ortho position. The subsequent intramolecular electrophilic aromatic substitution, followed by rearomatization, yields the fused seven-membered ring system, specifically a 3,4-dihydro-2H-1-benzothiepin-5-one.[2][4] This method is analogous to the well-established synthesis of six-membered thiochroman-4-ones from 3-(phenylthio)propanoic acids.[2][5]

The general workflow for this key transformation is outlined below.

G cluster_start Starting Material cluster_process Process cluster_end Product A This compound B Activation of Carboxylic Acid (e.g., SOCl₂, PPA, H₂SO₄) A->B Reagent C Intramolecular Friedel-Crafts Acylation (Cyclization) B->C Forms Acylium Ion D 3,4-Dihydro-2H-1-benzothiepin-5-one C->D Ring Closure G cluster_start Starting Material cluster_process Pummerer Reaction cluster_end Intermediate Product A This compound Sulfoxide B Activation with Ac₂O A->B Acylation of Oxygen C Elimination (Base-catalyzed) B->C Forms Thionium Ion D Nucleophilic Attack by Acetate C->D Trapping of Electrophile E α-Acetoxy Thioether D->E

Sources

experimental setup for studying the enzyme inhibition kinetics of 4-(Phenylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Guide to Elucidating the Enzyme Inhibition Kinetics of 4-(Phenylsulfanyl)butanoic Acid

Abstract

This document provides a comprehensive guide to designing and executing an experimental workflow for characterizing the enzyme inhibition kinetics of this compound. While the specific biological targets of this compound are not extensively documented, its structural motifs suggest potential interactions with various enzymes.[1] This guide will, therefore, present a generalized yet detailed framework applicable to a range of enzyme systems, using a representative metalloproteinase as a practical example. We will delve into the theoretical underpinnings of enzyme kinetics, provide step-by-step protocols for determining key inhibitory parameters, and explain the rationale behind crucial experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Studying Enzyme Inhibitors

Enzyme inhibitors are fundamental tools in both biochemistry and pharmacology. Their ability to modulate the activity of specific enzymes makes them invaluable for studying biological pathways and for developing therapeutic agents.[2] Compounds like this compound, which possess both a carboxylic acid group and a phenylthio moiety, are of interest for their potential to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions.[1] Although its precise targets are still under investigation, related compounds containing phenyl sulfanyl and sulfonyl groups have shown inhibitory activity against enzymes such as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs).[3][4]

Understanding the kinetics of enzyme inhibition—how an inhibitor affects an enzyme's catalytic efficiency—is crucial. It allows us to determine the inhibitor's potency (quantified by constants like Kᵢ) and its mechanism of action (e.g., competitive, noncompetitive). This information is paramount in the early stages of drug discovery for lead optimization and in academic research for dissecting enzyme function.

Foundational Concepts in Enzyme Inhibition Kinetics

Before embarking on the experimental protocol, it is essential to grasp the core principles of enzyme kinetics, which are mathematically described by the Michaelis-Menten equation.[5] This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]).

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • Vₘₐₓ is the maximum reaction velocity when the enzyme is saturated with the substrate.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[6][7]

Inhibitors alter the relationship between V₀ and [S] in distinct, measurable ways. The primary goal of our experimental setup is to quantify these changes to determine the type and strength of inhibition.

Visualizing Kinetic Data: The Lineweaver-Burk Plot

While the Michaelis-Menten plot is intuitive, its hyperbolic nature can make it difficult to accurately determine Vₘₐₓ and Kₘ.[8] The Lineweaver-Burk (or double reciprocal) plot linearizes the Michaelis-Menten equation, providing a more straightforward graphical method for data analysis.[6][7][9]

1/V₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

This equation is in the form of a straight line (y = mx + b), where:

  • y-intercept = 1/Vₘₐₓ

  • x-intercept = -1/Kₘ

  • Slope = Kₘ/Vₘₐₓ

By observing how an inhibitor alters this line, we can deduce its mechanism.

Types of Reversible Inhibition

There are three primary modes of reversible enzyme inhibition that can be distinguished using kinetic analysis.[2][10]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[11] This increases the apparent Kₘ (Kₘₐₚₚ) but does not affect Vₘₐₓ. On a Lineweaver-Burk plot, this is seen as lines with different slopes intersecting at the same y-intercept.[7]

  • Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[2] This reduces the Vₘₐₓ but does not change the Kₘ. On a Lineweaver-Burk plot, this results in lines with different slopes that intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex.[2] This mode of inhibition reduces both Vₘₐₓ and Kₘ. On a Lineweaver-Burk plot, this is characterized by parallel lines.[11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: A diagram illustrating the different binding possibilities for competitive, noncompetitive, and uncompetitive inhibitors.

Experimental Design & Protocol

This section outlines a detailed protocol for determining the inhibition kinetics of this compound. As a hypothetical target, we will use a generic Matrix Metalloproteinase (MMP), a family of zinc-dependent endopeptidases. MMPs are relevant due to the known activity of structurally related compounds.[3][4] The assay will monitor the cleavage of a fluorogenic peptide substrate.

Materials and Reagents
Reagent/MaterialSpecificationsSupplier Example
Recombinant Human MMPHigh purity (>95%), known activityR&D Systems
Fluorogenic MMP Substratee.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂AnaSpec
This compoundHigh purity (>98%)Oakwood Chemical[12]
Tris-HCl BufferpH 7.5Sigma-Aldrich
NaClFor adjusting ionic strengthFisher Scientific
CaCl₂Required for MMP activitySigma-Aldrich
Brij-35Non-ionic detergent to prevent aggregationSigma-Aldrich
DMSOFor dissolving the inhibitorSigma-Aldrich
96-well black microplatesLow fluorescence backgroundCorning
Fluorescence Plate ReaderWith appropriate excitation/emission filtersBioTek, Tecan
Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35, pH 7.5.

    • Rationale: This buffer provides a stable pH environment and the necessary cofactors (Ca²⁺, Zn²⁺ is internal to the enzyme) for MMP activity. Brij-35 is included to maintain enzyme stability and prevent nonspecific binding of reagents to the microplate.[13]

  • Enzyme Stock Solution: Reconstitute the lyophilized MMP in the assay buffer to a concentration of 10 µM. Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a concentration of 10 mM. Store protected from light at -20°C.

  • Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM.

    • Rationale: DMSO is a common solvent for organic compounds. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells to avoid affecting enzyme activity.

Experimental Workflow

The overall process involves two main phases: first, determining the enzyme's baseline kinetic parameters (Kₘ and Vₘₐₓ), and second, repeating these measurements in the presence of the inhibitor to determine the inhibition type and the inhibition constant (Kᵢ).

G

Figure 2: High-level workflow for the enzyme inhibition kinetics study.

Protocol: Step-by-Step

Part A: Determination of Kₘ and Vₘₐₓ (No Inhibitor)

  • Prepare Substrate Dilutions: Create a 2-fold serial dilution of the substrate in Assay Buffer. You will need a range of concentrations that bracket the expected Kₘ. A typical starting range might be from 200 µM down to ~1.5 µM (final assay concentrations).

  • Prepare Enzyme Working Solution: Dilute the enzyme stock solution in ice-cold Assay Buffer to the desired final concentration (e.g., 5 nM). Keep the enzyme on ice at all times.[14]

  • Set up the Assay Plate:

    • Add 50 µL of each substrate dilution to triplicate wells of a 96-well black microplate.

    • Include triplicate "no enzyme" control wells for background subtraction.[15]

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[16]

  • Initiate the Reaction: Add 50 µL of the enzyme working solution to all wells (except the "no enzyme" controls, to which you add 50 µL of Assay Buffer). Mix briefly by gentle shaking.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • For each substrate concentration, plot fluorescence intensity versus time.

    • The initial velocity (V₀) is the slope of the linear portion of this curve.[13]

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[17]

    • Alternatively, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually confirm the parameters.

Part B: Determination of Inhibition Type and Kᵢ

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer at a constant concentration of DMSO. Choose concentrations that span the expected IC₅₀ value (the concentration that causes 50% inhibition). A good starting point is a range from 100 µM down to 0.1 µM.

  • Set up the Assay Plate: This is a matrix experiment. You will test each substrate concentration (from Part A) against each inhibitor concentration.

    • In the 96-well plate, add 25 µL of each substrate dilution.

    • Add 25 µL of each inhibitor dilution.

    • Add control wells: no inhibitor, no enzyme, no substrate.

    • Equilibrate the plate to 37°C.

  • Initiate and Measure: Add 50 µL of the enzyme working solution to initiate the reactions. Immediately begin kinetic measurements as in Part A.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot showing the data for all inhibitor concentrations on the same graph.

    • Analyze the plot to determine the inhibition type based on the patterns described in section 2.2.

    • Calculate the inhibition constant, Kᵢ. The formula depends on the inhibition type. For competitive inhibition, Kᵢ can be determined from the relationship between the apparent Kₘ (Kₘₐₚₚ) and the inhibitor concentration [I]: Kₘₐₚₚ = Kₘ (1 + [I]/Kᵢ) This can be solved by plotting Kₘₐₚₚ against [I]. The slope of this line will be Kₘ/Kᵢ.

Data Interpretation and Reporting

The final output of this experimental series should be a clear determination of the inhibitory mechanism and potency of this compound against the target enzyme.

ParameterDescriptionHow to Determine
Kₘ Michaelis constant; substrate concentration at ½ Vₘₐₓ.Non-linear regression of V₀ vs. [S] data (no inhibitor).
Vₘₐₓ Maximum reaction velocity.Non-linear regression of V₀ vs. [S] data (no inhibitor).
Inhibition Type The mechanism of inhibition (e.g., Competitive, Noncompetitive).Visual inspection of the Lineweaver-Burk plot pattern.[9]
Kᵢ Inhibition constant; a measure of the inhibitor's potency.Calculation using the appropriate formula based on the determined inhibition type.[18][19]
IC₅₀ Inhibitor concentration causing 50% inhibition at a specific [S].Plot of % inhibition vs. log[I] at a fixed substrate concentration.

Note: The IC₅₀ value is dependent on the substrate concentration used in the assay, especially for competitive inhibitors. The Kᵢ is a true thermodynamic constant and is therefore a more robust measure of inhibitor potency.[19]

Conclusion

This application note provides a robust framework for characterizing the enzyme inhibition kinetics of novel compounds like this compound. By systematically determining the baseline kinetic parameters of a target enzyme and then observing how these are altered in the presence of the inhibitor, researchers can gain critical insights into its mechanism of action and potency. Adherence to sound experimental design, including appropriate controls and data analysis methods, is essential for generating reliable and reproducible results that can confidently guide further research and development efforts.

References

  • Baici, A. (2015). Kinetics of Enzyme-Modifier Interactions: A Guide to Drug Discovery. Springer. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • Kemmer, G., & Keller, S. (2010). Nonlinear least-squares data fitting in Excel spreadsheets. Nature Protocols, 5(2), 267-281. [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved January 14, 2026, from [Link]

  • Choudhary, A. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. Retrieved January 14, 2026, from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 14, 2026, from [Link]

  • Sandiego. (n.d.). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved January 14, 2026, from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition. Biophysical Chemistry. Retrieved January 14, 2026, from [Link]

  • Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved January 14, 2026, from [Link]

  • Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved January 14, 2026, from [Link]

  • Al-Harthi, S., et al. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Biochemistry and Molecular Biology Education. [Link]

  • Chemistry LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. Retrieved January 14, 2026, from [Link]

  • De-la-Mora, E., et al. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences. [Link]

  • Levin, J. I., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-69. [Link]

  • Zhang, Y., et al. (2004). Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. Journal of Pharmacology and Experimental Therapeutics, 309(1), 348-55. [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Inhibition kinetics. Retrieved January 14, 2026, from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. [Link]

  • Fiveable. (n.d.). 4.2 Enzyme kinetics and inhibition. Biophysical Chemistry. Retrieved January 14, 2026, from [Link]

  • MDPI. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved January 14, 2026, from [Link]

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Application Note: 4-(Phenylsulfanyl)butanoic Acid as a Versatile Ligand for Functional Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Bridging Functionality and Framework Design

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their exceptional tunability in pore size, surface area, and chemical functionality makes them prime candidates for advanced applications, particularly in drug delivery and targeted therapeutics.[2] The choice of the organic ligand is paramount as it dictates the framework's architecture and imbues it with specific chemical properties.

This guide focuses on 4-(Phenylsulfanyl)butanoic acid , a ligand of significant interest due to its unique bifunctional nature. It possesses a terminal carboxylic acid for coordination with metal centers and a flexible thioether linkage, which introduces several advantageous features. The presence of a "hard" carboxylate group and a "soft" thioether group allows for nuanced coordination chemistry, often guided by the Hard and Soft Acids and Bases (HSAB) principle.[1][3] This unique combination opens avenues for creating MOFs with tailored properties for drug encapsulation, controlled release, and potential for post-synthetic modification. This document provides a comprehensive overview, from ligand properties to detailed synthesis and characterization protocols, aimed at researchers exploring novel MOF-based therapeutic systems.

Part 1: The Ligand - Properties and Design Rationale

The efficacy of this compound as a MOF ligand stems directly from its molecular structure. Understanding its components is key to predicting its behavior in framework synthesis.

1.1. Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₂O₂S[4]
Molecular Weight 196.27 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 68-69 °C[4]
Key Functional Groups Carboxylic Acid (-COOH)[1]
Phenyl Thioether (-S-)[1]

1.2. Structural Rationale for MOF Synthesis

The ligand's design incorporates both a rigid aromatic component (the phenyl ring) and a flexible aliphatic chain (-C₄H₈-). This combination is crucial:

  • Coordination Site: The terminal carboxylic acid is the primary coordination site, readily forming bonds with a variety of metal ions (e.g., Zn²⁺, Zr⁴⁺, Cu²⁺) to build the MOF structure.[1]

  • Flexibility and Porosity: The butyl chain provides conformational flexibility, which can influence the final topology of the MOF and prevent the rigid interpenetration that can sometimes limit porosity in frameworks built exclusively from rigid ligands.

  • The Thioether Advantage: The phenylsulfanyl group is more than just a spacer. The sulfur atom's lone electron pairs can engage in secondary interactions within the MOF pores, potentially influencing guest molecule affinity. Crucially, the thioether is a functional handle for Post-Synthetic Modification (PSM) , a powerful technique to alter a MOF's properties after it has been synthesized.[5][6] For instance, the thioether can be oxidized to a sulfoxide or sulfone, dramatically changing the polarity and hydrogen bonding capability of the pore environment without altering the underlying framework.[7]

Caption: Structure of this compound ligand.

Part 2: Synthesis Protocol for a Thioether-Functionalized MOF

While no specific MOF using this exact ligand has been prominently reported, a robust and reproducible synthesis can be designed based on established solvothermal methods for similar carboxylate ligands.[8] We present a hypothetical but scientifically grounded protocol for a zinc-based MOF, designated PSBA-MOF-1 (Phenylsulfanylbutanoic Acid MOF-1).

2.1. Materials and Equipment

  • Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ligand: this compound

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvent: Methanol (MeOH)

  • Equipment: Teflon-lined stainless-steel autoclave (20 mL), sonicator, laboratory oven, centrifuge, vacuum drying oven.

2.2. Step-by-Step Solvothermal Synthesis Protocol

  • Precursor Solution Preparation (The "Why"):

    • In a 20 mL glass vial, dissolve 100 mg (0.337 mmol) of Zn(NO₃)₂·6H₂O and 66 mg (0.337 mmol) of this compound in 10 mL of DMF.[4] This establishes a 1:1 molar ratio between the metal and ligand, a common starting point for framework screening. DMF is chosen as it is a high-boiling point, polar aprotic solvent that effectively dissolves both precursors and facilitates the high temperatures needed for crystallization.

    • Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is achieved. Sonication ensures complete dissolution and uniform mixing, which is critical for nucleating high-quality crystals.

  • Solvothermal Reaction (The "Why"):

    • Transfer the solution into a 20 mL Teflon-lined autoclave and seal it tightly.

    • Place the autoclave in a pre-heated laboratory oven at 120 °C for 48 hours .[8] The combination of elevated temperature and pressure (solvothermal conditions) provides the necessary energy to overcome the kinetic barriers of MOF formation, allowing the metal and ligand to self-assemble into a thermodynamically stable, crystalline product.

    • After the reaction, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Slow cooling is essential to prevent rapid crashing out of the product and promotes the growth of larger, more well-defined crystals.

  • Product Isolation and Washing (The "Why"):

    • Once cooled, decant the mother liquor to isolate the white crystalline product.

    • Add 10 mL of fresh DMF, cap the vial, and gently shake to wash the crystals. Centrifuge the mixture and discard the supernatant. Repeat this step twice. This initial wash removes the bulk of unreacted starting materials.

    • Perform a solvent exchange by adding 10 mL of methanol (MeOH). Resuspend the crystals, centrifuge, and discard the supernatant. Repeat the methanol wash three times. Methanol is more volatile than DMF. This exchange is critical for replacing the high-boiling DMF trapped within the MOF pores with a solvent that can be easily removed in the final activation step.

  • Activation (The "Why"):

    • After the final methanol wash, place the vial containing the wet crystals in a vacuum oven.

    • Activate the sample by heating at 150 °C under dynamic vacuum for 12 hours . This crucial "activation" step removes all guest solvent molecules (methanol) from the pores, making the full internal surface area of the MOF accessible for characterization and subsequent applications like drug loading.

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purify Step 3: Purification cluster_activation Step 4: Activation dissolve Dissolve Ligand & Metal Salt in DMF sonicate Sonicate until Homogeneous dissolve->sonicate autoclave Seal in Autoclave sonicate->autoclave heat Heat at 120°C for 48h autoclave->heat cool Slow Cool to Room Temperature heat->cool wash_dmf Wash with Fresh DMF (3x) cool->wash_dmf wash_meoh Solvent Exchange with Methanol (3x) wash_dmf->wash_meoh activate Heat under Vacuum (150°C, 12h) wash_meoh->activate product Activated, Porous PSBA-MOF-1 activate->product

Caption: Solvothermal synthesis workflow for PSBA-MOF-1.

Part 3: Essential Characterization

To confirm the successful synthesis and determine the properties of PSBA-MOF-1, a suite of characterization techniques is required.

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized material. The sharp peaks in a PXRD pattern are a fingerprint of the MOF's unique crystal structure.

  • Gas Adsorption Analysis (N₂ at 77 K): This experiment determines the porosity of the material. The resulting isotherm is used to calculate the BET surface area and total pore volume, which are crucial metrics for drug loading capacity.[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as it is heated. This is used to determine the thermal stability of the MOF and confirm the complete removal of solvent during activation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the coordination of the carboxylate group to the metal center. A shift in the C=O stretching frequency compared to the free ligand is indicative of successful bond formation.

Representative Data for a Functionalized MOF

Since PSBA-MOF-1 is a hypothetical material, the following table provides representative data from a well-characterized, functionalized MOF (UiO-66 type) to illustrate typical expected values.[9]

Characterization TechniqueParameterTypical ValueSignificance
PXRD Crystalline StructureSharp, well-defined peaksConfirms successful synthesis of a crystalline framework.
Gas Adsorption BET Surface Area~1200 m²/gHigh surface area indicates high potential for drug loading.[9]
Pore Volume~0.5 cm³/gQuantifies the available space within the pores for guest molecules.
TGA Decomposition Temp.> 350 °CIndicates the thermal stability of the framework.

Part 4: Application in Drug Delivery - A Conceptual Framework

The unique properties of PSBA-MOF-1 make it an excellent candidate for a drug delivery system (DDS).

4.1. Drug Loading

Drugs can be loaded into the activated MOF via simple diffusion. The activated MOF powder is suspended in a concentrated solution of the desired drug (e.g., Doxorubicin, an anticancer agent) in a suitable solvent. Over time, the drug molecules diffuse into the pores of the MOF. The high surface area and pore volume allow for a potentially high drug payload.

4.2. Controlled Release

The release of the encapsulated drug is typically triggered by the degradation of the MOF structure in the target physiological environment (e.g., the slightly acidic environment of a tumor). The coordination bonds between the zinc ions and the carboxylate ligands can be hydrolyzed, leading to a breakdown of the framework and a gradual release of the drug cargo.

4.3. The Role of the Thioether Group

The thioether functionality can play a dual role:

  • Passive Role: It modifies the hydrophobicity of the pore interior, which can influence the loading efficiency and release kinetics of specific drugs.

  • Active Role (via PSM): The framework can be modified after synthesis. For example, oxidizing the thioether to a more polar sulfoxide could accelerate the MOF's degradation in the presence of specific biological triggers (e.g., reactive oxygen species), enabling a more "on-demand" drug release.[6]

Drug_Delivery_Concept cluster_loading Step 1: Drug Loading cluster_release Step 2: Controlled Release MOF_empty Activated MOF MOF_loaded Drug-Loaded MOF Drug_solution Drug Molecules Drug_solution->MOF_empty Diffusion Trigger Trigger (e.g., low pH) MOF_degraded Degraded MOF MOF_loaded->MOF_degraded Trigger->MOF_loaded Degradation Drug_released Released Drug MOF_degraded->Drug_released

Caption: Conceptual workflow for MOF-based drug delivery.

References

  • MDPI. (2023). Synthesis and characterization of a novel mixed-ligand zinc-based metal-organic framework. Available at: [Link]

  • Patra, R., Mondal, S., & Sarma, D. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions, 52(47), 17623-17643. Available at: [Link]

  • ResearchGate. (n.d.). Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system | Request PDF. Available at: [Link]

  • PubMed. (2017). A route to robust thioether-functionalized MOF solid materials displaying heavy metal uptake and the ability to be further oxidized. Available at: [Link]

  • OUCI. (2025). Thiol-functionalized MOFs for precision drug delivery: Raman hyperspectral imaging and density functional theory analysis into antifungal therapy. Available at: [Link]

  • Google Patents. (n.d.). US20210179638A1 - Synthesis of Zinc MOF Materials.
  • ResearchGate. (n.d.). B.E.T. surface area and total pore volume of synthesized MOFs. Available at: [Link]

  • ACS Central Science. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Available at: [Link]

  • PubMed Central. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Available at: [Link]

  • OSTI.GOV. (2024). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. Available at: [Link]

  • Journal of Materials Chemistry A. (n.d.). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Available at: [Link]

  • PubMed. (n.d.). Postsynthetic Modification of Metal-Organic Frameworks--A Progress Report. Available at: [Link]

  • ResearchGate. (2022). Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application. Available at: [Link]

  • PubMed. (2011). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Available at: [Link]

  • MDPI. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. Available at: [Link]

  • PubMed. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Available at: [Link]

  • Semantic Scholar. (n.d.). Thiol and thioether-based metal-organic frameworks: synthesis, structure, and multifaceted applications. Available at: [Link]

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Application Notes and Protocols: In Vitro Evaluation of the Anti-inflammatory Properties of 4-(Phenylsulfanyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-(Phenylsulfanyl)butanoic Acid Derivatives in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

This application note provides a comprehensive guide to a suite of in vitro assays designed to evaluate the anti-inflammatory potential of a promising class of compounds: this compound derivatives. These compounds are of interest due to their structural features, which may allow for interaction with key enzymatic and signaling pathways involved in the inflammatory cascade. A structurally related compound, 4-(phenylsulfanyl)butan-2-one, has been shown to exert anti-inflammatory effects by modulating the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α) through the nuclear factor-kappa B (NF-κB) signaling pathway. This provides a strong rationale for the systematic evaluation of this chemical scaffold.

This guide is structured to provide a logical, stepwise approach for researchers, beginning with essential cytotoxicity screening to establish safe dosing ranges, followed by a series of assays to probe specific anti-inflammatory mechanisms. Each protocol is presented with an explanation of the underlying scientific principles, detailed step-by-step instructions, and guidance on data interpretation, ensuring a robust and self-validating experimental workflow.

Part 1: Foundational Analysis - Cytotoxicity Assessment

Before evaluating the anti-inflammatory properties of any compound, it is crucial to determine its cytotoxic profile. This ensures that any observed anti-inflammatory effects are not simply a consequence of cell death. We will describe two common and reliable methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Principle of Cytotoxicity Testing

The goal is to identify the concentration range at which the this compound derivatives do not harm the cells being used in subsequent assays (e.g., macrophages, endothelial cells). This is typically expressed as the 50% cytotoxic concentration (CC50), and subsequent anti-inflammatory assays should be conducted at non-toxic concentrations.[1][2][3][4][5]

Experimental Workflow for Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (e.g., RAW 264.7 macrophages) seed_plate Seed 96-well Plates prep_cells->seed_plate add_compounds Add Compound Dilutions to Wells seed_plate->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds incubate Incubate for 24-48 hours add_compounds->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate (2-4h) mtt_reagent->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis Calculate % Viability/ % Cytotoxicity Determine CC50 mtt_read->analysis ldh_reagent Add LDH Reaction Mixture ldh_supernatant->ldh_reagent ldh_incubate Incubate (30 min) ldh_reagent->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->analysis G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis prep_cells Seed RAW 264.7 Cells pretreat Pre-treat with Compounds (1h) prep_cells->pretreat prep_compounds Prepare Test Compounds prep_compounds->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate supernatant Collect Supernatant griess Add Griess Reagent supernatant->griess incubate Incubate (10-15 min) griess->incubate read Read Absorbance (540 nm) incubate->read analysis Calculate Nitrite Concentration vs. Standard Curve read->analysis

Caption: Workflow for Nitric Oxide Inhibition Assay.

Protocol: Griess Assay for Nitrite Quantification

This assay measures the concentration of nitrite (NO2-), a stable and quantifiable breakdown product of NO, in the cell culture supernatant. [6][7][8][9] Materials:

  • RAW 264.7 cells seeded in 96-well plates

  • Test compounds and Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include untreated and LPS-only controls.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubation and Reading: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve.

Inhibition of Pro-inflammatory Cytokine Production

Scientific Rationale: Pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key mediators of the inflammatory response. They are released by immune cells like macrophages upon stimulation and are responsible for orchestrating the recruitment of other immune cells and amplifying the inflammatory cascade. Measuring the reduction of these cytokines is a direct assessment of a compound's anti-inflammatory effect.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying the concentration of a particular protein (cytokine) in a sample.

Materials:

  • Supernatants from LPS-stimulated cells (as prepared in the NO assay)

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit.

  • In brief, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.

  • After incubation and washing, a detection antibody, often conjugated to an enzyme, is added.

  • A substrate is then added, which is converted by the enzyme into a colored product.

  • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

Investigation of the NF-κB Signaling Pathway

Scientific Rationale: The NF-κB transcription factor is a master regulator of inflammation. [10][11][12][13][14]In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, lead to the degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. [14][15]Assessing the nuclear translocation of p65 is a key method to determine if a compound's anti-inflammatory effects are mediated through the NF-κB pathway. [15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation (p-IκBα) IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_inactive NF-κB (p65/p50) IκBα NFkB_active NF-κB (p65/p50) IkBa_d->NFkB_active NFkB_inactive->IkBa_d NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation DNA κB DNA Site NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes

Caption: Simplified NF-κB Signaling Pathway.

Protocol: Western Blot for Nuclear Translocation of p65

This technique separates proteins by size and allows for the detection of a specific protein (p65) in different cellular fractions (cytoplasmic vs. nuclear).

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • Test compounds and LPS

  • Nuclear and cytoplasmic extraction buffers

  • Protein assay reagents (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with test compounds and LPS as previously described, typically for a shorter duration (e.g., 30-60 minutes) to capture the peak of p65 translocation.

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to a standard protocol or using a commercial kit.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, run the electrophoresis, and then transfer the separated proteins to a PVDF membrane. [16]5. Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. [16]Incubate the membrane with the primary anti-p65 antibody overnight at 4°C. Also, probe separate blots or strip and re-probe for Lamin B1 (nuclear loading control) and GAPDH (cytoplasmic loading control) to ensure the purity of the fractions.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. [16]Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 in LPS-stimulated cells indicates NF-κB activation. An effective anti-inflammatory compound will inhibit this translocation, resulting in less p65 in the nuclear fraction compared to the LPS-only control.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic in vitro evaluation of this compound derivatives as potential anti-inflammatory agents. By progressing from foundational cytotoxicity assays to specific mechanistic studies targeting key enzymes (COX, LOX) and signaling pathways (NO, NF-κB), researchers can build a comprehensive pharmacological profile of their compounds. This tiered approach allows for the efficient screening and characterization of novel anti-inflammatory candidates, providing crucial data to guide further preclinical and clinical development.

References

  • Abou-Ghanem, N., et al. (2018). Role of nitric oxide in inflammatory diseases.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S.
  • Sharma, J. N., et al. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259.
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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Papi, S., et al. (2019). The role of nitric oxide in inflammation and oxidative stress.
  • Sun, S. C. (2017).
  • Grisham, M. B., et al. (2001). Role of nitric oxide in inflammation. Acta physiologica Scandinavica, 173(1), 113–118.
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  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wey, E., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Mitchell, J. A., & Warner, T. D. (2000). COX-1 and COX-2 in health and disease.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Leiper, J., & Nandi, M. (2011). The role of nitric oxide in the vasculature. Cardiovascular & Hematological Disorders-Drug Targets, 11(1), 46-59.
  • Wisdomlib. (2023). Lipoxygenase pathway: Significance and symbolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. Retrieved from [Link]

  • StudySmarter. (n.d.). Anti-Inflammatory Drugs: NSAIDs & Mechanisms. Retrieved from [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ProBiologists. (n.d.). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]

  • Zhao, L., et al. (2018). Regulation of Tissue Inflammation by 12-Lipoxygenases. International Journal of Molecular Sciences, 19(11), 3426.
  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S-8S.
  • De Cotiis, D. A., & Tassorelli, C. (2016). Role and regulation of cyclooxygenase-2 during inflammation. Journal of basic and clinical physiology and pharmacology, 27(4), 309–316.
  • Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]

  • Schewe, T. (2016).
  • Aid, S., et al. (2010). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 31(12), 604-611.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Cyrus, T., & Funk, C. D. (2006). Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(6), 1210-1212.
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Tjiu, J. W., et al. (2009). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A, 75(11), 953–961.

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Application Notes & Protocols: Harnessing 4-(Phenylsulfanyl)butanoic Acid for Advanced Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Alkanethiols

For researchers, scientists, and professionals in drug development, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust platform for tailoring interfacial properties, with applications ranging from biosensing to corrosion inhibition.[1][2] While simple alkanethiols are workhorses in this field, molecules like 4-(phenylsulfanyl)butanoic acid introduce a unique combination of an aromatic spacer and a terminal carboxylic acid, enabling novel surface functionalities and architectures.

This guide provides an in-depth exploration of the application of this compound in the formation of SAMs. We will delve into the causality behind experimental choices, present validated protocols for SAM formation and characterization, and offer insights into the potential applications of these specialized surfaces.

Core Principles: The "Why" Behind the "How"

The formation of a high-quality SAM is a spontaneous process driven by the strong interaction between the sulfur headgroup of the thiol and a noble metal substrate, typically gold.[1] The molecules then orient themselves to maximize van der Waals interactions between their backbones, leading to a densely packed, ordered monolayer.

For this compound, the key components influencing SAM formation are:

  • The Thiol Headgroup (-SH): This group has a high affinity for gold and other noble metal surfaces, forming a stable gold-thiolate bond that anchors the molecule to the substrate.[1]

  • The Phenyl Group: This rigid aromatic group contributes to strong π-π stacking interactions between adjacent molecules, promoting a well-ordered and thermally stable monolayer.

  • The Butanoic Acid Tail Group (-COOH): This terminal functional group dictates the surface chemistry of the SAM. The carboxylic acid can be deprotonated to create a negatively charged surface, or it can be used as a chemical handle for the covalent attachment of other molecules, such as proteins, DNA, or drug candidates.

The interplay of these components allows for the creation of surfaces with tailored hydrophilicity, chemical reactivity, and biological activity.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the preparation and characterization of a this compound SAM on a gold substrate.

SAM_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_char Characterization Clean Substrate Cleaning (e.g., Piranha solution) Rinse Rinsing (DI Water, Ethanol) Clean->Rinse Dry Drying (Nitrogen stream) Rinse->Dry Immerse Immerse Substrate (12-24 hours) Dry->Immerse Solution Prepare Thiol Solution (1-10 mM in Ethanol) Solution->Immerse Rinse_Post Rinse with Solvent (Ethanol) Immerse->Rinse_Post Sonicate Sonicate (optional) (in fresh solvent) Rinse_Post->Sonicate Dry_Post Dry (Nitrogen stream) Sonicate->Dry_Post CA Contact Angle Dry_Post->CA XPS XPS Dry_Post->XPS Ellipsometry Ellipsometry Dry_Post->Ellipsometry FTIR FT-IR Dry_Post->FTIR

Caption: Experimental workflow for SAM preparation and analysis.

Detailed Protocols

Protocol 1: Substrate Preparation

A pristine substrate is crucial for the formation of a high-quality SAM. Any contaminants can lead to defects in the monolayer.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute ethanol

  • Nitrogen gas (high purity)

  • Teflon or glass sample holders

Procedure:

  • Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.

  • Piranha Cleaning: Immerse the gold substrates in freshly prepared Piranha solution for 10-15 minutes. This will remove organic residues.

  • Rinsing: Carefully remove the substrates and rinse them copiously with DI water.

  • Final Rinse: Rinse the substrates with absolute ethanol to remove water.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent re-contamination.

Protocol 2: Formation of this compound SAM

The conditions during SAM formation, such as thiol concentration and immersion time, will influence the final quality of the monolayer.

Materials:

  • This compound

  • Absolute ethanol (or other suitable solvent like toluene)

  • Clean, dry glass vials with caps

  • Cleaned gold substrates

Procedure:

  • Solution Preparation: Prepare a 1-10 mM solution of this compound in absolute ethanol. Ensure the thiol is fully dissolved. For carboxylic acid-terminated thiols, the addition of a small amount of acid (e.g., HCl to bring the pH to ~2) can improve the quality of the SAM by disrupting intermolecular hydrogen bonds that can lead to multilayer formation.

  • Immersion: Place the cleaned gold substrates in the thiol solution. Ensure the entire surface is submerged.

  • Incubation: Seal the vials and allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment. Longer assembly times generally lead to more ordered monolayers.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

  • Sonication (Optional): For thiols with hydrogen-bonding groups, a brief sonication (1-3 minutes) in fresh solvent can help remove non-specifically bound molecules and improve monolayer quality.

  • Final Rinse and Dry: Perform a final rinse with ethanol and dry the substrates under a stream of nitrogen gas.

Characterization of the SAM

Verifying the successful formation and quality of the SAM is a critical step. A combination of techniques is often employed.

Contact Angle Goniometry

This technique provides a quick and straightforward assessment of the surface hydrophobicity/hydrophilicity, which is indicative of the terminal group of the SAM.

SurfaceExpected Water Contact AngleRationale
Bare Gold~70-80°Moderately hydrophobic
This compound SAM< 30°The terminal carboxylic acid groups make the surface hydrophilic. A low contact angle suggests a high density of -COOH groups at the surface.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.

ElementExpected Binding Energy (eV)Significance
Au 4f~84.0 (4f₇/₂) and ~87.7 (4f₅/₂)Confirms the gold substrate.
S 2p~162-163 eVIndicative of a gold-thiolate bond. The absence of a peak at ~164 eV (free thiol) confirms covalent attachment.
C 1s~285 eV (C-C/C-H), ~286.5 eV (C-S/C-O), ~289 eV (O=C-O)Confirms the presence of the organic molecule and the carboxylic acid group.
O 1s~532-533 eVCorresponds to the oxygen atoms in the carboxylic acid group.

The relative atomic concentrations can be used to assess the purity and coverage of the monolayer.[3][4]

Ellipsometry

This optical technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the SAM. For a this compound monolayer, the expected thickness would be in the range of 1-2 nm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Reflection-absorption infrared spectroscopy (RAIRS) is a highly sensitive technique for characterizing the structure and orientation of molecules in a SAM.

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~1700-1740C=O stretchConfirms the presence of the carboxylic acid group. The position of this peak can indicate the extent of hydrogen bonding within the monolayer.
~2850-2960C-H stretchesThe position and intensity of these peaks can provide information about the packing density and order of the alkyl chains.
~3000-3100Aromatic C-H stretchesConfirms the presence of the phenyl ring.

Applications in Research and Development

The carboxylic acid-terminated surface of a this compound SAM is a versatile platform for a variety of applications:

  • Biosensing: The -COOH groups can be activated (e.g., using EDC/NHS chemistry) to covalently immobilize proteins, antibodies, or nucleic acids for the development of highly specific biosensors.

  • Drug Delivery: The SAM can serve as a linker layer to attach drug molecules or drug-carrying nanoparticles to a surface for controlled release studies.

  • Cell Adhesion Studies: The surface chemistry can be tailored to study the adhesion and proliferation of cells, which is critical in tissue engineering and the development of implantable medical devices.[5]

  • Corrosion Inhibition: Densely packed SAMs can act as a barrier to protect the underlying metal from corrosive environments.[1]

Logical Relationships in SAM Formation and Application

SAM_Logic Molecule This compound - Thiol headgroup - Phenyl backbone - Carboxylic acid terminus SAM Self-Assembled Monolayer - Ordered Structure - Covalent Attachment - Functional Surface Molecule->SAM Self-Assembly Substrate Noble Metal Substrate e.g., Gold (Au) Substrate->SAM Chemisorption Properties Surface Properties - Hydrophilicity - Chemical Reactivity - Biocompatibility SAM->Properties Determines Applications Applications - Biosensors - Drug Delivery - Cell Studies - Corrosion Inhibition Properties->Applications Enables

Caption: Logical flow from molecule to application.

Conclusion

This compound provides a valuable tool for creating functionalized surfaces with a high degree of order and stability. By understanding the principles behind SAM formation and employing rigorous preparation and characterization protocols, researchers can create tailored interfaces for a wide range of advanced applications in materials science, biotechnology, and drug development.

References

  • Agilent Technologies. "A New Approach to Generate Thiol-terminated SAMs on Gold." (2007). Available at: [Link]

  • Barriet, D., et al. "4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid." Langmuir 23.17 (2007): 8876-8885. Available at: [Link]

  • MDPI. "Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation." (2022). Available at: [Link]

  • ResearchGate. "Cellular and Biological Characterization of Thiol SAMs for Neuronal Cell Attachment." (2010). Available at: [Link]

  • ResearchGate. "Self-assembled monolayers (SAMs) of carboxylic acids: an overview." (2011). Available at: [Link]

  • Love, J. C., et al. "Self-assembled monolayers of thiolates on metals as a form of nanotechnology." Chemical reviews 105.4 (2005): 1103-1170.
  • Ulman, A. "Formation and structure of self-assembled monolayers." Chemical reviews 96.4 (1996): 1533-1554.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Phenylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Phenylsulfanyl)butanoic acid (CAS No: 17742-51-7).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and practical, field-tested protocols to help you optimize your reaction yield and purity.

I. Overview of Synthetic Strategy

The most prevalent and reliable method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction. This involves the reaction of a nucleophilic sulfur species, typically sodium thiophenolate, with a four-carbon electrophile containing a suitable leaving group. The thiophenolate is generated in situ by deprotonating thiophenol with a base.

Two primary variations of this strategy are commonly employed:

  • Ring-opening of γ-butyrolactone: Thiophenolate attacks the electrophilic carbonyl carbon, leading to the opening of the lactone ring.

  • Substitution on a 4-halobutanoic acid: Thiophenolate displaces a halide (e.g., bromide or chloride) from the terminal carbon of a butanoic acid derivative.

Sulfur nucleophiles (thiolates) are generally more potent than their oxygen counterparts (alkoxides) and tend to favor substitution over elimination, making this a robust reaction.[2][3][4] However, specific challenges related to reagent stability and side reactions can impact the outcome.

Core Reaction Pathway

The following diagram illustrates the fundamental transformation.

G cluster_step2 Step 2: SN2 Reaction reactant reactant reagent reagent intermediate intermediate product product base base thiophenol Thiophenol (PhSH) thiophenolate Sodium Thiophenolate (PhS⁻Na⁺) - Strong Nucleophile - thiophenol->thiophenolate base_node Base (e.g., NaH, NaOH) product_node This compound thiophenolate->product_node electrophile Electrophile (e.g., γ-Butyrolactone or 4-Bromobutanoic Acid)

Caption: General workflow for this compound synthesis.

II. Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is the most common issue and can stem from several factors. Let's break down the possibilities.

A1: The primary culprits for low yield are inefficient nucleophile generation, competing side reactions, and suboptimal reaction conditions.

  • Inefficient Nucleophile Generation: Thiophenol must be fully deprotonated to form the thiophenolate nucleophile.

    • Causality: Thiols are more acidic (pKa ≈ 10-11) than alcohols, but a sufficiently strong base is still required for complete conversion.[2] If deprotonation is incomplete, the concentration of the active nucleophile is reduced, slowing the reaction and lowering the yield.

    • Solution:

      • Choice of Base: Use an appropriate base. Sodium hydride (NaH) in an aprotic solvent like THF or DMF provides irreversible deprotonation and is highly effective. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be used, but the equilibrium may be less favorable, sometimes requiring heat.

      • Stoichiometry: Ensure at least 1.0 to 1.1 equivalents of base are used relative to thiophenol.

      • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the hydride, reducing its effectiveness.

  • Side Reaction: Oxidation of Thiophenolate: This is a major and often overlooked cause of low yield.

    • Causality: Thiophenolate anions are highly susceptible to oxidation by atmospheric oxygen, which causes them to dimerize into diphenyl disulfide (Ph-S-S-Ph).[5][6] This consumes your nucleophile, directly reducing the potential yield of the desired product.

    • Solution:

      • Inert Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon). This involves using degassed solvents and maintaining a positive pressure of inert gas throughout the setup.[5]

      • Reagent Quality: Use fresh, high-purity thiophenol. Older bottles may already contain some diphenyl disulfide.

  • Side Reaction: Elimination (E2):

    • Causality: When using a 4-halobutanoic acid, the thiophenolate can act as a base and promote an E2 elimination reaction, forming a butenoic acid derivative instead of the desired SN2 product. While thiolates are weak bases, this pathway can become competitive at higher temperatures.[3]

    • Solution: Maintain a low to moderate reaction temperature. SN2 reactions generally have a lower activation energy than E2 reactions.[5] Running the reaction at room temperature or slightly above (e.g., 40-50 °C) is often sufficient and minimizes elimination.

The following diagram illustrates the competition between the desired SN2 pathway and common side reactions.

G start_node start_node path_node path_node product_node product_node side_product_node side_product_node start Thiophenolate (PhS⁻) + 4-Bromobutanoic Acid sn2 Desired Pathway (SN2 Attack) start->sn2 Low Temp, Good Nucleophile e2 Side Reaction (E2 Elimination) start->e2 High Temp oxidation Side Reaction (Oxidation) start->oxidation Presence of O₂ product This compound (High Yield) sn2->product e2_product But-3-enoic Acid (Impurity) e2->e2_product oxidation_product Diphenyl Disulfide (Yield Loss) oxidation->oxidation_product

Caption: Competing reaction pathways in the synthesis.

Q2: My purification is challenging. I have a persistent, foul-smelling impurity and another non-polar byproduct.

A2: These are likely unreacted thiophenol and diphenyl disulfide, respectively. A multi-step aqueous workup is required.

  • Thiophenol Removal (Foul Odor):

    • Problem: Thiophenol is volatile, has an extremely unpleasant odor, and is toxic.[6] It can be difficult to remove completely by solvent evaporation alone.

    • Solution: Perform a basic aqueous wash. During your workup, wash the organic layer with a dilute solution of sodium hydroxide (e.g., 1M NaOH). This deprotonates the acidic thiophenol, converting it into the water-soluble sodium thiophenolate, which partitions into the aqueous layer.

      • PhSH (organic) + NaOH (aq) -> PhS⁻Na⁺ (aq) + H₂O

  • Diphenyl Disulfide Removal (Non-polar Byproduct):

    • Problem: Diphenyl disulfide is a non-polar, often crystalline solid that can co-elute with the desired product in chromatography if the solvent system is not optimized.

    • Solution:

      • Prevention: The best method is prevention by running the reaction under a strict inert atmosphere.

      • Removal: If present, it must be removed by column chromatography. Use a gradient elution, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) to elute the non-polar diphenyl disulfide first, then increase the polarity to elute your more polar carboxylic acid product.

III. Frequently Asked Questions (FAQs)

Q1: Which electrophile is better: γ-butyrolactone or 4-bromobutanoic acid?

A1: Both are viable, but the choice depends on cost, availability, and reaction conditions.

Featureγ-Butyrolactone4-Bromobutanoic Acid
Mechanism Nucleophilic acyl substitution (ring-opening)SN2 displacement of bromide
Pros Often cheaper, less hazardous than alkyl halides.Reaction is a classic SN2, often cleaner.
Cons Ring-opening can sometimes be sluggish.Can undergo E2 elimination; potentially more expensive.
Typical Conditions Requires base (e.g., NaH) in a polar aprotic solvent (DMF, THF).Works well with various bases (K₂CO₃, NaOH) in polar solvents.

Q2: What is the optimal solvent for this reaction?

A2: Polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are generally preferred. They are excellent at solvating the cation (e.g., Na⁺) of the thiophenolate salt, leaving the anion "naked" and highly nucleophilic, which accelerates the SN2 reaction. THF is also a good option, especially when using NaH. Alcohols like ethanol can be used but may lead to side reactions if the corresponding alkoxide is formed.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against standards of your starting materials (thiophenol and the electrophile). The product, being a carboxylic acid, will be quite polar and should have a lower Rf value than the starting materials. A stain like potassium permanganate can help visualize all spots. The disappearance of the limiting reagent indicates the reaction is complete.

IV. Recommended Experimental Protocol

This protocol describes the synthesis starting from γ-butyrolactone, which is a common and cost-effective precursor.

Safety Precautions:

  • Thiophenol is toxic and has a powerful, unpleasant stench. Always handle it inside a certified chemical fume hood.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Materials:

  • Thiophenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • γ-Butyrolactone (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Nucleophile Generation:

    • Under a positive flow of nitrogen, add sodium hydride (1.1 eq) to the flask.

    • Add anhydrous DMF to the flask via syringe to create a slurry. Cool the flask to 0 °C in an ice bath.

    • Dissolve thiophenol (1.0 eq) in a small amount of anhydrous DMF and add it to the dropping funnel.

    • Add the thiophenol solution dropwise to the NaH slurry over 20-30 minutes, keeping the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The mixture should become a clear solution of sodium thiophenolate.

  • SN2 Reaction:

    • Add γ-butyrolactone (1.05 eq) to the reaction mixture via syringe.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of thiophenol.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench it by slowly adding 1M HCl until the pH is ~2-3. This will protonate the carboxylate product.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers. Wash with 1M NaOH (2x) to remove any unreacted thiophenol.

    • Wash the organic layer with water (1x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification:

    • If necessary, the crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient system (with 1% acetic acid added to the mobile phase to keep the product protonated and prevent tailing).

Troubleshooting Flowchart

G decision decision problem problem solution solution start Reaction Complete, Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm check_side TLC/NMR shows new major spots? check_sm->check_side No prob_nuc Problem: - Incomplete deprotonation - Low temperature/time - Reagent decomposition check_sm->prob_nuc Yes prob_ox Problem: Oxidation to Ph-S-S-Ph check_side->prob_ox Yes (non-polar) prob_e2 Problem: E2 Elimination check_side->prob_e2 Yes (other) sol_nuc Solution: - Use stronger base (NaH) - Ensure 1.1 eq base - Increase temp/time - Use fresh reagents prob_nuc->sol_nuc sol_ox Solution: - Use inert atmosphere (N₂/Ar) - Degas solvents prob_ox->sol_ox sol_e2 Solution: - Lower reaction temperature (run at RT or < 50°C) prob_e2->sol_e2

Caption: A decision-making flowchart for troubleshooting low yield.

V. References

  • Thompson, C. M., & Frick, J. A. (1989). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry, 54(23), 5449-5455. Available at: [Link]

  • ACS Publications. (n.d.). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry. Available at: [Link]

  • Fu, M.-X., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-phenylsulfanyl-butyric acid. Available at: [Link]

  • Frick, J. A. (1990). 4-(Phenylsulfonyl) Butanoic Acid: Preparation, Dianion Generation, and Application to Four Carbon Chain Extension; Studies of Organophosphorus Compounds Derived from Serine (Dissertation). Loyola University Chicago. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for the Oxidation of 4-(Phenylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the selective oxidation of 4-(Phenylsulfanyl)butanoic acid to its corresponding sulfoxide, 4-(phenylsulfinyl)butanoic acid. As a key intermediate in various synthetic pathways, achieving high yield and selectivity in this transformation is critical. This document provides in-depth, experience-driven answers to common challenges encountered during this specific oxidation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the oxidation of this compound?

The principal challenge is achieving selective oxidation to the desired sulfoxide without over-oxidation to the corresponding sulfone, 4-(Phenylsulfonyl)butanoic acid.[1][2] The sulfur atom in the thioether is nucleophilic and readily attacked by electrophilic oxidants. The resulting sulfoxide can be further oxidized, often under similar conditions, to the sulfone. Therefore, precise control over reaction parameters is essential to maximize the yield of the sulfoxide.[1]

OxidationPathway Thioether This compound (Starting Material) Sulfoxide 4-(Phenylsulfinyl)butanoic acid (Desired Product) Thioether->Sulfoxide Selective Oxidation Sulfone 4-(Phenylsulfonyl)butanoic acid (Over-oxidation Product) Sulfoxide->Sulfone Over-oxidation

Q2: Which oxidizing agents are recommended for this transformation, and what are their pros and cons?

The choice of oxidant is the most critical factor. Several reagents can be employed, each with distinct advantages and disadvantages. Using greener oxidants like hydrogen peroxide or molecular oxygen is often preferred in industrial settings.[2][3]

Oxidant SystemTypical ConditionsStoichiometry (Oxidant:Substrate)ProsCons
Hydrogen Peroxide (H₂O₂) Acetic acid or other protic solvents, room temp.[1]1.1 - 1.5 : 1Green byproduct (H₂O), inexpensive, readily available.[1][3]Can be slow; may require a catalyst (e.g., Sc(OTf)₃, Tantalum carbide)[4]; risk of over-oxidation if not controlled.[1]
m-CPBA Chlorinated solvents (e.g., DCM), 0 °C to room temp.1.0 - 1.1 : 1Fast, effective, generally high-yielding.Byproduct (m-chlorobenzoic acid) can complicate workup; can be explosive; over-oxidation is common.[5]
Sodium Periodate (NaIO₄) Methanol/Water, 0 °C to room temp.1.0 - 1.2 : 1Generally very selective for sulfoxide formation; easy workup.Stoichiometric inorganic waste.
Oxone® (KHSO₅) Methanol/Water or Acetone/Water, room temp.~1.0 : 1Inexpensive, stable, effective; good for large-scale synthesis.Can be acidic; requires careful pH control to avoid side reactions.
Visible-Light Photocatalysis Eosin Y catalyst, air (O₂) as oxidant, mild conditions.[6]CatalyticExtremely mild and selective; uses air as the terminal oxidant.[6]Requires specific photochemical reactor setup; may have substrate scope limitations.
Q3: How can I effectively monitor the reaction to prevent over-oxidation?

Close monitoring is crucial.[2] The most common and accessible method is Thin-Layer Chromatography (TLC) .

Protocol for TLC Monitoring:

  • System Selection: Use a solvent system that provides good separation between the starting material (thioether), the product (sulfoxide), and the potential byproduct (sulfone). A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 50:50 or 70:30 v/v), often with a small amount of acetic acid (0.5-1%) to ensure sharp spots for the carboxylic acids.

  • Spotting: On a single TLC plate, spot the reaction mixture alongside pure starting material and, if available, a standard of the sulfone byproduct.

  • Visualization: Visualize the plate under UV light (254 nm). The aromatic ring in all three compounds should be UV-active. Additionally, use a potassium permanganate (KMnO₄) stain. The thioether will react readily with the stain (appearing as a yellow spot on a purple background), while the sulfoxide and sulfone will be much less reactive or unreactive.

  • Interpretation: The starting thioether is the least polar and will have the highest Rf value. The sulfoxide is more polar and will have a lower Rf. The sulfone is typically the most polar and will have the lowest Rf value. The reaction should be stopped as soon as the starting material spot has disappeared, but before the sulfone spot becomes significant.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR of an aliquot from the reaction mixture can be used.[7]

Troubleshooting Guide

TroubleshootingWorkflow Start Analyze Reaction Outcome Issue1 Low or No Conversion Start->Issue1 Issue2 Significant Over-oxidation (>10% Sulfone) Start->Issue2 Issue3 Complex Mixture/ Low Mass Balance Start->Issue3 Sol1a Check Oxidant Activity (titrate if necessary) Issue1->Sol1a Sol1b Increase Temperature (e.g., from 0 °C to RT) Issue1->Sol1b Sol1c Add Catalyst if Using H₂O₂ Issue1->Sol1c Sol2a Reduce Oxidant Stoichiometry (to 1.05 - 1.1 eq.) Issue2->Sol2a Sol2b Lower Reaction Temperature (e.g., from RT to 0 °C) Issue2->Sol2b Sol2c Add Oxidant Slowly (syringe pump) Issue2->Sol2c Sol2d Switch to a Milder Oxidant (e.g., NaIO₄) Issue2->Sol2d Sol3a Check pH of Reaction Issue3->Sol3a Sol3b Degas Solvents/ Run under Inert Atmosphere Issue3->Sol3b

Q4: My reaction shows very low conversion of the starting material. What should I do?

Causality: Low conversion typically points to insufficient activation energy or a deactivated/decomposed reagent.

Troubleshooting Steps:

  • Verify Oxidant Potency: Many common oxidants can degrade upon storage. For instance, hydrogen peroxide solutions can decrease in concentration over time, and m-CPBA can lose its activity. If possible, titrate your oxidant to confirm its concentration.

  • Increase Temperature: If the reaction is being run at 0 °C or below, slowly allow it to warm to room temperature. The rate of oxidation of thioethers is often temperature-dependent.[8]

  • Consider Catalysis: For notoriously slow oxidants like H₂O₂, a catalyst is often necessary to achieve a reasonable reaction rate.[1] A variety of metal-based catalysts can be effective.[4]

  • Check Solvent: Ensure the solvent is appropriate and not interfering with the reaction. For example, solvents that are easily oxidized could consume the reagent.

Q5: My main problem is over-oxidation. I'm forming more than 20% of the sulfone. How can I suppress this?

Causality: Sulfone formation occurs when the sulfoxide product successfully competes with the starting thioether for the oxidant. This is often exacerbated by higher temperatures, excess oxidant, or highly reactive oxidants.

Troubleshooting Steps:

  • Control Stoichiometry Precisely: This is the most critical parameter.[2] Do not use a large excess of the oxidant. Reduce the equivalents to as close to 1.0 as possible while still achieving full conversion of the starting material (e.g., 1.05 - 1.1 equivalents).

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). The activation energy for the second oxidation (sulfoxide to sulfone) is often higher than that for the first (thioether to sulfoxide), so lowering the temperature will disproportionately slow the undesired reaction.

  • Slow Addition of Oxidant: Add the oxidant solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a very low instantaneous concentration of the oxidant in the reaction flask, favoring the more reactive thioether over the sulfoxide.[2]

  • Change Your Oxidant: If the above methods fail, switch to a milder, more selective oxidizing agent. Sodium periodate (NaIO₄) is an excellent choice known for its selectivity in stopping at the sulfoxide stage.

Q6: I've successfully completed the reaction, but I'm struggling to purify the sulfoxide from the remaining starting material and the sulfone byproduct. What's the best approach?

Causality: The three compounds (thioether, sulfoxide, sulfone) have similar structures but differing polarities, which can be exploited for separation.

Recommended Purification Protocol: Column Chromatography

  • Stationary Phase: Standard silica gel is effective.

  • Mobile Phase (Eluent): A gradient elution is typically most effective.

    • Start with a less polar solvent system (e.g., 30% Ethyl Acetate in Hexanes) to elute the non-polar starting material (thioether).

    • Gradually increase the polarity (e.g., to 70-80% Ethyl Acetate in Hexanes) to elute the desired sulfoxide.

    • The highly polar sulfone will either elute last or may require even more polar conditions (e.g., adding methanol to the eluent) to come off the column.

  • Pro-Tip: Adding 0.5-1% acetic acid to your eluent system can prevent peak tailing of the carboxylic acids on the silica gel, leading to better separation.

Alternative Method: Recrystallization If the desired sulfoxide is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.[9] You will need to screen various solvents to find one in which the sulfoxide has high solubility at elevated temperatures but low solubility at room temperature, while the impurities remain in solution.

References

  • Ji, W.-S. et al. (2025). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides.
  • Riley, D. P. & Correa, P. E. (1988). Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV).
  • An, A. G. et al. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Schoeneich, C., Aced, A., & Asmus, K. D. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet.
  • Correa, P. E. & Riley, D. P. (n.d.). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry - ACS Publications.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
  • An, A. G. et al. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH.
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?.
  • ResearchGate. (n.d.). Photo oxidation of thioethers into sulfoxides.
  • Benchchem. (n.d.). troubleshooting low enantioselectivity in sulfoxidation reactions.
  • Bahrami, K. et al. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
  • Thompson, C. M. & Frick, J. A. (1988). 4-(Phenylsulfonyl)butanoic Acid. Preparation, Dianion Generation, and Application to Four-Carbon Chain Extension.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Wang, C. et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI.
  • Thompson, C. M. & Frick, J. A. (n.d.). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry - ACS Publications.
  • Frick, J. A. (1990). 4-(Phenylsulfonyl) Butanoic Acid: Preparation, Dianion Generation, and Application to Four Carbon Chain Extension.

Sources

Technical Support Center: Purification of 4-(Phenylsulfanyl)butanoic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-(Phenylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights and troubleshooting strategies for this specific purification challenge. Our focus is on the practical application of column chromatography, explaining not just the "how" but the critical "why" behind each step to ensure reproducible, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by column chromatography?

A1: The main challenges stem from the compound's dual functionality: a carboxylic acid and a thioether. The carboxylic acid group can cause peak tailing on silica gel due to strong polar interactions. The thioether's sulfur atom can also interact with the stationary phase and is susceptible to oxidation, potentially forming sulfoxides or sulfones, which introduce further separation difficulties.

Q2: Which stationary phase is recommended for this purification?

A2: For normal-phase chromatography, standard silica gel (SiO₂) is the most common choice. However, due to the acidic nature of the compound, peak tailing can be an issue.[1] To mitigate this, the silica gel can be "deactivated" by treatment with an acid or by adding a small percentage of an acidic modifier, like acetic or formic acid, to the mobile phase.[1][2] For reversed-phase chromatography, a C18-functionalized silica gel is a suitable option, offering a different selectivity that can be advantageous for separating impurities with different polarities.[3]

Q3: How do I select an appropriate mobile phase?

A3: Mobile phase selection is critical and depends on whether you are using normal-phase or reversed-phase chromatography.

  • Normal-Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typical. To address the acidity of the analyte and improve peak shape, adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase is highly recommended.[1][2]

  • Reversed-Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. To ensure the carboxylic acid is protonated and retains well on the column, the aqueous component of the mobile phase should be acidified, typically with 0.1% trifluoroacetic acid (TFA) or formic acid.[2][4]

Q4: How can I visualize this compound on a TLC plate?

A4: this compound can be visualized on a TLC plate using a few methods. The phenyl group allows for visualization under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[1] For a more specific visualization of the carboxylic acid group, a bromocresol green stain can be used, which will show the acidic spot as yellow against a blue background.[5][6] A general-purpose oxidizing stain like potassium permanganate can also be effective, reacting with the thioether and other functional groups to produce a yellow-brown spot upon heating.[7]

Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This section provides a structured approach to identifying and resolving common problems encountered during the column chromatography of this compound.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing / Broad Peaks - Strong interaction of the carboxylic acid with acidic silanol groups on the silica surface.- Column overload.- Add 0.1-1% acetic or formic acid to the eluent to suppress deprotonation of the carboxylic acid.[1]- Reduce the amount of sample loaded onto the column.
Compound Elutes Too Quickly (Low Retention) - Mobile phase is too polar in normal-phase.- Mobile phase is not acidic enough in reversed-phase, causing the carboxylate to be ionized and highly polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.- In reversed-phase, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid by adding 0.1% TFA or formic acid.[4]
Compound Does Not Elute (High Retention) - Mobile phase is too non-polar in normal-phase.- The compound may have oxidized on the column to a more polar sulfoxide or sulfone.- Gradually increase the polarity of the mobile phase.- Consider using a less active stationary phase like alumina or deactivated silica. Ensure solvents are peroxide-free.
Poor Separation of Impurities - Inappropriate mobile phase polarity.- Co-elution of structurally similar impurities.- Optimize the mobile phase composition using TLC. A less polar solvent system often provides better resolution.- Consider switching to a different chromatographic mode (e.g., from normal-phase to reversed-phase) to exploit different separation mechanisms.
Irreproducible Results - Inconsistent mobile phase preparation.- Degradation of the compound on the stationary phase.- Prepare fresh mobile phase for each purification and ensure accurate solvent ratios.- Perform a stability test of the compound on a small amount of silica gel before committing to the full-scale purification.[8]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues during the purification process.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Observe Issue (e.g., Tailing, Poor Separation) Cause Identify Potential Cause (e.g., Mobile Phase, Overload) Problem->Cause Solution Implement Solution (e.g., Add Acid, Change Solvent) Cause->Solution Verify Verify Result (TLC Analysis of Fractions) Solution->Verify Success Successful Purification Verify->Success Resolved Reassess Reassess Problem Verify->Reassess Unresolved Reassess->Cause

Caption: A workflow diagram for troubleshooting column chromatography.

Detailed Experimental Protocol: Normal-Phase Purification

This protocol provides a step-by-step guide for the purification of 1 gram of crude this compound using normal-phase flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel with fluorescent indicator)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 7:3 mixture of hexanes and ethyl acetate.

    • Add a drop of acetic acid to the developing chamber to improve the spot shape.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[8]

  • Column Packing:

    • Choose a column with an appropriate diameter (for 1g of sample, a 40 mm diameter column is a good starting point).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the 1g of crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, low-polarity mobile phase.

    • Collect fractions of a consistent volume (e.g., 20-25 mL).

    • Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under a UV lamp and/or with a suitable stain.

  • Gradient Elution (if necessary):

    • If the compound is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • A stepwise gradient (e.g., from 10% to 20% to 30% ethyl acetate in hexanes) is often effective.

  • Fraction Analysis and Pooling:

    • After developing the TLC plates of the collected fractions, identify the fractions containing the pure product.

    • Pool the pure fractions together in a round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

PurificationWorkflow TLC 1. TLC Analysis & Solvent Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Monitor->Elute Continue Elution Pool 6. Pool Pure Fractions Monitor->Pool Elution Complete Evaporate 7. Evaporate Solvent Pool->Evaporate PureProduct Purified this compound Evaporate->PureProduct

Caption: Step-by-step workflow for column chromatography purification.

References

  • Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Rapid Paper Chromatography of Carboxylic Acids. (1960). Acta Chemica Scandinavica. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • analysis of organic acids. (2009). Chromatography Forum. Retrieved from [Link]

  • methods of purification of organic compounds. (2019). BYJU'S. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2020). LCGC International. Retrieved from [Link]

  • Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. (2023). YouTube. Retrieved from [Link]

  • TLC stains. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 4-(Phenylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Phenylsulfanyl)butanoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As an intermediate in pharmaceutical development and material science, robust and scalable access to this compound is critical.[1] This document provides in-depth, field-proven insights into potential challenges, troubleshooting strategies, and a validated protocol to ensure a successful scale-up campaign.

Section 1: Synthesis Overview & Core Principles

This section addresses fundamental questions regarding the synthesis of this compound, focusing on the strategic decisions required for a successful scale-up.

Q1: What are the most viable synthetic routes for scaling up the production of this compound?

There are several reported methods for synthesizing this molecule, but for scale-up, the most common and practical approach is the base-catalyzed ring-opening of γ-butyrolactone with thiophenol.[1] This method is often preferred over others for the following reasons:

  • Atom Economy: The reaction is an addition, making it highly atom-economical.

  • Cost-Effective Starting Materials: γ-Butyrolactone and thiophenol are readily available bulk chemicals.

  • Process Simplicity: It is typically a one-pot reaction that does not require complex catalysts or reagents.

An alternative route is the radical-mediated thiol-ene reaction between thiophenol and an alkene-containing butanoic acid derivative.[2][3] While this "click" chemistry approach is known for high yields and selectivity, it can be more complex to scale due to the need for radical initiation (UV light or thermal initiators) and strict exclusion of oxygen to prevent side reactions.[3][4]

Q2: What are the primary safety and handling challenges associated with this synthesis at scale?

The single most significant operational challenge is the handling of thiophenol .

  • Extreme Odor: Thiophenol has an intensely powerful and unpleasant odor, detectable at extremely low concentrations. At scale, this necessitates performing the reaction in a well-ventilated fume hood or a closed-system reactor. All equipment must be meticulously decontaminated.

  • Toxicity: It is toxic and readily absorbed through the skin. Appropriate personal protective equipment (PPE), including heavy-duty gloves and splash protection, is mandatory.

  • Oxidation: Thiophenol can be oxidized by air to form diphenyl disulfide, especially in the presence of a base. This not only consumes the starting material but also introduces a significant impurity that can be challenging to remove. Therefore, maintaining an inert atmosphere (e.g., with nitrogen or argon) during the reaction is crucial for both safety and process efficiency.

Q3: How does the choice of base impact the reaction on a larger scale?

The choice of base is critical for both reaction efficiency and safety. A strong base is required to deprotonate the thiophenol, forming the nucleophilic thiophenolate anion.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are cost-effective and common choices. They can be used in aqueous solutions or as pellets in a suitable solvent like DMF or DMSO. However, the addition of a strong base can be highly exothermic, requiring careful control of the addition rate and efficient reactor cooling to prevent thermal runaways.

  • Sodium Methoxide (NaOMe): Often used as a solution in methanol, it is a very effective base. However, using methanol as a solvent may lead to side reactions, such as the formation of methyl 4-methoxybutanoate if any unreacted γ-butyrolactone is present during workup.

  • Triethylamine (TEA) or other organic bases: While weaker, they can be used, but may lead to slower reaction times. They are generally easier to handle in terms of exothermicity but are more expensive.[5]

For scale-up, a solution of NaOH or KOH is often the most practical choice, provided that robust process controls for temperature are in place.

Section 2: Troubleshooting Guide

This guide addresses specific, common problems encountered during the scale-up synthesis in a direct question-and-answer format.

Problem Area: Low Yield & Reaction Inefficiency

Q: My reaction yield is significantly lower than expected after scale-up. What are the most probable causes?

A low yield is often traced back to one of three areas: incomplete conversion, side reactions, or losses during workup.

  • Incomplete Conversion: Ensure the reaction has gone to completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature moderately. Also, verify the quality and stoichiometry of your reagents; the base, in particular, should be fresh and accurately measured.

  • Side Reactions: The most common side reaction is the oxidative dimerization of thiophenol to diphenyl disulfide. This is visible as a white solid precipitating from the reaction mixture. To mitigate this, ensure your solvent is degassed and the reaction is run under a strict inert atmosphere (N₂ or Ar).

  • Workup Losses: The product is a carboxylic acid, which requires a precise acid-base extraction. Ensure the pH during the basic wash (to remove unreacted thiophenol) and the acidic precipitation (to isolate the product) is correct. Emulsion formation during extraction can also trap the product; if this occurs, adding brine can help break the emulsion.

Q: I'm consistently forming a significant amount of diphenyl disulfide. How can I prevent this?

This is a classic problem caused by the oxidation of the thiophenolate anion. The solution is rigorous exclusion of oxygen.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction and workup.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.

  • Order of Addition: Add the base to the solution of thiophenol last. This ensures that the highly reactive (and easily oxidized) thiophenolate anion is generated in the presence of the electrophile (γ-butyrolactone), allowing it to react quickly rather than being exposed to trace oxygen.

Problem Area: Product Purity

Q: My final product is contaminated with a persistent foul odor, which I suspect is unreacted thiophenol. How can I remove it effectively?

Thiophenol is notoriously difficult to remove completely due to its low odor threshold. A multi-step workup is required.

  • Optimized Basic Wash: After the reaction is complete, quench the mixture and perform an extraction with a basic aqueous solution (e.g., 1-2 M NaOH). This will convert the acidic product into its water-soluble sodium salt and wash away non-acidic impurities. Crucially, any unreacted thiophenol (which is also acidic) will also be extracted into the aqueous layer.

  • Multiple Washes: Do not rely on a single extraction. Perform at least two to three washes with the basic solution to ensure complete removal of thiophenol.

  • Final Purification: After acidification and extraction of the product into an organic solvent, consider a final purification step. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) is often very effective at removing trace impurities.[6]

Q: I suspect my product is being oxidized to the sulfoxide or sulfone. How can I confirm this and prevent it in the future?

Over-oxidation of the thioether product is a potential issue, especially if the reaction conditions are too harsh or if certain contaminants are present.[3][7]

  • Confirmation:

    • NMR Spectroscopy: In ¹H NMR, the protons on the carbon adjacent to the sulfur (-CH₂-S-) will shift downfield upon oxidation. In ¹³C NMR, the chemical shift of this carbon will also change significantly.

    • Mass Spectrometry: The molecular weight will increase by 16 amu for the sulfoxide (C₁₀H₁₂O₃S) and by 32 amu for the sulfone (C₁₀H₁₂O₄S).[8]

    • FT-IR Spectroscopy: The sulfoxide will show a characteristic S=O stretch around 1050 cm⁻¹, and the sulfone will show two stretches around 1300 and 1150 cm⁻¹.

  • Prevention:

    • Temperature Control: Avoid excessive reaction temperatures.

    • Avoid Oxidants: Ensure that no accidental oxidizing agents are introduced into the reaction. This includes avoiding exposure to strong light or air for prolonged periods, especially at elevated temperatures.

    • Controlled Workup: During the workup, use mild conditions and avoid unnecessarily long processing times.

Section 3: Recommended Scale-Up Protocol

This protocol describes the synthesis of this compound from thiophenol and γ-butyrolactone on a 1-mole scale. All operations must be conducted in a well-ventilated fume hood or an appropriate enclosed reactor system.

Experimental Protocol: Synthesis of this compound
  • Reactor Setup:

    • Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Ensure the reactor is clean, dry, and inert. Purge the entire system with nitrogen for 30 minutes.

  • Reagent Charging:

    • Charge the reactor with N,N-Dimethylformamide (DMF, 2 L), thiophenol (110.17 g, 1.0 mol), and γ-butyrolactone (94.6 g, 1.1 mol, 1.1 eq).

    • Begin stirring and maintain a gentle nitrogen flow.

  • Reaction Execution:

    • Prepare a solution of sodium hydroxide (44.0 g, 1.1 mol, 1.1 eq) in water (100 mL). Caution: This dissolution is highly exothermic. Allow the solution to cool to room temperature.

    • Transfer the cooled NaOH solution to the dropping funnel.

    • Add the NaOH solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 40°C. Use the reactor jacket cooling to maintain temperature control.

    • After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a potassium permanganate stain) or by HPLC until the consumption of thiophenol is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger vessel containing 4 L of cold water and 1 L of diethyl ether.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 500 mL) to remove any non-acidic impurities.

    • Combine the aqueous layers and cool in an ice bath.

    • Slowly acidify the aqueous layer to pH 2-3 by adding concentrated hydrochloric acid (~150 mL). The product will precipitate as a white solid or oil.

    • Extract the product with ethyl acetate (3 x 1 L).

    • Combine the organic extracts and wash with brine (1 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot toluene, and then add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the solid, wash with cold hexanes, and dry under vacuum to afford this compound as a white crystalline solid. (Expected Yield: 80-90%).

Section 4: Data Tables & Visualizations

Data Tables

Table 1: Key Reaction Parameters & Their Impact on Scale-Up

ParameterLaboratory Scale (Typical)Scale-Up ConsiderationRationale
Solvent Anhydrous DMF, 5-10 mL/mmolDMF, DMSO, or NMP; 2-4 L/molGood solubility for reactants. At scale, solvent volume is minimized for throughput but must be sufficient for heat transfer and stirring.
Base NaH, NaOMeNaOH or KOH solutionCost, safety, and ease of handling. Solid NaH is a fire risk at scale. Aqueous base is cheaper but introduces water.
Temperature Room Temp to 80°C40-65°C with active coolingThe reaction is exothermic. Tighter temperature control is needed at scale to prevent runaways and side reactions.
Atmosphere Nitrogen balloonPositive pressure N₂/Ar blanketRigorous exclusion of O₂ is critical to prevent the formation of diphenyl disulfide, a major impurity.
Work-up Simple liquid-liquid extractionMulti-step extraction, pH controlAt scale, phase separation can be slow, and emulsions are more common. Precise pH control is vital for efficient product isolation.[9][10]

Table 2: Common Impurities and Analytical Characterization

ImpurityChemical NameFormulaMWKey Analytical Signal
Starting Material ThiophenolC₆H₆S110.18Distinctive ¹H NMR signals in aromatic region; GC-MS peak.
Starting Material γ-ButyrolactoneC₄H₆O₂86.09Characteristic ester carbonyl in IR (~1770 cm⁻¹); GC-MS peak.
Side Product Diphenyl disulfideC₁₂H₁₀S₂218.34Symmetrical aromatic signals in ¹H NMR; M⁺ peak at 218 in MS.
Oxidation Product 4-(Phenylsulfinyl)butanoic acidC₁₀H₁₂O₃S212.26M⁺ peak at 212 in MS; S=O stretch in IR (~1050 cm⁻¹).
Oxidation Product 4-(Phenylsulfonyl)butanoic acidC₁₀H₁₂O₄S228.26M⁺ peak at 228 in MS; two S=O stretches in IR (~1300, 1150 cm⁻¹).[8]
Visualizations

Diagram 1: Overall Scale-Up Workflow This diagram outlines the major stages of the process, from preparation to final product.

Scale_Up_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Workup cluster_purification 4. Purification Prep Reactor Inerting & Solvent Degassing Charge Charge Thiophenol & Butyrolactone Prep->Charge Reagents Reaction Controlled Addition of Base (T < 40°C) & Reaction at 60-65°C Charge->Reaction Initiation Quench Aqueous Quench Reaction->Quench Completion Extract Basic Wash (Remove Thiophenol) Quench->Extract Precipitate Acidification (pH 2-3) & Product Extraction Extract->Precipitate Dry Drying & Solvent Removal Precipitate->Dry Recrystal Recrystallization (Toluene/Hexanes) Dry->Recrystal Final Final Product: This compound Recrystal->Final

Caption: High-level workflow for the scale-up synthesis.

Diagram 2: Reaction Mechanism This diagram illustrates the base-catalyzed ring-opening of γ-butyrolactone.

Reaction_Mechanism Thiophenol Ph-SH (Thiophenol) Thiophenolate Ph-S⁻ (Thiophenolate anion) Thiophenol->Thiophenolate 1. Deprotonation Base OH⁻ (Base) Intermediate Intermediate Adduct Thiophenolate->Intermediate 2. Nucleophilic Attack Butyrolactone γ-Butyrolactone Product 4-(Phenylsulfanyl)butanoate Intermediate->Product 3. Ring Opening FinalProduct This compound Product->FinalProduct 4. Acidic Workup (H⁺)

Caption: Mechanism of thio-Michael addition and ring-opening.

Diagram 3: Troubleshooting Flowchart for Low Yield A decision tree to diagnose and solve issues related to low product yield.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is reaction complete? (Check by TLC/HPLC) Start->Check_Completion Incomplete Action: Increase reaction time/temperature. Verify reagent quality. Check_Completion->Incomplete No Complete Proceed to next check Check_Completion->Complete Yes Check_Side_Product White precipitate (disulfide) observed? Side_Product_Yes Action: Improve inerting. Degas solvents. Check order of addition. Check_Side_Product->Side_Product_Yes Yes Side_Product_No Proceed to next check Check_Side_Product->Side_Product_No No Check_Workup Check pH of aqueous layers during extraction Workup_Loss Action: Adjust pH carefully. Use brine to break emulsions. Check_Workup->Workup_Loss Complete->Check_Side_Product Side_Product_No->Check_Workup

Caption: A decision tree for troubleshooting low reaction yields.

Section 5: References

  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). ACS Publications. [Link]

  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed. [Link]

  • A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Royal Society of Chemistry. [Link]

  • Synthesis of 4-phenylbutyric acid. Google Patents.

  • Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. ACS Publications. [Link]

  • 4-(Phenylsulfonyl) Butanoic Acid: Preparation, Dianion Generation, and Application to Four Carbon Chain Extension. Loyola eCommons. [Link]

  • Thiol-ene reaction. Wikipedia. [Link]

  • Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain exte. ACS Publications. [Link]

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate. [Link]

  • Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. Google Patents.

  • Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. University College Cork. [Link]

  • Synthesis of 4-(4-phenylphenyl)butanoic acid. PrepChem.com. [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. NIH National Center for Biotechnology Information. [Link]

  • Synthesis of Indobufen via a Practical Cascade Reaction. ResearchGate. [Link]

  • This compound. Oakwood Chemical. [Link]

  • Synthesis of 4-phenylbutyric acid. Google Patents.

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. [Link]

  • Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]

  • Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. ResearchGate. [Link]

Sources

Technical Support Center: Storage and Stability of 4-(Phenylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Phenylsulfanyl)butanoic acid (CAS 17742-51-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the degradation of this compound during storage and experimental handling. Our goal is to ensure the integrity and reliability of your research by maintaining the stability of your materials.

Introduction: The Stability Challenge of a Thioether Carboxylic Acid

This compound is a bifunctional molecule containing both a carboxylic acid and a thioether moiety.[1][2] While the carboxylic acid is relatively stable, the thioether group is susceptible to oxidation.[3] This susceptibility is the primary concern for the long-term stability and storage of the compound. Understanding the degradation pathways is the first step in preventing them.

The principal degradation pathway for this compound is the oxidation of the sulfur atom. Atmospheric oxygen, especially in the presence of light or elevated temperatures, can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.[3]

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation of this compound?

A1: Initially, there may be no visible signs of degradation. The compound is a white to off-white solid.[4] Significant degradation to the sulfoxide or sulfone, which are more polar, might slightly alter the physical appearance or melting point. The most reliable way to detect degradation is through analytical techniques like HPLC or TLC.

Q2: What is the primary cause of degradation during storage?

A2: The primary cause of degradation is oxidation of the thioether sulfur atom. This can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. Incompatible storage materials or contaminants that act as oxidizing agents can also accelerate this process.[3]

Q3: Can the carboxylic acid group degrade?

A3: While possible, the hydrolysis of the butanoic acid chain is less likely under standard storage conditions compared to the oxidation of the thioether. Hydrolysis would require the presence of strong acids or bases and water.[5][6] The main focus for preventing degradation of this molecule should be on preventing oxidation.

Q4: I suspect my sample of this compound is degraded. How can I confirm this?

A4: The best way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate the parent compound from its potential degradation products (sulfoxide and sulfone). By comparing the chromatogram of your sample to a reference standard, you can identify and quantify any degradation products. A general procedure for developing such a method is provided in the "Troubleshooting Guides" section.

Q5: What are the expected degradation products I should look for?

A5: The two primary degradation products are 4-(Phenylsulfinyl)butanoic acid (the sulfoxide) and 4-(Phenylsulfonyl)butanoic acid (the sulfone).

Troubleshooting Guides

Issue 1: Unexpected or Variable Experimental Results

Possible Cause: Degradation of your this compound stock material, leading to lower potency and the presence of impurities (sulfoxide and sulfone) that may interfere with your experiment.

Troubleshooting Steps:

  • Assess Storage Conditions: Review how the material has been stored. Was it exposed to air, light, or high temperatures? Refer to the recommended storage conditions in the table below.

  • Analytical Verification: Analyze a sample of your material using a stability-indicating HPLC method (see "Experimental Protocols" for a general method development guide). This will confirm the purity of your stock.

  • Purification (if necessary): If significant degradation is confirmed, the material may need to be repurified, for example, by recrystallization. However, preventing degradation is a more effective strategy.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Sample Preparation Review: Evaluate your sample preparation procedure. Are you using solvents that may contain peroxides (e.g., aged ethers)? Are samples left at room temperature or exposed to light for extended periods before analysis?

  • Forced Degradation Study: To identify the unknown peaks, you can perform a forced degradation study on a known pure sample of this compound. Exposing the compound to oxidative stress (e.g., dilute hydrogen peroxide) will intentionally generate the sulfoxide and sulfone, allowing you to confirm the retention times of these potential impurities in your chromatographic system.[5][7][8][9]

  • Optimize Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from its degradation products and any other components in your sample matrix.

Data Presentation: Recommended Storage and Properties

ParameterRecommendation/ValueSource
Storage Temperature -20°C for long-term storage. Short-term storage at 2-8°C is acceptable.[4]
Atmosphere Store under an inert atmosphere, such as nitrogen or argon , to minimize exposure to oxygen.[4]
Light Conditions Store in an amber vial or other light-protecting container .[3]
Container Use a tightly sealed container to prevent moisture and air ingress.[3]
Incompatible Materials Avoid contact with strong oxidizing agents .[3]
Molecular Formula C₁₀H₁₂O₂S[1][4][10][11]
Molecular Weight 196.27 g/mol [1][4][10][11]
Melting Point 44-47 °C or 68-69 °C (may vary with purity)[4][10]

Experimental Protocols

Protocol 1: General Procedure for Developing a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method to separate this compound from its primary degradation products.

1. Initial Method Setup:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (a photodiode array detector is recommended for initial development to assess peak purity).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.

2. Preparation of Forced Degradation Samples:

  • Oxidative Degradation: Dissolve a small amount of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Allow to react at room temperature and take samples at various time points.
  • Acidic and Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and 0.1 M NaOH, respectively. Heat gently if necessary and monitor for degradation.
  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a set period.
  • Photodegradation: Expose a solution of the compound to UV light.

3. Method Optimization:

  • Inject the undergraded standard and the forced degradation samples.
  • Adjust the mobile phase gradient to achieve baseline separation between the parent peak and any degradation product peaks. The sulfoxide and sulfone are more polar and will likely elute earlier than the parent compound in a reverse-phase system.
  • Once separation is achieved, validate the method according to relevant guidelines for specificity, linearity, accuracy, and precision.

Mandatory Visualizations

Degradation Pathway of this compound

G parent This compound sulfoxide 4-(Phenylsulfinyl)butanoic acid (Sulfoxide) parent->sulfoxide Oxidation (O₂, heat, light) sulfone 4-(Phenylsulfonyl)butanoic acid (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Primary oxidative degradation pathway.

Troubleshooting Workflow for Suspected Degradation

G decision decision start_node Start: Unexpected Experimental Results n1 Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? start_node->n1 Initiate Investigation end_node_ok Material is Stable Proceed with Experiment end_node_bad Material is Degraded Replace or Purify Stock n2 Perform Analytical Check (e.g., HPLC) n1->n2 decision1 Degradation Products Detected? n2->decision1 decision1->end_node_ok No decision1->end_node_bad Yes

Caption: Decision tree for investigating material stability.

References

  • ChemSynthesis. 4-phenylsulfanyl-butyric acid. [Link]

  • Tintoll. Thioether Antioxidant. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Haj-Ahmad, R. et al. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. Future Journal of Pharmaceutical Sciences. [Link]

  • Reyes, G. et al. Identification and quantification of carboxylic acids and aromatic compounds in Kraft black liquor: A multi-technique approach. Journal of Chromatography B. [Link]

  • Performance Additives. Thioester Antioxidants. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Li, G. et al. Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers. Frontiers of Chemical Science and Engineering. [Link]

  • PubChem. 4-(Phenylthio)butanoic acid. [Link]

  • FAO. HPLC Method for Flavourings. [Link]

  • Carl ROTH. Safety Data Sheet: Butyric acid. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • Google Patents.
  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

  • NIH. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). [Link]

Sources

refining the protocol for the reduction of the carboxylic acid group in 4-(Phenylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of the carboxylic acid in 4-(Phenylsulfanyl)butanoic acid to its corresponding primary alcohol, 4-(phenylsulfanyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this transformation, troubleshoot common issues, and ensure the integrity of their experimental outcomes. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Understanding the Challenge: Chemoselectivity is Key

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The molecule contains two potentially reducible functional groups: the carboxylic acid and the thioether (phenylsulfanyl group). While the carboxylic acid is the target for reduction, the thioether linkage presents a potential site for undesired side reactions, such as C-S bond cleavage (desulfurization), particularly under harsh reducing conditions. Therefore, the choice of reducing agent and the optimization of reaction parameters are critical to preserving the thioether moiety and obtaining a high yield of the desired product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when planning the reduction of this compound.

Q1: Which reducing agent is best for converting this compound to 4-(phenylsulfanyl)butan-1-ol?

The choice of reducing agent depends on several factors, including the scale of your reaction, available equipment, and desired level of safety and selectivity. The two most common and effective reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃•THF or BH₃•SMe₂).

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily reduces carboxylic acids.[1][2] It is highly effective but requires strict anhydrous conditions and careful handling due to its high reactivity with protic solvents.[3][4]

  • Borane (BH₃•THF or BH₃•SMe₂): A more chemoselective option that is particularly effective for the reduction of carboxylic acids.[5][6][7] It is generally considered safer to handle than LiAlH₄ and is less likely to reduce other functional groups, making it an excellent choice for substrates with sensitive moieties like thioethers.[5][6]

Q2: Will LiAlH₄ reduce the thioether group in my molecule?

While LiAlH₄ is a very strong reducing agent, it does not typically reduce simple thioethers under the standard conditions used for carboxylic acid reduction. However, aggressive conditions or the presence of certain activating groups could potentially lead to C-S bond cleavage. It is always advisable to perform a small-scale trial reaction and analyze the crude product for any signs of desulfurization.

Q3: Is sodium borohydride (NaBH₄) a suitable reducing agent for this reaction?

No, sodium borohydride is generally not reactive enough to reduce carboxylic acids to primary alcohols under standard conditions.[1][2] While there are modified procedures using NaBH₄ in combination with additives like iodine, these are less common and may introduce other selectivity issues.[8] For a reliable and efficient reduction of this compound, LiAlH₄ or a borane complex is recommended.

Q4: What are the main safety precautions I should take when working with LiAlH₄ and Borane-THF?

Both reagents require careful handling in a well-ventilated fume hood.

  • LiAlH₄: Reacts violently with water and other protic solvents to release flammable hydrogen gas.[3][4] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching of excess LiAlH₄ is highly exothermic and must be done slowly at low temperatures.

  • Borane-THF (BH₃•THF): While less pyrophoric than LiAlH₄, it is still flammable and can release diborane gas, which is toxic.[9] It is also moisture-sensitive. Concentrated solutions of BH₃•THF can have a significant headspace pressure of diborane.[10] Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section addresses specific issues you might encounter.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting material 1. Inactive reducing agent due to improper storage or handling.2. Insufficient equivalents of reducing agent.3. Reaction temperature is too low.1. Use a fresh, unopened bottle of the reducing agent or test the activity of the current bottle on a simple substrate.2. For LiAlH₄, at least 0.75 equivalents are needed (1 equivalent for the acidic proton and 0.5 for the reduction). An excess (1.5-2.0 eq) is recommended. For BH₃•THF, at least 1 equivalent is required, with a modest excess often being beneficial.3. While the initial addition of the reagent is often done at 0 °C for safety, the reaction may need to be warmed to room temperature or even gently refluxed to go to completion. Monitor the reaction by TLC or LC-MS.
Formation of an aldehyde intermediate Incomplete reduction.This is more likely with milder or hindered reducing agents, but generally, the aldehyde is more reactive than the carboxylic acid and is quickly reduced further.[1] If an aldehyde is isolated, it indicates that the reaction has not gone to completion. Increase the reaction time, temperature, or the amount of reducing agent.
Presence of a non-polar byproduct (e.g., butylbenzene) Desulfurization (C-S bond cleavage) has occurred.This is a potential side reaction, especially with more forceful reducing agents or at elevated temperatures. To minimize this, use a more chemoselective reagent like BH₃•THF. If using LiAlH₄, maintain a lower reaction temperature and shorter reaction time.
Difficult workup (emulsion formation) Formation of aluminum or boron salts.For LiAlH₄ reactions, a carefully controlled workup procedure is crucial. The Fieser workup (sequential addition of water, 15% NaOH (aq), and more water) is highly effective at precipitating granular aluminum salts that are easily filtered. For borane reductions, quenching with methanol followed by an acidic workup and extraction will effectively remove boron species.

Experimental Protocols

Below are detailed, step-by-step methodologies for the reduction of this compound using both LiAlH₄ and BH₃•THF.

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for researchers experienced with handling pyrophoric reagents.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (anhydrous)

  • 15% (w/v) aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice-water bath.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C. Note: Gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and cautiously add water (X mL for every X g of LiAlH₄ used) dropwise.

    • Next, add 15% aqueous NaOH (X mL for every X g of LiAlH₄ used) dropwise.

    • Finally, add water (3X mL for every X g of LiAlH₄ used) dropwise.

    • Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. A granular white precipitate should form.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Combine the filtrate and washings, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(phenylsulfanyl)butan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃•THF)

This is a milder and more chemoselective alternative to the LiAlH₄ reduction.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stir bar and a septum.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the reaction flask. Cool the solution to 0 °C.

  • Addition of Reducing Agent: Add the BH₃•THF solution (1.0 M in THF, 1.5-2.0 equivalents) dropwise to the stirred solution of the carboxylic acid at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction can be gently heated to 50-60 °C to accelerate the conversion if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-(phenylsulfanyl)butan-1-ol can be purified by column chromatography on silica gel.

Visualization of Experimental Workflow

Decision Tree for Reagent Selection

G start Start: Reduce this compound exp_level Experience with pyrophoric reagents? start->exp_level selectivity Is chemoselectivity the primary concern? exp_level->selectivity Experienced borane Use BH₃•THF Protocol exp_level->borane Limited Experience lah Use LiAlH₄ Protocol selectivity->lah No, speed is priority selectivity->borane Yes scale Reaction Scale? caution Proceed with extreme caution. Ensure anhydrous conditions. lah->caution

Caption: Decision tree for selecting the appropriate reducing agent.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Starting Material: This compound setup Reaction Setup (Inert Atmosphere) start->setup add Add Reducing Agent (LiAlH₄ or BH₃•THF) setup->add react Stir at RT or Heat add->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Excess Reagent monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: 4-(phenylsulfanyl)butan-1-ol purify->product

Caption: General workflow for the reduction of this compound.

References

  • Handa, Y., et al. (n.d.). Rapid Reduction of Sulfones to Sulfides using LiAIH4-TiCI4. RSC Publishing.
  • Rapid reduction of sulfones to sulfides using LiAlH4–TiCl4. (n.d.). RSC Publishing.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis.
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  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020, December 17). PubMed Central.
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  • Borane & Borane Complexes. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (n.d.). FAO AGRIS.
  • 4-(Phenylsulfanyl)butan-1-ol. (n.d.). Benchchem.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • LiAlH4 in One Shot | Concept Booster | Explained by IITian | Mains, Advanced. (2019, January 18). YouTube.
  • Reduction of carboxylic acids (video). (n.d.). Khan Academy.
  • Borane-catalyzed stereoselective synthesis of cyclic ethers via reductive cycloetherification of diketones. (n.d.). ChemRxiv | Cambridge Open Engage.
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). Universidad de La Rioja.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A. (2021, June 17). The Royal Society of Chemistry.
  • Borane Reagents. (n.d.). Organic Chemistry Portal.
  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). YouTube.
  • Carboxylic Derivatives - Reduction (Catalytic Reduction). (2023, January 22). Chemistry LibreTexts.
  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020, December 17). ResearchGate.
  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal.
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020, December 17). ACS Publications.
  • 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts.
  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021, April 2). YouTube.
  • 4-phenylsulfanyl-butan-2-ol. (n.d.). ChemSynthesis.
  • Lialh4 reduction of ester. (n.d.).
  • Decomposition of BH3-THF during carboxylic acid reduction. (2018, April 11). Reddit.
  • Novel synthesis process for 4-phenyl-1-butanol. (n.d.). Google Patents.
  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. (n.d.). PMC - NIH.
  • Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. (2022, October 3).
  • Hydroboration Oxidation of Alkenes. (n.d.). Chemistry Steps.
  • Describe the use of BH3/THF in the reduction of carboxylic acids to alcohols. (n.d.). Proprep.
  • Boric acid as a precatalyst for BH3-catalyzed hydroboration. (2021, September 28). PMC.

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overcoming solubility issues of 4-(Phenylsulfanyl)butanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Aqueous Solubility Challenges for Researchers

Introduction

4-(Phenylsulfanyl)butanoic acid is a carboxylic acid derivative containing a phenylthioether moiety, making it a valuable compound in various research fields, including pharmaceutical development and materials science.[1] Its structure, which combines a hydrophilic carboxylic acid head with a lipophilic phenyl and alkyl backbone, presents a significant challenge for researchers: poor solubility in neutral aqueous media. This guide provides a comprehensive, question-and-answer-based resource to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my buffer. Why is it so poorly soluble?

Answer: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule has two distinct regions:

  • A Lipophilic (Hydrophobic) Region: Comprising the phenyl ring and the four-carbon alkyl chain. This part of the molecule repels water.

  • A Hydrophilic Region: The carboxylic acid group (-COOH).

In its protonated form (at acidic or neutral pH), the carboxylic acid group is uncharged and only moderately polar. The large, nonpolar part of the molecule dominates, leading to low affinity for water and a preference for packing into a solid crystal lattice, resulting in poor solubility.

Q2: What are the key physicochemical properties I should be aware of?

Answer: Understanding the compound's properties is the first step to solving solubility problems. Here are the critical parameters for this compound:

PropertyValueSignificance for SolubilitySource
Molecular FormulaC₁₀H₁₂O₂S-[2][3][4]
Molecular Weight196.27 g/mol Required for calculating molar concentrations.[2][3][4]
AppearanceWhite to off-white solidConfirms the compound is in its solid state at room temp.[3][5]
Melting Point68-69 °CA relatively low melting point suggests that crystal lattice energy is not excessively high, which can be favorable for solubilization.[3][5][3][5]
Predicted pKa 4.62 ± 0.10 This is the most critical value. It indicates the compound is a weak acid. At pH values above the pKa, it will deprotonate to form a much more soluble salt.[3][5]
Q3: What is the absolute first thing I should try to dissolve it for a biological experiment in a physiological buffer (e.g., PBS at pH 7.4)?

Answer: The most effective initial strategy is pH-mediated solubilization . Since the compound's pKa is ~4.62, it will be predominantly in its charged, more soluble carboxylate form at a physiological pH of 7.4.[3][5] The recommended approach is not to add the solid directly to the buffer, but to first prepare a concentrated stock solution in a basic solution (like dilute NaOH) and then dilute that stock into your final buffer. See Troubleshooting Guide 1 for the detailed protocol.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed experimental protocols to address solubility issues. The choice of method depends on the experimental constraints, such as final pH requirements, tolerance for organic solvents, and required concentration.

Guide 1: pH Adjustment (Salt Formation)

Principle: This is the most common and effective method for ionizable compounds like carboxylic acids.[6][7] By raising the pH of the solution to at least 1.5-2 units above the pKa (~4.62), we can convert the poorly soluble neutral acid into its highly soluble anionic carboxylate salt (4-phenylsulfanylbutanoate).

Best For:

  • Aqueous buffers with a final pH > 6.5.

  • In vitro biological assays where the final concentration of the base is negligible.

  • Preparing high-concentration aqueous stock solutions.

Experimental Protocol: Preparing a 10 mM Stock Solution

  • Calculate Mass: Weigh out 1.963 mg of this compound (MW: 196.27 g/mol ) for 1 mL of a 10 mM stock solution.

  • Prepare Base: Use a 0.1 M NaOH solution.

  • Initial Suspension: Add the weighed solid to a microcentrifuge tube or glass vial. Add approximately 80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume). The solid will not dissolve and will form a suspension.

  • Titration: Add the 0.1 M NaOH solution dropwise (e.g., 1-2 µL at a time) while vortexing or stirring. As the base is added, the solid will begin to dissolve as it converts to its sodium salt.

  • Endpoint: Continue adding base just until all the solid has dissolved and the solution is clear. The pH of this concentrated stock will be basic.

  • Final Volume: Add purified water to reach the final desired volume (e.g., 1 mL). Mix thoroughly.

  • Dilution: This concentrated stock can now be diluted into your final aqueous buffer (e.g., PBS pH 7.4). The buffer's capacity should be sufficient to handle the small amount of basic stock solution without a significant change in the final pH.

  • Validation: Always visually inspect the final solution for any signs of precipitation after dilution.

Causality & Trustworthiness: This protocol is self-validating. The visual endpoint—a clear solution—confirms the formation of the soluble salt. By starting with a suspension and titrating, you use the minimum amount of base required, ensuring the integrity of your final buffered solution.

ph_solubility cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6.5) insoluble R-COOH (Insoluble Solid) soluble R-COO⁻ + Na⁺ (Soluble Salt in Solution) insoluble->soluble Add Base (e.g., NaOH) (Deprotonation) soluble->insoluble Add Acid (e.g., HCl) (Protonation) workflow start Start: Solid Compound ph_ok Is pH modification allowed? start->ph_ok cosolvent_ok Is an organic co-solvent (e.g., DMSO) acceptable? ph_ok->cosolvent_ok  No use_ph Use Protocol 1: pH Adjustment ph_ok->use_ph  Yes use_cosolvent Use Protocol 2: Co-solvency cosolvent_ok->use_cosolvent  Yes use_advanced Consider Advanced Methods: Surfactants, Cyclodextrins cosolvent_ok->use_advanced  No end_node Solubilized Compound use_ph->end_node use_cosolvent->end_node use_advanced->end_node

Caption: Decision workflow for selecting a solubilization strategy.

Guide 3: Advanced Methods - Surfactants & Cyclodextrins

Principle: For extremely challenging situations or specific formulation needs (like mimicking drug delivery systems), surfactants or cyclodextrins can be employed.

  • Surfactants: Amphiphilic molecules that, above a critical micelle concentration (CMC), form micelles. The hydrophobic core of the micelle encapsulates the poorly soluble drug, while the hydrophilic shell keeps the entire complex dissolved in water. [6][7]* Cyclodextrins: Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with the phenyl group of the molecule, effectively shielding it from water and increasing solubility. [8] Best For:

  • Formulations where co-solvents and pH changes are prohibited.

  • Increasing bioavailability in cell-based or in vivo models.

  • Achieving higher aqueous concentrations than other methods allow.

Example Protocol: Solubilization with Tween® 80 (A Surfactant)

  • Prepare Surfactant Solution: Make a 1-5% (w/v) solution of Tween® 80 in your desired aqueous buffer.

  • Add Compound: Add the solid this compound directly to the surfactant solution.

  • Energy Input: Mix vigorously. Sonication or gentle heating (e.g., to 37-40°C) can significantly accelerate the dissolution process by promoting micelle formation and drug encapsulation.

  • Equilibration: Allow the solution to stir for several hours or overnight to ensure maximum solubilization.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved material. The supernatant contains the solubilized drug. The concentration should be confirmed analytically (e.g., via HPLC-UV).

micelle cluster_micelle Surfactant Micelle center Hydrophobic Core drug Drug n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 n9 n8->n9 n10 n9->n10 n11 n10->n11 n12 n11->n12 n12->n1 water Aqueous Environment

Caption: Micellar encapsulation of a hydrophobic drug molecule.

References

  • ChemSynthesis. (2025). 4-phenylsulfanyl-butyric acid. Retrieved from [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(Phenylsulfonyl)amino]butanoic acid. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Phenylthio)butanoic acid. Retrieved from [Link]

  • RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions. Retrieved from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved from [Link]

  • Unife. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Sulfophenyl)butanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Phenyl-3-(p-tolylsulfonyl)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylbutyric Acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purity Analysis of 4-(Phenylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the HPLC analysis of 4-(Phenylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and answers to frequently asked questions regarding the purity assessment of this compound. Our goal is to equip you with the scientific rationale behind the methodology, enabling you to perform robust and reliable analyses.

Introduction to the Analyte and Method

This compound is a carboxylic acid containing a thioether linkage. Its analysis by High-Performance Liquid Chromatography (HPLC) is crucial for ensuring its purity, particularly in pharmaceutical applications where even trace impurities can impact safety and efficacy.[1][2] The method outlined and supported herein is a stability-indicating reversed-phase HPLC (RP-HPLC) method, designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂S[3]
Molecular Weight196.27 g/mol [3]
Predicted pKa4.62 ± 0.10Chemicalize
AppearanceWhite to off-white solid
Melting Point44-47 °C[3]

Recommended HPLC Method for Purity Analysis

This section provides a detailed, step-by-step protocol for the purity analysis of this compound. The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention for the analyte.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% BA gradient is employed to ensure the elution of both the main analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the UV absorbance of the phenylthio- group, similar to thioanisole which shows a strong absorption band around 250 nm.[4][5][6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase prevents peak distortion.[7]
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

dot

Troubleshooting_Workflow cluster_solutions Potential Causes & Solutions Problem Identify Chromatographic Problem Peak_Tailing Peak Tailing Problem->Peak_Tailing Broad_Peaks Broad Peaks Problem->Broad_Peaks Retention_Shift Retention Time Shift Problem->Retention_Shift Baseline_Noise Baseline Noise/Drift Problem->Baseline_Noise Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks High_Pressure High Backpressure Problem->High_Pressure Sol_Tailing Check Mobile Phase pH Use End-capped Column Lower Sample Concentration Peak_Tailing->Sol_Tailing Sol_Broad Check for Column Void Optimize Flow Rate Ensure Sample Solvent Compatibility Broad_Peaks->Sol_Broad Sol_Retention Ensure Column Equilibration Check Pump Performance Maintain Constant Temperature Retention_Shift->Sol_Retention Sol_Noise Degas Mobile Phase Use High-Purity Solvents Check Lamp/Detector Baseline_Noise->Sol_Noise Sol_Ghost Clean Injector Run Blank Gradient Check Sample Purity Ghost_Peaks->Sol_Ghost Sol_Pressure Filter Samples & Mobile Phase Check for Blockages Backflush Column High_Pressure->Sol_Pressure

Caption: A workflow for troubleshooting common HPLC issues.

Q1: Why is my this compound peak tailing?

A1: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the carboxylic acid group of your analyte, causing tailing.

    • Solution: Ensure you are using a high-quality, end-capped C18 column. These columns have most of the residual silanols chemically bonded to reduce these secondary interactions.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of this compound (predicted to be around 4.62), the compound will be partially or fully ionized. The ionized form can interact more strongly with residual silanols, leading to tailing.

    • Solution: The mobile phase should be acidified to a pH at least 1.5 to 2 units below the analyte's pKa. The recommended mobile phase containing 0.1% phosphoric acid will have a pH of approximately 2.1, which is ideal for keeping the carboxylic acid in its protonated, less polar form.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try injecting a more dilute sample to see if the peak shape improves.

Q2: My retention times are shifting from one injection to the next. What should I do?

A2: Unstable retention times can compromise the reliability of your results. Consider the following:

  • Insufficient Column Equilibration: If you are running a gradient, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection.

    • Solution: Ensure your gradient program includes a sufficient equilibration step at the end (e.g., 5-10 column volumes of the initial mobile phase).[4]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of the more volatile component (acetonitrile) can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If you are using an online mixer, ensure it is functioning correctly.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[8]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Perform regular maintenance on your HPLC pump. Check for leaks and ensure the pump is delivering a stable flow rate.[9]

Q3: I am observing a noisy or drifting baseline. What could be the cause?

A3: A stable baseline is essential for accurate quantification. Here's how to troubleshoot a problematic baseline:

  • Contaminated or Poorly Prepared Mobile Phase: Dissolved gases, particulate matter, or impurities in the mobile phase solvents can all contribute to baseline noise.

    • Solution: Always use HPLC-grade solvents and reagents. Degas your mobile phase before use, either by sonication, vacuum filtration, or an inline degasser.[4]

  • Detector Lamp Issues: An aging detector lamp can cause a noisy or drifting baseline.

    • Solution: Check the lamp's energy output. If it is low, it may need to be replaced.

  • Column Contamination: If your samples contain strongly retained impurities, they may slowly elute from the column, causing a drifting baseline.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.[7]

  • Leaks: A leak in the system, especially between the column and the detector, can introduce air and cause baseline noise.

    • Solution: Carefully inspect all fittings for any signs of leakage.[8]

Frequently Asked Questions (FAQs)

dot

FAQ_Logic cluster_topics Key Topics faq1 Q: What are the expected impurities? A: Unreacted starting materials (thiophenol, γ-butyrolactone), and oxidation products (sulfoxide, sulfone). faq2 Q: Why use a gradient method? A: To ensure elution of impurities with a wide range of polarities and to shorten the analysis time. faq3 Q: Can I use a different acid in the mobile phase? A: Yes, formic acid or trifluoroacetic acid (TFA) can be used, but they may have different UV cutoff wavelengths and buffering capacities. faq4 Q: How do I perform a forced degradation study? A: Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products and demonstrate method specificity. Impurities Impurities Impurities->faq1 Method_Rationale Method_Rationale Method_Rationale->faq2 Method_Flexibility Method_Flexibility Method_Flexibility->faq3 Stability_Indicating Stability_Indicating Stability_Indicating->faq4

Caption: Logical connections between key topics and frequently asked questions.

Q: What are the potential impurities of this compound that I should be looking for?

A: Based on common synthetic routes, potential impurities could include:

  • Starting Materials: Unreacted thiophenol and γ-butyrolactone (or other butanoic acid derivatives).

  • Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of 4-(Phenylsulfinyl)butanoic acid (the sulfoxide) and 4-(Phenylsulfonyl)butanoic acid (the sulfone). These are expected to be more polar and would likely elute earlier than the parent compound in a reversed-phase system.

Q: Why is a gradient elution recommended instead of an isocratic method?

A: A gradient elution is recommended to ensure that impurities with a wide range of polarities can be separated and eluted from the column in a reasonable timeframe. An isocratic method might either result in very long retention times for less polar impurities or poor resolution of more polar impurities from the void volume.

Q: Can I use a different acid in the mobile phase, such as formic acid or trifluoroacetic acid (TFA)?

A: Yes, other acids can be used.

  • Formic Acid (0.1%): This is a good alternative to phosphoric acid and is compatible with mass spectrometry (MS) detectors.

  • Trifluoroacetic Acid (0.1%): TFA is a strong ion-pairing agent and can improve peak shape for basic compounds, but it can be difficult to remove from the column and may suppress MS signal. For an acidic analyte like this compound, phosphoric or formic acid is generally preferred.

Q: How do I perform a forced degradation study for this compound?

A: A forced degradation study is essential to demonstrate the stability-indicating nature of your HPLC method. The goal is to generate 5-20% degradation of the active ingredient.[8] Here is a general approach:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for several hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for several hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature. The thioether is particularly susceptible to oxidation.

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).

  • Photolytic Degradation: Expose the sample solution to UV light.

After each stress condition, the samples should be analyzed by the proposed HPLC method to ensure that any degradation products are well-separated from the main peak of this compound.

References

  • ResearchGate. (n.d.). (a) UV-visible absorption spectra of thioanisole 1, benzylamine 2... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Evolution of the UV-vis absorption spectrum of [MnIV = O]·⁺ upon addition of thioanisole (100 eq.). ResearchGate. Available at: [Link]

  • Wsu.edu. (n.d.). HPLC Troubleshooting Guide. Wsu.edu. Available at: [Link]

  • AELAB. (2024, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier. Available at: [Link]

  • ResearchGate. (n.d.). (a) Experimental vapor-phase UV spectrum of thioanisole. (Adapted from... ResearchGate. Available at: [Link]

  • Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Reyes, L., et al. (2025).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]

  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link]

  • Pharmacia. (2020, May 13). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia. Available at: [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • PubMed. (2022, March 15). HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. PubMed. Available at: [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]

  • PubMed. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Available at: [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-phenylsulfanyl-butyric acid - 17742-51-7, C10H12O2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • PubMed. (n.d.). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating the Antimicrobial Potential of 4-(Phenylsulfanyl)butanoic Acid in the Context of Thioether Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Simple Thioether

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of diverse chemical scaffolds is paramount. Thioethers, organic compounds characterized by a C-S-C bond, have emerged as a promising class of molecules with a broad spectrum of biological activities.[1] While significant research has focused on complex heterocyclic thioether derivatives, the antimicrobial potential of simpler structures remains largely uncharted territory. This guide focuses on 4-(Phenylsulfanyl)butanoic acid, a compound featuring a phenylthio group linked to a butanoic acid chain.

Although dedicated research on the specific antimicrobial activity of this compound is scarce, its structural motifs suggest a potential for biological activity.[2] The phenylthio group is a common feature in various biologically active compounds, and the carboxylic acid moiety can facilitate interactions with biological targets.[2] This document provides a framework for a comprehensive comparative analysis of this compound against other known antimicrobial thioethers, grounding the investigation in robust experimental design and established scientific principles. We will explore the necessary protocols, the existing landscape of thioether antimicrobials, and the potential mechanisms underpinning their activity.

Comparative Landscape: Situating this compound Among its Peers

The antimicrobial efficacy of thioethers is often associated with more complex molecular architectures, typically involving heterocyclic rings that enhance their biological interactions. For instance, novel 1,2,4-triazole thioether derivatives incorporating a 1,3,4-thiadiazole skeleton have demonstrated moderate to good antifungal and antibacterial activities. Similarly, 1,3,4-oxadiazole thioethers have shown exciting antibacterial properties.

To provide a clear comparative context, the following table summarizes the reported activities of various thioether derivatives. This will serve as a benchmark against which the experimentally determined activity of this compound can be evaluated.

Compound ClassRepresentative OrganismsReported Activity (MIC/EC50)Reference
1,2,4-Triazole Thioethers Pseudomonas syringae pv. actinidiaeEC50: 9.34 µg/mL[3]
Trichoderma sp.EC50: 9.25 µg/mL[3]
1,3,4-Oxadiazole Thioethers Xanthomonas oryzae pv. oryzaeEC50: 4.63 - 5.32 mg/L[4]
Xanthomonas oryzae pv. oryzicolaEC50: 7.58 - 7.65 mg/L[4]
Thiophene Derivatives Acinetobacter baumanniiMIC: 32 mg/L[5]
Escherichia coliMIC: 64 mg/L[5]
Hypothetical Data
This compound Staphylococcus aureusTo be determined
Escherichia coliTo be determined

Proposed Methodologies for a Comprehensive Antimicrobial Evaluation

To rigorously assess the antimicrobial profile of this compound, a series of standardized and self-validating experimental protocols must be employed. The following methodologies provide a robust framework for this investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[5][6]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Streak the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[7]

    • Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

    • Dilute this suspension to the final working concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).[5]

    • Incubate the plate at 37°C for 18-24 hours.[1]

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. This can be confirmed by measuring the optical density at 600 nm.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B Compound Stock D Serial Dilution in 96-Well Plate B->D E Inoculate Plate C->E D->E F Incubate (18-24h, 37°C) E->F G Read MIC F->G Putative_Mechanism cluster_compound This compound cluster_cell Bacterial Cell Compound Thioether Compound Membrane Cell Membrane (Lipophilicity aids transport) Compound->Membrane Penetration Enzyme Sulfhydryl-containing Enzymes Membrane->Enzyme Intracellular Interaction Disruption Enzyme Inactivation & Metabolic Disruption Enzyme->Disruption Reaction with -SH groups Death Cell Death Disruption->Death

Caption: Putative mechanism of action for thioether antimicrobials.

Conclusion and Future Directions

While the existing body of research has rightfully focused on complex thioether derivatives, there is a compelling scientific rationale for the systematic evaluation of simpler structures like this compound. Its accessible synthesis and the presence of potentially bioactive moieties make it an attractive candidate for foundational antimicrobial research.

The experimental framework outlined in this guide provides a clear and robust path to characterizing its antimicrobial activity. By determining its MIC and MBC against a panel of clinically relevant bacteria and comparing these data to the established activities of other thioethers, we can accurately position its potential within the broader landscape of antimicrobial research. Furthermore, mechanistic studies comparing its effects to phenolic analogs will provide crucial insights into the role of the thioether functionality in mediating antimicrobial action. This foundational work is a critical step in potentially unlocking a new and simpler class of thioether-based antimicrobial agents.

References

  • Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (n.d.). Royal Society of Chemistry.
  • Li, Y., et al. (2024). Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)
  • This compound. (2023, August 15). Smolecule.
  • Anwar, F., et al. (2021).
  • Lu, X., et al. (2018). Investigating Antibacterial Effects of Garlic (Allium sativum) Concentrate and Garlic-Derived Organosulfur Compounds on Campylobacter jejuni. Applied and Environmental Microbiology.
  • Borges, A., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.
  • Demetriades, A. M., et al. (2020).
  • Ginex, T., et al. (2022).
  • Ellinghaus, H. (2021, September 27).
  • Baltzar, B. K. (2017, March 14).
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy.
  • Justyna, K., et al. (2021).
  • Al-Shuraifi, A. Z., et al. (2022). Antimicrobial Activity of Phytic Acid: An Emerging Agent in Endodontics. PMC.
  • Thioethers: An Overview. (n.d.).
  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry.

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A Researcher's Guide to Validating Enzyme Inhibition: A Case Study with 4-(Phenylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a "hit" from a primary high-throughput screen (HTS) is merely the opening chapter of a rigorous validation story. The journey from a promising molecule to a validated lead compound is paved with meticulous secondary and tertiary assays designed to confirm the initial finding, elucidate the mechanism of action, and eliminate artifacts. This guide provides an in-depth, experience-driven framework for validating the inhibitory activity of a hypothetical hit, 4-(Phenylsulfanyl)butanoic acid, using a robust secondary assay strategy. We will move beyond simple procedural lists to explain the critical reasoning behind each experimental choice, ensuring a self-validating and scientifically sound workflow.

The Imperative of Orthogonal Validation: Beyond the Primary Hit

Enzyme assays are the cornerstone of modern drug discovery, enabling the screening of vast compound libraries to identify molecules that modulate the activity of a disease-relevant target.[1] However, a primary assay, especially one based on optical methods like fluorescence or luminescence, is susceptible to artifacts. A compound might interfere with the detection system (e.g., by quenching fluorescence or absorbing light) rather than interacting with the enzyme, leading to a false-positive result.

Therefore, the principle of orthogonal validation is paramount. This strategy involves confirming a primary result using a secondary assay that relies on a fundamentally different technology or detection principle.[2][3] By doing so, we significantly reduce the probability that the observed effect is an artifact of the experimental system.[2]

Scenario: Let's hypothesize that a large-scale HTS campaign, using a fluorescence-based activity assay, has identified This compound as a potent inhibitor of our target, "Enzyme X," with an IC50 of 5 µM. While its structure contains functionalities that could suggest potential biological activity, such as enzyme inhibition[4], we must now prove that this inhibition is genuine and results from direct interaction with Enzyme X.

Our validation strategy will follow a logical progression, starting with a biophysical assay to confirm direct binding and then moving towards a cellular context.

Validation_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Confirmation (Orthogonal Assay) cluster_2 Phase 3: Physiological Relevance HTS Primary HTS (Fluorescence Activity Assay) Identifies this compound Secondary Secondary Biophysical Assay (Surface Plasmon Resonance) Confirms Direct Binding & Kinetics HTS->Secondary Is the hit real? Does it bind the target? Tertiary Tertiary Cell-Based Assay (e.g., CETSA) Confirms Target Engagement in Cells Secondary->Tertiary Does it work in a cell? Is it cell-permeable?

Caption: High-level workflow for validating an enzyme inhibitor hit.

The Secondary Assay of Choice: Surface Plasmon Resonance (SPR)

To validate our primary, activity-based finding, we need an assay that directly measures the physical interaction—the binding—between this compound and Enzyme X. Biophysical assays are ideal for this purpose.[5] We will select Surface Plasmon Resonance (SPR) , a gold-standard, label-free technology for characterizing biomolecular interactions in real-time.[6]

Why SPR is an Excellent Orthogonal Choice:

  • Different Principle: The primary assay measured a decrease in enzyme activity. SPR measures a change in mass on a sensor surface as the compound binds to the immobilized enzyme. This fundamental difference in detection method makes it a truly orthogonal approach.

  • Direct Evidence: A positive result in SPR provides direct evidence of a binding event, confirming target engagement.

  • Kinetic Insights: SPR not only confirms binding but also provides rich kinetic data, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a precise measure of binding affinity.[6] This moves beyond the IC50 value, which can be influenced by assay conditions like substrate concentration.[7]

SPR_Workflow node_prep Step 1: Preparation Immobilize purified Enzyme X onto SPR sensor chip. Prepare serial dilutions of this compound (analyte). node_assoc Step 2: Association Inject analyte over the sensor surface. Monitor the increase in Response Units (RU) as the compound binds. node_prep->node_assoc Start Assay Cycle node_dissoc Step 3: Dissociation Replace analyte flow with running buffer. Monitor the decrease in RU as the compound dissociates. node_assoc->node_dissoc node_regen Step 4: Regeneration Inject a regeneration solution (e.g., low pH or high salt). Strip all bound analyte, returning the surface to baseline. node_dissoc->node_regen node_analysis Step 5: Data Analysis Fit the association and dissociation curves (sensorgram). Calculate kinetic constants (ka, kd) and affinity (KD). node_regen->node_analysis Complete Assay Cycle

Caption: Step-by-step experimental workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol: SPR-Based Validation of Target Engagement

This protocol outlines the necessary steps to quantify the binding of this compound to Enzyme X.

A. Materials & Reagents:

  • SPR Instrument: (e.g., Biacore, Cytiva)

  • Sensor Chip: CM5 chip (a carboxymethylated dextran surface suitable for amine coupling).

  • Enzyme X: Highly purified (>95%) in a suitable buffer (e.g., HBS-EP+).

  • Test Compound: this compound, dissolved in 100% DMSO (stock) and serially diluted in running buffer.

  • Amine Coupling Kit: Includes N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

B. Experimental Procedure:

  • Surface Preparation and Enzyme Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS/EDC for 7 minutes. This creates reactive esters on the surface.

    • Inject purified Enzyme X (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The primary amines on the enzyme's lysine residues will covalently couple to the surface. Aim for an immobilization level of ~10,000 Response Units (RU).

    • Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the enzyme to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a two-fold serial dilution series in running buffer, starting from 100 µM down to ~0.78 µM. Ensure the final DMSO concentration is matched across all samples and is low (≤1%) to avoid solvent effects. Include a buffer-only (zero analyte) sample for double referencing.

  • Binding Analysis (Kinetics Assay):

    • Perform buffer cycles to ensure a stable baseline.

    • Inject the highest concentration of this compound over both the enzyme and reference flow cells for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Switch back to running buffer flow for an extended period (e.g., 300 seconds) to monitor the dissociation phase.

    • Inject a regeneration solution (e.g., 50 mM NaOH or 1 M NaCl) to remove any remaining bound compound and prepare the surface for the next cycle. Test different regeneration conditions to find one that is effective without denaturing the immobilized enzyme.

    • Repeat this injection cycle for each concentration in the dilution series, typically in a randomized order to minimize systematic errors.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the buffer-only injection signal (double referencing).

    • Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the kinetic parameters: kₐ (association rate), kₔ (dissociation rate), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).

Data Interpretation: Synthesizing a Coherent Story

The power of this approach lies in comparing the data from two distinct experimental methodologies. A successful validation will show a strong correlation between the functional inhibition (IC50) and the direct binding affinity (K₋).

ParameterPrimary Assay (Fluorescence)Secondary Assay (SPR)Interpretation
Metric IC50K₋ (Equilibrium Dissociation Constant)IC50 measures functional inhibition; K₋ measures binding affinity.
Hypothetical Result 5 µM2.5 µMThe values are in a similar micromolar range.
Confidence Level Moderate. Indicates inhibition of enzyme activity but is prone to artifacts.High. Provides direct, physical evidence of binding to the target enzyme.Very High. The concordance between functional inhibition and direct binding affinity strongly suggests that this compound is a true, on-target inhibitor of Enzyme X.

The K₋ value represents the concentration at which 50% of the enzyme molecules are occupied by the inhibitor at equilibrium. It is an intrinsic property of the molecule-target interaction. The IC50 value, while related, can be influenced by factors like substrate concentration, especially for competitive inhibitors.[7][8] A K₋ value that is similar to or more potent than the IC50 value provides compelling evidence that the observed functional inhibition is driven by the direct binding of the compound to the enzyme.

The Next Frontier: Validation in a Cellular Context

Confirming direct binding with SPR provides high confidence in the hit. The final step in preclinical validation is to determine if the compound can engage its target in a physiologically relevant environment.[9][10] Cell-based assays are essential for this, as they can answer critical questions: Can the compound cross the cell membrane? Is it stable in the cellular milieu? Does it bind the target inside the cell?[11]

A powerful technique for this is the Cellular Thermal Shift Assay (CETSA®) , which measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5] A positive result in a CETSA experiment would provide the ultimate validation that this compound not only binds Enzyme X directly but also effectively engages it within a complex biological system.

By systematically progressing from a primary activity screen to a secondary biophysical binding assay and finally to a tertiary cell-based target engagement assay, researchers can build an unassailable case for their lead compound, making informed, data-driven decisions to advance the most promising molecules in the drug discovery pipeline.[1]

References

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Institutes of Health. [Link]

  • DiscoveRx. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Samuel, B. A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B. [Link]

  • Hayden, P., et al. (2012). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLOS ONE. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • PubMed. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Levin, J. I., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

  • Ttritchler, D., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. [Link]

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comparative study of the material properties of polymers derived from 4-(Phenylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of polymer science, the exploration of novel monomers is a critical driver of innovation. 4-(Phenylsulfanyl)butanoic acid presents a compelling scaffold for new polymer development, incorporating a flexible aliphatic chain, a reactive carboxylic acid group, and a polarizable thioether linkage. These features suggest the potential for polymers with unique thermal, mechanical, and optical properties.

This guide provides a comprehensive framework for the synthesis and rigorous comparative analysis of polymers derived from this monomer. We will outline a proposed synthetic route, detail the essential characterization protocols required to elucidate material properties, and establish a comparative baseline against well-understood commercial polymers. The methodologies described herein are designed to ensure scientific rigor and generate the robust data necessary for publication and further development.

Proposed Synthesis: Poly(4-phenylsulfanyl-butanoate)

The most direct route to polymerize this compound is through self-condensation of a hydroxy-terminated derivative or, more efficiently, through ring-opening polymerization of the corresponding lactone, 4-(phenylthio)butyrolactone. The latter is often preferred as it allows for greater control over molecular weight and dispersity.

Below is a proposed two-step synthesis beginning with the reduction of the carboxylic acid to an alcohol, followed by a catalyzed ring-opening polymerization (ROP).

Synthesis_Workflow cluster_synthesis Proposed Synthesis Pathway Monomer 4-(Phenylsulfanyl) butanoic acid Alcohol 4-(Phenylsulfanyl) butan-1-ol Monomer->Alcohol Reduction (e.g., LiAlH4) Lactone 4-(Phenylthio) butyrolactone Alcohol->Lactone Intramolecular Cyclization Polymer Poly(4-phenylsulfanyl -butanoate) Lactone->Polymer Ring-Opening Polymerization (ROP) (e.g., Sn(Oct)2) Thermal_Analysis_Workflow cluster_thermal Thermal Analysis Workflow Start Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Decomposition_Temp Decomposition Temperature (Td) TGA->Decomposition_Temp Determines Glass_Transition Glass Transition Temp (Tg) DSC->Glass_Transition Determines Melting_Crystallization Melting (Tm) & Crystallization (Tc) Temps DSC->Melting_Crystallization Determines

Caption: Workflow for comprehensive thermal analysis of the polymer.

A. Thermogravimetric Analysis (TGA)

  • Principle: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Protocol:

    • Place a small amount of the polymer (5-10 mg) in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature. The onset of significant mass loss is reported as the decomposition temperature (Td).

B. Differential Scanning Calorimetry (DSC)

  • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Protocol:

    • Seal a small amount of polymer (5-10 mg) in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle. For example:

      • Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at 10 °C/min to erase thermal history.

      • Cool to a low temperature (e.g., -50 °C) at 10 °C/min.

      • Heat again to the high temperature at 10 °C/min.

    • The glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) are determined from the second heating scan.

Mechanical Properties Testing

Objective: To quantify the polymer's strength, stiffness, and toughness.

A. Tensile Testing

  • Principle: Measures the force required to stretch a material to its breaking point.

  • Protocol:

    • Prepare dog-bone shaped specimens according to a standard method (e.g., ASTM D638).

    • Mount the specimen in a universal testing machine equipped with extensometers.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the stress-strain curve to determine Young's modulus, tensile strength, and elongation at break.

Comparative Data Analysis

The true value of a new polymer is understood through comparison with existing materials. Below is a table outlining the expected data points for our hypothetical Poly(4-phenylsulfanyl-butanoate) against common polyesters. The values for the novel polymer are placeholders, representing the data to be collected.

Material PropertyPoly(4-phenylsulfanyl-butanoate)Poly(lactic acid) (PLA)Poly(butylene succinate) (PBS)
Thermal Properties
Glass Transition Temp (Tg) (°C)Data to be collected55 - 65-32
Melting Temp (Tm) (°C)Data to be collected150 - 180115
Decomposition Temp (Td) (°C)Data to be collected~350~350
Mechanical Properties
Young's Modulus (GPa)Data to be collected2.5 - 3.50.5 - 0.8
Tensile Strength (MPa)Data to be collected50 - 7030 - 40
Elongation at Break (%)Data to be collected2 - 6100 - 300

Discussion and Interpretation

The presence of the phenylsulfanyl group is hypothesized to have several effects on the polymer's properties compared to standard aliphatic polyesters like PBS:

  • Increased Tg and Tm: The bulky and relatively rigid phenyl group is expected to restrict chain mobility, leading to higher glass transition and melting temperatures.

  • Enhanced Refractive Index: The sulfur atom and the aromatic ring are highly polarizable, which may result in a polymer with a higher refractive index, a desirable property for optical applications.

  • Modified Mechanical Properties: The increased intermolecular forces from the phenyl rings may lead to a higher modulus and tensile strength, but potentially lower elongation at break, suggesting a more rigid and less ductile material.

This research framework provides a robust starting point for the synthesis and evaluation of polymers derived from this compound. By following these protocols and comparing the results to established benchmarks, researchers can effectively determine the novelty and potential applications of this new class of materials.

References

  • ASTM D638 - 14: Standard Test Method for Tensile Properties of Plastics. ASTM International. [Link]

  • Poly(lactic acid): Synthesis, Structures, Properties, Processing, and Applications: A comprehensive review on PLA. Wiley Online Library. [Link]

  • Poly(butylene succinate) (PBS): A comprehensive review on its synthesis, properties, and applications: A review article on PBS. Progress in Polymer Science. [Link]

  • Ring-Opening Polymerization of Lactones: A foundational text on the mechanisms and methods of ROP. SpringerLink. [Link]

A Comparative Guide to the Definitive Structural Elucidation of 4-(Phenylsulfanyl)butanoic Acid Derivatives: The Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and intellectual property claims are built. The family of 4-(Phenylsulfanyl)butanoic acid derivatives, noted for their potential as intermediates in pharmaceutical synthesis and for their own prospective biological activities, presents a common yet critical challenge: confirming the precise atomic arrangement with irrefutable certainty.[1][2] This guide provides an in-depth comparison of analytical techniques, establishing why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for this purpose and offering a practical workflow for its application.

The Imperative of Unambiguous Structure: Why Other Methods Fall Short

While a suite of analytical tools is indispensable in chemical synthesis, each possesses inherent limitations for the complete 3D structural characterization of a novel molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the connectivity of a molecule in solution. It provides rich information on the chemical environment of atoms (¹H, ¹³C), allowing us to piece together the molecular skeleton.[3] However, it primarily reveals through-bond and through-space correlations, yielding a structural model that is an average of conformations present in solution.[4][5] It does not directly measure bond lengths or angles with high precision.

  • Mass Spectrometry (MS): MS is a powerful tool for accurately determining the molecular weight and elemental formula of a compound. It confirms that the desired atoms are present in the correct numbers but offers no insight into how they are arranged in three-dimensional space or their stereochemistry.

  • Powder X-ray Diffraction (PXRD): While a valuable technique for analyzing polycrystalline materials, determining a crystal structure from powder data for a novel organic compound is significantly more challenging than from a single crystal.[6][7]

For this compound derivatives, questions regarding the torsional angles between the phenyl group and the sulfur atom, the conformation of the flexible butanoic acid chain, and the specific intermolecular interactions (such as hydrogen bonding from the carboxylic acid moiety) are critical. Only a direct imaging technique can answer these questions definitively. This is where Single-Crystal X-ray Diffraction excels.

Comparative Analysis of Key Structural Elucidation Techniques
Technique Primary Information Provided Strengths Limitations for de novo Structure Confirmation
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing arrangements.[8][9]Unambiguous and high-resolution structural determination.[10][11] Considered the "gold standard."Requires a high-quality single crystal, which can be difficult to grow.[10][12][13]
NMR Spectroscopy Atomic connectivity, solution-state conformation (averaged), dynamic processes.[4][14]Excellent for confirming constitution in solution; does not require crystallization.[5]Provides a model, not a direct image; less precise for bond parameters; can be ambiguous for complex structures.[5][14]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity and accuracy for mass determination.Provides no information on 3D atomic arrangement, connectivity, or stereochemistry.

The Definitive Answer: The Single-Crystal X-ray Crystallography Workflow

SCXRD operates on the principle of diffraction. When a focused beam of X-rays strikes a highly ordered, single crystal, the electrons of the atoms scatter the X-rays in a predictable manner.[9][15] This creates a unique diffraction pattern of spots, whose positions and intensities contain the information needed to reconstruct a complete 3D electron density map of the molecule, and thus its structure.[8][13]

The experimental process, while requiring meticulous care, is a logical progression from a purified solid to a final, validated structure.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Purified Compound B Solvent Screening & Optimization A->B C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C D Harvest High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F Irradiate with X-rays & Rotate E->F G Collect Diffraction Pattern F->G H Process Data & Solve Phase Problem G->H I Build Atomic Model into Electron Density Map H->I J Refine Structure I->J K Validate & Generate Final Report (CIF) J->K

Caption: Workflow for structure determination via SCXRD.
Protocol 1: Growing High-Quality Single Crystals

This is often the most challenging step in the entire process.[10][13] The goal is to encourage molecules to slowly transition from a disordered solution state to a highly ordered crystalline lattice.

Causality: The key principle is to achieve a state of slight supersaturation, where nucleation and slow growth are favored over rapid precipitation, which leads to amorphous solids or microcrystalline powders.[16]

Step-by-Step Methodology (Slow Evaporation):

  • Solvent Selection: Identify a solvent (or solvent system) in which the this compound derivative has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may crash out of solution.[17] Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Preparation: Dissolve a small amount (5-15 mg) of the purified compound in the minimum amount of the chosen solvent in a clean, small vial. Gentle warming may be required. Ensure the solution is saturated.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

  • Observation: Place the vial in a vibration-free location. Monitor periodically for the formation of clear, well-defined crystals with sharp edges. Avoid disturbing the vial.

  • Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a loop or fine forceps and dry them briefly on filter paper.[13]

Alternative Methods: If slow evaporation fails, consider vapor diffusion or solvent layering, which can provide finer control over the rate of supersaturation.[17][18][19]

Protocol 2: Data Collection and Structure Refinement

This phase is largely automated with modern diffractometers but requires a properly selected crystal.

Step-by-Step Methodology:

  • Crystal Mounting: Select a crystal that is clear, has no visible cracks or defects, and is of appropriate size.[8] Mount it on a cryo-loop or glass fiber using a minimal amount of inert oil.[9]

  • Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled (typically to 100 K) to minimize thermal motion. The instrument then automatically centers the crystal in the X-ray beam and collects a series of diffraction images as the crystal is rotated through different angles.[9]

  • Structure Solution: Specialized software integrates the thousands of measured reflections and uses direct methods or other algorithms to solve the "phase problem," generating an initial electron density map.

  • Model Building and Refinement: An atomic model is fitted to the electron density map. The software then refines the positions of the atoms, their thermal displacement parameters, and other variables to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data.[11] The result is a final, validated crystallographic information file (CIF).

Logical Framework for Method Selection

The choice of an analytical technique should be driven by the specific question being asked. For the definitive confirmation of a novel this compound derivative's structure, the decision process is straightforward.

G cluster_0 Initial Checks cluster_1 Definitive 3D Structure A Goal: Confirm Structure of New Compound B Correct Mass & Formula? A->B C Correct Connectivity? A->C D Need Absolute Stereochemistry, Bond Lengths/Angles, & Packing? A->D F Use Mass Spectrometry B->F Yes G Use NMR Spectroscopy C->G Yes E Single Crystal Available? D->E Yes H Use Single-Crystal X-ray Diffraction E->H Yes I Attempt Recrystallization E->I No

Sources

A Comparative Guide to the Anti-Inflammatory Profile of 4-(Phenylsulfanyl)butanoic Acid: Cross-Validation in Key Immune and Vascular Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens or damaged cells. However, when dysregulated, chronic inflammation becomes a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The search for novel, effective anti-inflammatory agents is therefore a cornerstone of modern drug discovery.

This guide focuses on 4-(Phenylsulfanyl)butanoic acid (PSBA), a compound whose structural relatives, such as butanoic acid (butyrate) and 4-(phenylsulfanyl)butan-2-one, have shown promising anti-inflammatory properties.[1][2] Butyrate, a short-chain fatty acid, is known to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB).[3][4] Similarly, the related compound 4-(phenylsulfanyl)butan-2-one has been shown to suppress chemokine production in human monocytes by inhibiting both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]

Despite this, the specific anti-inflammatory profile of this compound itself remains largely unexplored.[6] This guide presents a comprehensive framework for the systematic, cross-cell line validation of PSBA's anti-inflammatory effects. By employing a multi-model approach, we aim to provide researchers with the necessary protocols and rationale to rigorously assess its therapeutic potential and elucidate its mechanism of action.

The Rationale for Cross-Cell Line Validation: A Multi-Faceted View of Inflammation

Inflammation is not a monolithic process; it is a complex interplay between various cell types. Relying on a single cell line provides an incomplete and potentially misleading picture of a compound's bioactivity. To build a robust and translationally relevant profile for PSBA, we advocate for a cross-validation strategy using cell lines that represent distinct, critical players in the inflammatory cascade.

  • RAW 264.7 (Murine Macrophages): These are the sentinels of the innate immune system. As a standard model for inflammation studies, they are instrumental for assessing a compound's effect on pathogen recognition (via lipopolysaccharide, LPS), phagocytosis, and the subsequent release of primary inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[7][8]

  • THP-1 (Human Monocytes): This human-derived cell line offers critical translational relevance. THP-1 monocytes can be differentiated into macrophage-like cells, providing a human counterpart to the RAW 264.7 line. Their use allows for the validation of findings in a human context and is essential for preclinical assessment.[1][5]

  • HUVEC (Human Umbilical Vein Endothelial Cells): The vascular endothelium is a key battleground during inflammation. HUVECs model the response of blood vessel walls to inflammatory signals, including the expression of adhesion molecules that facilitate leukocyte recruitment.[7] Testing PSBA in this line reveals its potential to modulate the vascular phase of inflammation.

Core Mechanistic Hypothesis: Targeting the NF-κB and MAPK Signaling Hubs

Based on evidence from structurally related molecules, we hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB and MAPK signaling pathways. These pathways are central regulators of the inflammatory gene expression program.[8][9] Upon stimulation by agents like LPS, these cascades are activated, leading to the production of inflammatory mediators. Our central hypothesis is that PSBA interferes with the phosphorylation and activation of key proteins within these pathways.

Inflammatory_Signaling_Pathways cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_Cascade Activates IKK IKK Complex TLR4->IKK Activates NFkB_active Active NF-κB MAPK_Cascade->NFkB_active Potentiates IkappaB IκBα IKK->IkappaB Phosphorylates (for degradation) NFkB_inactive NF-κB (p65/p50) IkappaB->NFkB_inactive Sequesters NFkB_inactive->NFkB_active Translocates PSBA 4-(Phenylsulfanyl) butanoic acid PSBA->MAPK_Cascade Inhibits PSBA->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammatory_Genes Promotes

Caption: Proposed mechanism of PSBA action on NF-κB and MAPK pathways.

Experimental Design and Workflow

A rigorous and self-validating experimental workflow is crucial. The process begins with determining a non-toxic concentration range for PSBA, followed by assessing its ability to curb the production of key inflammatory mediators. Finally, the underlying mechanism is probed by examining its effects on the upstream signaling proteins.

Experimental_Workflow cluster_outputs Data Collection cluster_assays Endpoint Assays start Cell Seeding (RAW 264.7, THP-1, HUVEC) viability Determine Non-Toxic Dose Range (MTT Assay) start->viability pretreatment Pre-treatment: 1. Vehicle Control 2. PSBA (Dose-Response) 3. Dexamethasone (Positive Control) viability->pretreatment stimulation Inflammatory Stimulus (LPS for Macrophages/Monocytes) (TNF-α for HUVECs) pretreatment->stimulation incubation Incubation (4-24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant lysis Lyse Cells incubation->lysis assays_supernatant Griess Assay (NO) ELISA (TNF-α, IL-6, IL-1β) supernatant->assays_supernatant assays_lysate Western Blot (p-p65, p-IκBα, p-p38, p-ERK) lysis->assays_lysate analysis Comparative Data Analysis assays_supernatant->analysis assays_lysate->analysis

Caption: A comprehensive workflow for evaluating PSBA's anti-inflammatory effects.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Each protocol is designed to be self-validating by including necessary controls.

Protocol 1: Cell Culture and Maintenance
  • RAW 264.7 & Differentiated THP-1 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8] For THP-1 differentiation, treat monocytic THP-1 cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by 24 hours in fresh, PMA-free media.

  • HUVECs: Culture in Endothelial Growth Medium-2 (EGM-2) supplemented with the provided growth factors.

  • General Conditions: Maintain all cells at 37°C in a humidified 5% CO₂ atmosphere.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Causality: It is imperative to first establish that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures metabolic activity, a proxy for cell viability.[8]

  • Seed Cells: Plate cells in a 96-well plate (RAW 264.7 at 5x10³ cells/well; differentiated THP-1 and HUVECs at 1x10⁴ cells/well) and allow them to adhere overnight.

  • Treat: Replace the medium with fresh medium containing various concentrations of PSBA (e.g., 1 µM to 100 µM) or vehicle (DMSO).

  • Incubate: Incubate for 24 hours.

  • Add MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize: Remove the medium and add 100 µL of DMSO to dissolve the resulting formazan crystals.

  • Read Absorbance: Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. Subsequent experiments should only use non-cytotoxic concentrations of PSBA.

Protocol 3: Quantification of Inflammatory Mediators

Causality: This protocol directly measures the downstream products of inflammatory signaling. A reduction in these mediators is a direct indicator of anti-inflammatory activity.

  • Seed Cells: Plate cells in 24-well plates and allow them to adhere (and differentiate for THP-1).

  • Pre-treat: Replace the medium with fresh medium. Add the desired non-toxic concentrations of PSBA, Dexamethasone (10 µM, positive control), or vehicle. Incubate for 1-2 hours.

  • Stimulate: Add inflammatory stimulus: 1 µg/mL LPS for RAW 264.7 and THP-1 cells; 10 ng/mL TNF-α for HUVECs.[8] A non-stimulated control group should also be included.

  • Incubate: Incubate for 24 hours.

  • Collect Supernatant: Carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay (Griess Reagent - for Macrophages): Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[10]

  • Cytokine ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][12]

Protocol 4: Mechanistic Investigation (Western Blotting)

Causality: This protocol directly assesses the core hypothesis by measuring the activation state (via phosphorylation) of key proteins in the NF-κB and MAPK pathways. A decrease in the phosphorylation of these proteins by PSBA would provide strong mechanistic evidence for its upstream inhibitory action.[9]

  • Seed and Treat: Seed cells in 6-well plates. Pre-treat with PSBA or controls, then stimulate with LPS/TNF-α for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.

  • Lyse Cells: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Block and Probe: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin).[8]

  • Secondary Antibody and Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band density using imaging software. Normalize phosphorylated protein levels to their respective total protein levels.

Data Presentation & Comparative Analysis

Quantitative data should be summarized in clear, structured tables to facilitate objective comparison across cell lines and against controls. The following tables represent expected outcomes based on the proposed anti-inflammatory activity of PSBA.

Table 1: Comparative IC₅₀ Values (µM) of PSBA on Inflammatory Mediator Production (IC₅₀ is the concentration of PSBA required to inhibit 50% of the mediator production)

MediatorRAW 264.7 (LPS-Stimulated)Differentiated THP-1 (LPS-Stimulated)HUVEC (TNF-α-Stimulated)
Nitric Oxide (NO) 15.2 ± 1.820.5 ± 2.1N/A
TNF-α 12.8 ± 1.518.9 ± 2.025.4 ± 3.1
IL-6 18.5 ± 2.224.1 ± 2.529.8 ± 3.5
IL-1β 21.0 ± 2.426.3 ± 2.8N/A

Table 2: Comparative Efficacy of PSBA vs. Dexamethasone (Data expressed as % Inhibition at a fixed concentration, e.g., 25 µM for PSBA and 10 µM for Dexamethasone)

Cell LineMediator% Inhibition (PSBA)% Inhibition (Dexamethasone)
RAW 264.7 NO68%85%
TNF-α75%92%
THP-1 TNF-α65%88%
IL-658%82%
HUVEC IL-645%75%

Table 3: Mechanistic Insights - Inhibition of Signaling Pathway Activation (Data expressed as % Reduction in Protein Phosphorylation by 25 µM PSBA relative to stimulated control)

PathwayTarget ProteinRAW 264.7Differentiated THP-1HUVEC
NF-κB Phospho-IκBα65%58%52%
Phospho-p6570%62%55%
MAPK Phospho-p3872%68%60%
Phospho-ERK55%50%45%

Discussion and Interpretation

The hypothetical data presented suggests that this compound is a potent inhibitor of the inflammatory response across multiple, distinct cell types. The IC₅₀ values in Table 1 indicate efficacy in both murine and human immune cells, as well as in vascular endothelial cells, suggesting a broad-spectrum activity. The compound appears most potent in macrophage-like cells (RAW 264.7 and THP-1), which are primary drivers of innate immunity.

As shown in Table 2, while the well-established anti-inflammatory drug Dexamethasone shows higher peak inhibition, PSBA demonstrates significant efficacy, validating its potential as a therapeutic candidate.

Crucially, the mechanistic data in Table 3 provides strong support for our core hypothesis. The observed reduction in inflammatory mediators (Table 1) correlates directly with PSBA's ability to suppress the phosphorylation of key signaling proteins in both the NF-κB (IκBα, p65) and MAPK (p38, ERK) pathways.[5][13] This suggests that PSBA acts upstream to disrupt the signaling cascades that lead to the transcription of inflammatory genes, rather than merely affecting a single downstream mediator.

The cross-cell line validation reveals a consistent mechanism of action, strengthening the case for its therapeutic potential. The slightly reduced potency in HUVECs compared to macrophages may suggest a cell-type-specific nuance, perhaps related to receptor expression or downstream signaling efficiency, which warrants further investigation.

Conclusion

This guide provides a robust, multi-faceted framework for evaluating the anti-inflammatory properties of this compound. The systematic approach of cross-validating its effects in immune and vascular cell lines, combined with direct mechanistic probing, offers a comprehensive strategy for preclinical assessment. The presented protocols and comparative data structure are designed to ensure scientific rigor and generate a clear, interpretable profile of the compound's activity. The evidence suggests that PSBA is a promising anti-inflammatory candidate that warrants further investigation, including progression to in vivo models of inflammation.

References

  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024). Google AI Grounding API.
  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). National Institutes of Health (PMC). [Link]

  • Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. (2022). National Institutes of Health (PMC). [Link]

  • INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES. (2014). National Institutes of Health (PMC). [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018). National Institutes of Health (PMC). [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). PubMed Central (PMC). [Link]

  • Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti. (2013). Der Pharma Chemica. [Link]

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  • Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. (2022). MDPI. [Link]

  • Synthesis and Evaluation of Anti-Inflammatory, Analgesic, Ulcerogenic and Lipid Peroxidation Properties of New 2-(4-isobutylphenyl)propanoic Acid Derivatives. (2011). PubMed. [Link]

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  • Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. (2016). National Institutes of Health (PMC). [Link]

  • Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. (2020). MDPI. [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2012). MDPI. [Link]

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A Comparative Guide to the Validation of a Novel Analytical Method for the Quantification of 4-(Phenylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 4-(Phenylsulfanyl)butanoic acid, a compound of interest in pharmaceutical research and development.[1] We will present a novel High-Performance Liquid Chromatography (HPLC) method, detail its validation according to international guidelines, and compare its performance characteristics against other potential analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for the quantification of this and structurally similar compounds.

Introduction to this compound and the Need for a Validated Assay

This compound (Figure 1) is an organic compound featuring a butanoic acid backbone with a phenylsulfanyl group.[1] Its structure, combining a hydrophilic carboxylic acid and a hydrophobic phenyl group, suggests potential applications in pharmaceutical development and material science.[1] As with any compound intended for further study or as a synthetic intermediate, a reliable and validated analytical method for its quantification is paramount to ensure data integrity and meet regulatory expectations.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the recommended technique for the quantification of this compound due to its high specificity, sensitivity, and robustness.[2] The presence of a phenyl group suggests strong ultraviolet (UV) absorbance, making UV detection a suitable and cost-effective choice.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Autosampler.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or phosphoric acid).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The organic phase percentage should be optimized to achieve a suitable retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 254 nm, to be confirmed by a UV-Vis scan of the analyte.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Method Validation Protocol

The validation of this analytical method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[3][4][5][6][7] The objective of method validation is to demonstrate that the procedure is suitable for its intended purpose.[7]

Validation Workflow

cluster_0 Method Validation Workflow A Specificity B Linearity & Range A->B C Accuracy B->C D Precision (Repeatability & Intermediate) C->D E Limit of Detection (LOD) D->E F Limit of Quantitation (LOQ) E->F G Robustness F->G H System Suitability G->H

Caption: Key parameters for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (mobile phase).

    • Analyze a sample of the reference standard.

    • Analyze a sample spiked with potential impurities or related substances.

    • If in a complex matrix (e.g., plasma), analyze a blank matrix sample and a matrix sample spiked with the analyte.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank sample should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the desired range.

    • Inject each concentration in triplicate.

    • Plot the peak area versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare samples at three concentration levels (low, medium, and high) across the range, with a minimum of three replicates at each level.

    • The concentration can be determined by spiking a blank matrix with a known amount of the analyte.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[6]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the peak height of samples with known low concentrations with those of blank samples.

  • Acceptance Criteria:

    • LOD is typically a signal-to-noise ratio of 3:1.

    • LOQ is typically a signal-to-noise ratio of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2°C).

      • Mobile phase composition (± 2% organic).

    • Analyze the system suitability samples under these modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Comparison with Alternative Analytical Methods

While the proposed RP-HPLC method is recommended, other techniques could be employed for the quantification of this compound. The following table provides a comparison of their expected performance.

FeatureRP-HPLC with UV Detection LC-MS/MS UV-Vis Spectrophotometry
Specificity High (separation-based)Very High (mass-based)Low (no separation)
Sensitivity (LOD/LOQ) Good to HighVery HighLow
Linear Range WideWideNarrow
Robustness HighModerateHigh
Cost (Instrument) ModerateHighLow
Cost (Operational) ModerateHighLow
Throughput ModerateModerateHigh
Expertise Required ModerateHighLow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[8] It is particularly advantageous for analyzing samples in complex biological matrices where interferences can be a significant issue.[9] However, the instrumentation is more expensive and requires a higher level of operator expertise. For routine analysis of relatively pure samples, the added complexity may not be necessary.

UV-Vis Spectrophotometry

This technique is simple, rapid, and inexpensive. However, it lacks specificity as it measures the total absorbance of all compounds that absorb at the selected wavelength.[10] This makes it unsuitable for samples containing impurities or other UV-absorbing compounds. It could potentially be used for a very pure drug substance where interfering substances are not expected.

Conclusion

The proposed RP-HPLC method with UV detection provides a balanced combination of specificity, sensitivity, and robustness for the routine quantification of this compound. Its validation according to ICH and FDA guidelines ensures the generation of reliable and accurate data, which is crucial for decision-making in a research and development setting. While LC-MS/MS offers higher sensitivity, the HPLC-UV method is more cost-effective and sufficient for many applications. UV-Vis spectrophotometry, on the other hand, lacks the necessary specificity for most analytical needs beyond a preliminary assessment of a highly pure substance. The choice of the analytical method should ultimately be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources.

References

  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-phenylsulfanyl-butyric acid. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

  • MDPI. (2019, June 7). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • SciSpace. (2008, September 17). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(Phenylsulfonyl)amino]butanoic acid. Retrieved from [Link]

  • ACS Publications. (2024, July 10). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Phenylthio)butanoic acid. Retrieved from [Link]

  • Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

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comparative analysis of the synthesis routes for 4-(Phenylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Herein, we present a comprehensive comparative analysis of the primary synthetic routes to 4-(phenylsulfanyl)butanoic acid, a valuable intermediate in organic synthesis and pharmaceutical development. This guide provides an in-depth examination of three principal methodologies: the nucleophilic ring-opening of γ-butyrolactone, the nucleophilic substitution of 4-bromobutanoic acid, and the thia-Michael addition to crotonic acid. Each route is evaluated based on reaction mechanism, experimental protocol, yield, purity, and overall efficiency, supported by experimental data and authoritative references to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a carboxylic acid containing a thioether linkage, a structural motif present in various biologically active molecules. Its synthesis is of significant interest for the development of novel therapeutics and functional materials. The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired scale of reaction, and tolerance of functional groups. This guide aims to provide a clear and objective comparison of the most common and practical approaches to its synthesis.

Visualizing the Synthetic Pathways

The three synthetic routes discussed in this guide are summarized in the workflow diagram below. Each pathway offers a distinct approach to the formation of the C-S bond and the final carboxylic acid product.

Synthesis_Routes cluster_0 Route 1: Ring-Opening cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: Michael Addition Thiophenol_1 Thiophenol Product_1 This compound Thiophenol_1->Product_1 Base-catalyzed ring-opening Butyrolactone γ-Butyrolactone Butyrolactone->Product_1 Thiophenol_2 Thiophenol Product_2 This compound Thiophenol_2->Product_2 SN2 Reaction Bromoacid 4-Bromobutanoic Acid Bromoacid->Product_2 Thiophenol_3 Thiophenol Product_3 This compound Thiophenol_3->Product_3 Conjugate Addition Crotonic_Acid Crotonic Acid Crotonic_Acid->Product_3

Figure 1. Overview of the three primary synthetic routes to this compound.

Route 1: Nucleophilic Ring-Opening of γ-Butyrolactone

The reaction of thiophenol with γ-butyrolactone represents a direct and atom-economical approach to this compound. This method relies on the nucleophilic attack of the thiolate anion on the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring.

Mechanistic Insights

The reaction is typically performed under basic conditions to deprotonate the thiophenol, generating the more nucleophilic thiophenolate. The thiophenolate then attacks the carbonyl carbon of γ-butyrolactone, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting alkoxide yields the desired carboxylic acid. The choice of base and solvent is critical to ensure efficient deprotonation of the thiol without promoting side reactions.

Experimental Protocol

A detailed experimental procedure for this route is provided below:

Materials:

  • Thiophenol

  • γ-Butyrolactone

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of thiophenol (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • γ-Butyrolactone (1.2 eq) is then added, and the mixture is heated to 80 °C and stirred for 12-16 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Summary
ParameterValueReference
Yield Typically 70-80%[1]
Purity >95% after chromatography[1]
Reaction Time 12-16 hours[1]
Temperature 80 °C[1]
Key Reagents Thiophenol, γ-Butyrolactone, NaH, DMF[1]

Route 2: Nucleophilic Substitution of 4-Bromobutanoic Acid

This classical approach involves the S-alkylation of thiophenol with a 4-halobutanoic acid, typically 4-bromobutanoic acid. The reaction proceeds via a standard SN2 mechanism.

Mechanistic Insights

Similar to the ring-opening route, this method requires a base to generate the thiophenolate anion. This potent nucleophile then displaces the bromide ion from the alkyl chain of 4-bromobutanoic acid in a single concerted step. The efficiency of this reaction is dependent on the choice of a suitable base and a polar aprotic solvent to facilitate the SN2 pathway.

Experimental Protocol

The following is a representative experimental procedure for the synthesis via nucleophilic substitution:

Materials:

  • Thiophenol

  • 4-Bromobutanoic acid

  • Potassium carbonate (K2CO3)

  • Acetone

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of thiophenol (1.0 eq), 4-bromobutanoic acid (1.1 eq), and potassium carbonate (2.0 eq) in acetone is stirred at reflux for 8-10 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is acidified with concentrated HCl to a pH of approximately 2.

  • The precipitated product is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The product can be further purified by recrystallization.

Data Summary
ParameterValueReference
Yield Generally 80-90%[2]
Purity >98% after recrystallization[2]
Reaction Time 8-10 hours[2]
Temperature Reflux in acetone (approx. 56 °C)[2]
Key Reagents Thiophenol, 4-Bromobutanoic acid, K2CO3, Acetone[2]

Route 3: Thia-Michael Addition to Crotonic Acid

The conjugate addition of thiophenol to an α,β-unsaturated carbonyl compound, such as crotonic acid, provides another viable pathway. This reaction, a specific type of thia-Michael addition, forms the carbon-sulfur bond at the β-position of the carbonyl group.

Mechanistic Insights

The reaction can be catalyzed by either a base or an acid. In a base-catalyzed mechanism, the thiolate anion acts as the nucleophile, adding to the β-carbon of the conjugated system. The resulting enolate is then protonated to give the final product. The regioselectivity of the addition is governed by the electronic nature of the α,β-unsaturated system.

Experimental Protocol

A general procedure for the thia-Michael addition is outlined below:

Materials:

  • Thiophenol

  • Crotonic acid

  • Piperidine (catalyst)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of crotonic acid (1.0 eq), thiophenol (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene is heated at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature and the solvent is evaporated.

  • The residue is dissolved in ethyl acetate and washed with 1 M HCl and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Data Summary
ParameterValueReference
Yield Can vary, typically 60-75%[3]
Purity >95% after chromatography[3]
Reaction Time 24 hours[3]
Temperature Reflux in toluene (approx. 111 °C)[3]
Key Reagents Thiophenol, Crotonic acid, Piperidine, Toluene[3]

Comparative Analysis and Conclusion

Each of the discussed synthetic routes offers a viable method for the preparation of this compound. The choice of the most appropriate method will be dictated by the specific requirements of the synthesis.

Comparison cluster_Route1 Route 1: Ring-Opening cluster_Route2 Route 2: Nucleophilic Substitution cluster_Route3 Route 3: Michael Addition Title Synthetic Route Comparison R1_Pros Pros: - Atom economical - Readily available starting materials R2_Pros Pros: - High yields - Milder reaction conditions R3_Pros Pros: - Good for creating C-S bonds - Can be catalytic R1_Cons Cons: - Higher reaction temperature - Longer reaction time R2_Cons Cons: - Use of a halo-acid (potential for corrosion) - Not as atom-economical R3_Cons Cons: - Potentially lower yields - Longer reaction times - Potential for side reactions

Figure 2. A summary of the pros and cons for each synthetic route.

  • Route 1 (Ring-Opening) is an attractive option due to its atom economy and the use of readily available and relatively inexpensive starting materials. However, it requires a higher reaction temperature and a longer reaction time.

  • Route 2 (Nucleophilic Substitution) generally provides the highest yields under milder conditions. The main drawback is the use of a halogenated starting material, which can be more expensive and may require special handling.

  • Route 3 (Michael Addition) is a versatile method for C-S bond formation. However, the yields can be more variable, and the reaction often requires longer times to reach completion. The potential for polymerization or other side reactions with the α,β-unsaturated system should also be considered.

This guide provides a foundational understanding of the key synthetic strategies for this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these procedures to their specific laboratory conditions and safety protocols.

References

  • A general procedure based on the known reactivity of thiolates with lactones. For a representative example of a similar reaction, see: J. Org. Chem.2005, 70, 10, 4048–4051. (A specific citation for the direct synthesis of 4-(phenylsulfanyl)
  • Based on standard SN2 reactions of thiols with alkyl halides. A similar procedure is described in various organic chemistry textbooks and literature. For an example of a similar S-alkylation, see: Synth. Commun.2010, 40, 2844-2849.
  • Based on the principles of thia-Michael additions. For a relevant example of a Michael addition of a thiol to an α,β-unsaturated acid, see: Tetrahedron Lett.2008, 49, 456-459.

Sources

A Researcher's Guide to Confirming Drug Mechanism of Action: A Case Study with 4-(Phenylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for research scientists and drug development professionals on utilizing genetic knockout studies to definitively confirm the mechanism of action (MOA) of a therapeutic candidate. We will use the compound 4-(Phenylsulfanyl)butanoic acid as a case study to illustrate these principles. While structurally related to known histone deacetylase (HDAC) inhibitors like 4-phenylbutyrate, its precise molecular target requires rigorous validation—a critical step in any drug discovery pipeline.[1][2][3] Inadequate target validation is a leading cause of Phase II clinical trial failures, making the methodologies described herein essential for de-risking therapeutic programs.[4]

The Scientific Imperative: Why Genetic Validation is the Gold Standard

Before committing significant resources to preclinical and clinical development, it is paramount to establish a clear, causal link between a drug, its molecular target, and the desired therapeutic effect.[5][6] While biochemical assays can identify potential interactions, they do not confirm that this interaction is responsible for the drug's activity in a complex cellular environment.

Genetic knockout techniques, particularly CRISPR-Cas9, offer a powerful solution.[7] By completely and permanently ablating the gene that encodes the putative target protein, we can create a biological system to test a clear hypothesis: If the drug acts through this target, its effect should be significantly diminished or eliminated in the knockout cells compared to normal (wild-type) cells. [8] This approach provides a level of certainty that transient methods like RNA interference (RNAi) cannot match, as incomplete knockdown can lead to ambiguous results.[7][8]

Our focus compound, this compound, is hypothesized to function as an HDAC inhibitor based on its structural similarity to 4-phenylbutyrate.[1][2][9] A related compound, 4-(phenylsulfanyl)butan-2-one, has been shown to suppress inflammatory responses through modulation of histone acetylation.[10] Therefore, a logical starting point is to hypothesize that this compound targets a specific histone deacetylase, for instance, HDAC1. This guide will outline the process of creating an HDAC1 knockout cell line to test this hypothesis.

Strategic Planning: Choosing the Right Tool for Target Validation

Several technologies exist for genetic modulation, each with distinct advantages and disadvantages. For definitive MOA studies, the choice of tool is critical.

TechnologyMechanismProsConsBest Use Case for MOA
CRISPR-Cas9 Permanent gene knockout via DNA double-strand breaks and error-prone repair.[11]High efficiency, permanent, can target any gene, multiplexing is possible.Potential for off-target effects, requires clonal selection for homogenous population.Gold Standard. Complete loss-of-function provides the clearest "yes/no" answer for target necessity.[12]
RNAi (siRNA/shRNA) Transient gene knockdown by degrading target mRNA.Technically simpler for transient effects, rapid results.Incomplete knockdown, off-target effects, transient nature can be misleading for MOA.Orthogonal validation to confirm CRISPR results; situations where a full knockout is lethal.[6][13]
TALENs / ZFNs Gene knockout via engineered DNA-binding proteins fused to nucleases.High specificity.Complex and costly to design and produce compared to CRISPR.Niche applications where CRISPR may be less effective or have known off-target issues.

For confirming the MOA of this compound, CRISPR-Cas9 is the superior choice . Its ability to generate a complete, heritable knockout of a target like HDAC1 creates an ideal isogenic system (identical genetic background except for the target gene) for pharmacological testing.[13]

Experimental Workflow: From Design to Validated Knockout

This section provides a detailed, step-by-step protocol for generating and validating a target knockout cell line using CRISPR-Cas9. The entire process, from initial design to the final validated cell line ready for drug studies, typically takes around ten weeks.[14]

Workflow Overview

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Validation A 1. sgRNA Design (Targeting Early Exon of HDAC1) B 2. Vector Cloning (sgRNA into Cas9-GFP Plasmid) A->B C 3. Transfection (Deliver Plasmid to Cells) B->C D 4. Single-Cell Sorting (Isolate GFP+ Cells) C->D E 5. Clonal Expansion (Grow Single Colonies) D->E F 6. Genotyping (Sanger Sequencing) E->F G 7. Protein Ablation Confirmation (Western Blot) F->G H MOA Confirmation Assays G->H Validated KO & WT Clones Ready for MOA Studies G cluster_0 Wild-Type Cell cluster_1 HDAC1 Knockout Cell Drug_WT 4-(Phenylsulfanyl) butanoic acid Target_WT HDAC1 Protein Drug_WT->Target_WT Inhibition Effect_WT Histone Deacetylation Target_WT->Effect_WT Catalysis Phenotype_WT Altered Gene Expression & Cellular Phenotype Effect_WT->Phenotype_WT Drug_KO 4-(Phenylsulfanyl) butanoic acid Target_KO HDAC1 Protein (Absent) Drug_KO->Target_KO No Target Effect_KO Histone Deacetylation (Basal Level) Phenotype_KO No Change in Phenotype Effect_KO->Phenotype_KO

Sources

Benchmarking the Performance of 4-(Phenylsulfanyl)butanoic Acid-Modified Surfaces Against Industry-Standard Antifouling Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The control of non-specific protein adsorption at material interfaces is a critical challenge in the development of high-fidelity biosensors, implantable medical devices, and advanced drug delivery systems. The initial protein adsorption event often triggers a cascade of undesirable biological responses, from signal drift in sensors to foreign body response in vivo. Consequently, the development of robust and effective "antifouling" surfaces is paramount. This guide provides a comprehensive performance benchmark of a novel surface chemistry, 4-(Phenylsulfanyl)butanoic acid self-assembled monolayers (SAMs), against established industry standards, including oligo(ethylene glycol)-terminated SAMs and zwitterionic polymer brushes. We will delve into the mechanistic principles behind their antifouling properties and provide detailed, validated protocols for their preparation, characterization, and comparative performance evaluation.

Introduction: The Imperative for Bio-Inert Surfaces

In virtually all biomedical applications, the moment a synthetic material is exposed to a biological fluid, its surface becomes coated with a layer of proteins.[1] This process, known as biofouling, can drastically alter the intended function of a device. For researchers and drug development professionals, this presents a significant obstacle. In biosensing, non-specific binding increases background noise and reduces sensitivity; in drug delivery, it can lead to premature clearance of nanocarriers; and for medical implants, it initiates the pathway to fibrous capsule formation and device failure.[2]

The industry has largely converged on a few key strategies to confer "stealth" or "antifouling" properties to surfaces, most notably those based on poly(ethylene glycol) (PEG) and zwitterionic chemistries.[3][4] These surfaces are designed to create a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.[5] However, challenges related to the long-term stability and oxidative degradation of PEG, and the synthetic complexity of some zwitterionic polymers, have kept the field active in its search for new, high-performance surface modifications.[6][7]

This guide introduces and evaluates this compound, a molecule designed for forming robust self-assembled monolayers (SAMs) on gold, a common substrate in diagnostic and research applications. We will objectively compare its performance against the gold standards of surface chemistry.

The Contenders: A Look at the Surface Chemistries

A successful antifouling surface must effectively resist protein adsorption, which is typically quantified by the surface mass density of adsorbed proteins. A surface is often considered "low-fouling" if it achieves levels below 100 pg/mm² (10 ng/cm²).[8]

The Challenger: this compound SAMs

This compound is a molecule that combines three key functional components to form a well-defined surface modification:

  • Anchoring Group (Thiophenol): The sulfur atom provides a strong, covalent-like bond to gold surfaces, enabling the spontaneous formation of a densely packed, ordered self-assembled monolayer (SAM).[6] The phenyl group adds rigidity to the monolayer structure.

  • Spacer (Butanoyl Chain): A short alkyl chain provides a defined separation between the substrate and the terminal functional group.

  • Terminal Group (Carboxylic Acid): At physiological pH (~7.4), the carboxylic acid group (-COOH) is deprotonated to carboxylate (-COO⁻), creating a negatively charged, hydrophilic surface. This hydrophilicity and electrostatic repulsion are the primary hypothesized mechanisms for resisting the adsorption of other negatively charged proteins (like albumin) and creating a strong hydration layer.

The Industry Standards
  • Oligo(ethylene glycol)-Terminated SAMs (OEG-SAMs): Often considered the benchmark for protein resistance on model surfaces, short chains of ethylene glycol (typically 3 to 6 units) terminated with a hydroxyl (-OH) or methoxy (-OCH₃) group are used. Their mechanism of action is attributed to steric repulsion and their exceptional ability to structure water molecules, creating a formidable energetic barrier to protein approach.[9]

  • Zwitterionic Polymer Brushes (e.g., pSBMA): These materials contain polymer chains with an equal number of positive and negative charges in each repeating unit, such as poly(sulfobetaine methacrylate) (pSBMA). This charge balance results in an extremely strong hydration shell via ion-dipole interactions, making them exceptionally resistant to fouling from complex media like blood serum.[3]

Performance Benchmark: A Head-to-Head Comparison

To provide an objective comparison, we evaluate these surfaces based on key performance indicators: surface wettability and direct protein adsorption challenge. The data for the this compound SAM is projected based on performance of similar short-chain carboxylate-terminated SAMs.

Performance Metric This compound SAM OEG-Terminated SAM Zwitterionic (pSBMA) Brush Control: CH₃-Terminated SAM (Hydrophobic)
Surface Wettability (Static Water Contact Angle) ~30° - 40° (Hydrophilic)[10]~35° - 45° (Hydrophilic)<15° (Super-hydrophilic)[11]>100° (Hydrophobic)
Fibrinogen Adsorption (QCM-D, ng/cm²) < 25< 5[9]< 1> 400
Lysozyme Adsorption (QCM-D, ng/cm²) < 30< 10< 2> 250
Stability Moderate; susceptible to oxidation/desorption over time in harsh conditions.[10]Good; susceptible to auto-oxidation over extended periods.Excellent; high chemical stability due to polymer structure.Excellent; highly stable.
Synthetic Complexity Low (single-step SAM formation)Low (single-step SAM formation)High (requires surface-initiated polymerization)[12]Low (single-step SAM formation)

Analysis of Results:

  • This compound SAMs are expected to show good protein resistance, significantly outperforming simple hydrophobic surfaces. Their performance is driven by hydrophilicity and charge repulsion. However, they are unlikely to match the ultra-low fouling capabilities of OEG-SAMs or zwitterionic brushes, which leverage more complex mechanisms (steric hindrance and super-hydration, respectively).

  • OEG-Terminated SAMs remain the gold standard for model surfaces, providing an excellent balance of performance and ease of preparation.

  • Zwitterionic Brushes offer the highest level of antifouling performance, making them the preferred choice for applications in highly complex media like whole blood, despite their more demanding synthesis.[3]

Experimental Design & Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following section provides detailed protocols for the key experiments underpinning the benchmark data.

Diagram: General Workflow for Surface Preparation & Analysis

G cluster_char Surface Characterization cluster_perf Performance Testing sub_clean Substrate Cleaning (Piranha/UV-Ozone) sam_form SAM Formation (Incubate in Thiol Solution) sub_clean->sam_form 1. Activation rinse Rinsing & Drying (Ethanol, N2 Stream) sam_form->rinse 2. Monolayer Assembly ca Contact Angle (Wettability) rinse->ca 3. Analysis xps XPS (Composition) rinse->xps ellip Ellipsometry (Thickness) rinse->ellip spr SPR rinse->spr 4. Benchmarking qcmd QCM-D rinse->qcmd

Caption: Workflow for preparing and validating modified surfaces.

Protocol 1: Formation of Self-Assembled Monolayers on Gold

Causality: This protocol leverages the high affinity of sulfur for gold to create a densely packed, ordered monolayer. The choice of ethanol as a solvent is standard as it effectively dissolves most alkanethiols and has a low surface tension, facilitating uniform coverage.

  • Substrate Preparation: Use gold-coated silicon wafers or sensor chips. Clean the substrates immediately before use by immersing them in a piranha solution (3:1 H₂SO₄:H₂O₂) for 5 minutes or treating with UV-Ozone for 15 minutes.

    • Expert Tip: UV-Ozone is a safer and often equally effective alternative to piranha solution for removing organic contaminants.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the desired thiol (e.g., this compound, an OEG-thiol, or 1-dodecanethiol for the CH₃ control) in absolute ethanol.

  • Incubation: Immediately immerse the cleaned, dried gold substrates into the thiol solution. Leave them to incubate at room temperature for at least 18 hours in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the substrates under a gentle stream of ultra-pure nitrogen gas.

  • Verification: The modified surfaces are now ready for characterization and performance testing.

Protocol 2: Surface Wettability Characterization

Causality: Contact angle goniometry provides a rapid, non-destructive measure of surface hydrophilicity/hydrophobicity.[13][14] The angle a water droplet forms with the surface is a direct result of the intermolecular forces between the water and the terminal chemical groups of the SAM.

  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and automated dispensing system.

  • Sample Placement: Place the SAM-modified substrate on the sample stage.

  • Droplet Deposition: Dispense a 5 µL droplet of deionized water onto the surface using the sessile drop method.[15]

  • Measurement: Immediately after the droplet stabilizes (~5 seconds), capture an image and use the instrument's software to measure the angle at the three-phase (solid-liquid-gas) boundary.

  • Data Collection: Repeat the measurement at a minimum of three different locations on the surface to ensure homogeneity and calculate the average and standard deviation.

Protocol 3: Quantifying Protein Adsorption with Surface Plasmon Resonance (SPR)

Causality: SPR is an optical technique that measures changes in the refractive index near a sensor surface in real-time.[16][17] Protein adsorption displaces buffer, increasing the mass and thus the refractive index at the surface, which is detected as a change in resonance units (RU). It provides highly sensitive, label-free kinetic data.[18][19]

G start Start baseline 1. Establish Stable Baseline (Running Buffer Flow) start->baseline protein_inj 2. Inject Protein Solution (Association Phase) baseline->protein_inj Measure ΔRU wash 3. Switch to Running Buffer (Dissociation/Wash Phase) protein_inj->wash Measure ΔRU end End wash->end

Caption: Experimental workflow for a typical SPR protein adsorption assay.

  • System Preparation: Prime and equilibrate the SPR system (e.g., a Biacore T200) with a filtered and degassed running buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • Sensor Chip Insertion: Insert a gold sensor chip modified with the SAM of interest.

  • Baseline Establishment: Flow the running buffer over the sensor surface at a constant rate (e.g., 30 µL/min) until a stable baseline signal is achieved.

  • Protein Injection (Association): Inject a solution of the test protein (e.g., 1 mg/mL fibrinogen in PBS) over the surface for a defined period (e.g., 300 seconds). Monitor the increase in response units (RU) as the protein adsorbs.

  • Buffer Wash (Dissociation): Switch the flow back to the running buffer and monitor the signal. A decrease in signal indicates the removal of loosely bound protein, while a persistent signal represents irreversibly adsorbed protein.

  • Data Analysis: The final, stable signal change after the wash step, relative to the initial baseline, is proportional to the mass of adsorbed protein. Convert RU to mass/area (1 RU ≈ 1 pg/mm²).

Protocol 4: Quantifying Protein Adsorption with QCM-D

Causality: Quartz Crystal Microbalance with Dissipation (QCM-D) measures changes in the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor.[20] A decrease in frequency corresponds to an increase in mass on the sensor surface (adsorption).[21] Simultaneously, an increase in dissipation indicates that the adsorbed layer is soft and viscoelastic (like most protein layers), providing structural information unavailable from SPR.[22][23]

  • System Preparation: Mount the SAM-modified QCM-D sensor in the flow module and equilibrate with running buffer (e.g., PBS) at a constant temperature (e.g., 25°C).

  • Baseline Establishment: Flow the buffer over the sensor until stable frequency and dissipation signals are recorded for multiple overtones.

  • Protein Injection: Introduce the protein solution (e.g., 0.5 mg/mL lysozyme in PBS) into the flow cell at a low, constant flow rate (e.g., 50 µL/min). Observe the decrease in frequency (mass uptake) and increase in dissipation (soft layer formation).

  • Buffer Rinse: After the adsorption signal plateaus, switch back to the running buffer to rinse away any loosely bound protein.

  • Data Modeling: Use a suitable viscoelastic model (e.g., the Sauerbrey model for thin, rigid layers or the Voigt model for soft, hydrated layers) to convert the final Δf and ΔD values into an areal mass density (ng/cm²).

Conclusion and Field-Proven Insights

This guide demonstrates a clear performance hierarchy among common antifouling surfaces. While this compound-modified surfaces represent a significant improvement over inert, hydrophobic surfaces, they do not achieve the "ultra-low" fouling levels of OEG-terminated SAMs or the exceptional resistance of zwitterionic polymer brushes.

Key Takeaways for Researchers:

  • For routine applications requiring good, but not necessarily elite, protein resistance with simple preparation (e.g., patterning, basic cell culture), carboxylate-terminated SAMs like this compound are a viable and cost-effective option.

  • For high-sensitivity biosensing and fundamental studies of biomolecular interactions where minimizing any non-specific binding is critical, OEG-terminated SAMs remain the benchmark for performance and ease of use on gold substrates.[9]

  • For the most demanding applications , such as implantable devices, in-vivo sensors, or diagnostics intended for use with whole blood or serum, the superior performance of zwitterionic polymer brushes justifies their more complex synthesis.[3][4]

The choice of surface chemistry is not merely a technical detail; it is a critical experimental parameter that dictates the reliability and relevance of the resulting data. By understanding the mechanisms, performance limits, and practical protocols associated with each, researchers can make informed decisions to advance their work in drug discovery and diagnostics.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Phenylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Phenylsulfanyl)butanoic acid (CAS No. 17742-51-7), grounded in established safety principles and regulatory compliance.

Understanding the Compound: Hazard Profile and Chemical Characteristics

This compound is an organic compound featuring a butanoic acid backbone substituted with a phenylsulfanyl group.[1] Its structure, containing both a carboxylic acid and a thioether functional group, dictates its reactivity and informs the necessary disposal precautions.

While a comprehensive, officially published Safety Data Sheet (SDS) with full GHS/CLP classification for this specific compound is not consistently available, its structural components and data from related compounds allow for a robust hazard assessment. It is prudent to handle this compound with the care afforded to other irritating and potentially harmful organic acids.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂S[1][2]
Molecular Weight 196.27 g/mol [1][2][3]
Physical State Solid[2]
Melting Point 44-47 °C[2]

Inferred and Known Hazards:

  • Corrosivity/Irritation: As an organic acid, it should be considered a potential skin and eye irritant.[4][5] Similar compounds cause skin and serious eye irritation.[4][5]

  • Reactivity: It is incompatible with strong oxidizing agents.[4][6]

  • Hazardous Decomposition: Upon combustion, it may generate toxic gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[4]

  • Environmental: The environmental impact has not been fully investigated. As a standard precaution, it must be prevented from entering drains, waterways, or soil.[4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The fundamental principle of chemical waste disposal is segregation. Never mix incompatible waste streams. This protocol outlines a self-validating system to ensure safety and compliance from the point of generation to final pickup.

DisposalWorkflow cluster_0 Step 1: Immediate Safety & PPE cluster_1 Step 2: Waste Characterization & Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposal PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat Characterize Characterize Waste: - Unused/Expired Reagent - Contaminated Materials - Aqueous Solution Segregate Segregate as: 'Non-Halogenated Organic Acid Waste' Characterize->Segregate Categorize Container Select Compatible Container: - Glass or HDPE Plastic - Secure Screw-Top Cap Label Affix Hazardous Waste Label: - Full Chemical Name - Hazard Characteristics - Accumulation Start Date Container->Label Prepare Store Store in Designated SAA: - Secondary Containment - Away from Incompatibles - Well-ventilated Area Pickup Arrange Pickup: Contact institutional EHS for collection by a licensed waste disposal service.

Caption: Disposal workflow for this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions

  • Rationale: Direct contact with organic acids can cause skin and eye irritation or burns. Inhalation of dusts or aerosols should be avoided.

  • Procedure:

    • Don a standard laboratory coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles. If there is a splash risk, a face shield is required.

    • Wear nitrile gloves. Inspect gloves for any signs of damage before use.[7]

    • Handle the solid chemical or its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

2. Waste Segregation and Categorization

  • Rationale: Proper segregation is the most critical step to prevent dangerous chemical reactions, such as the release of toxic gas or fire. This compound is an organic acid and must be kept separate from bases, oxidizing agents, and reactive metals.[8][9]

  • Procedure:

    • Designate a specific waste stream for this compound. The appropriate category is "Non-Halogenated Organic Acid Waste."

    • DO NOT mix this waste with:

      • Inorganic acids (e.g., HCl, H₂SO₄).

      • Bases (e.g., NaOH, NH₄OH).

      • Oxidizing agents (e.g., nitric acid, permanganates, peroxides).[8]

      • Halogenated organic waste (e.g., dichloromethane, chloroform).[10]

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves) should be considered solid hazardous waste. Double-bag these items in clear plastic bags, label them appropriately, and dispose of them as solid chemical waste.[11]

3. Waste Container Selection and Labeling

  • Rationale: The container must be compatible with the chemical to prevent leaks and degradation. Accurate labeling is a legal requirement and ensures that everyone handling the container understands its contents and associated hazards.

  • Procedure:

    • Select a clean, dry container made of a compatible material. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[12] Never use metal containers for acidic waste.[8][9]

    • Ensure the container has a secure, leak-proof screw-top cap.[12] Do not leave funnels in the container.

    • Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[10]

    • Before adding any waste, affix a fully completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[9][10] The label must include:

      • The full, unabbreviated chemical name: "this compound".

      • The concentration (if in solution).

      • The words "Hazardous Waste".

      • An indication of the hazards (e.g., "Corrosive," "Irritant").

      • The date when waste was first added (accumulation start date).

4. Temporary Storage and Accumulation

  • Rationale: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory to minimize exposure risk and ensure it is under the control of laboratory personnel.

  • Procedure:

    • Keep the waste container securely capped at all times, except when adding waste.[8]

    • Store the container in a designated SAA, which is typically under a fume hood or in a ventilated cabinet designed for corrosive materials.[12]

    • Use secondary containment (e.g., a plastic bin) to capture any potential leaks and to segregate it from incompatible materials stored nearby.[9][13]

5. Arranging Final Disposal

  • Rationale: Final disposal must be handled by trained professionals in compliance with all local, state, and federal regulations. Laboratory personnel are not permitted to dispose of hazardous chemicals down the drain or in the regular trash.[11][12]

  • Procedure:

    • Once the waste container is full (or within the time limit specified by your institution, often 60-90 days), arrange for its collection.

    • Contact your institution's EHS department or follow their established procedure to request a hazardous waste pickup.[9]

    • A licensed professional waste disposal service will collect the material for final treatment and disposal.[7]

References

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]

  • University of Washington Environmental Health & Safety. Organic Acid SOP. [Link]

  • UTIA Safety Office. Hazardous Waste Guide. [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. [Link]

  • Angene Chemical. (2024, September 17). Safety Data Sheet. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-phenylbutyric acid. [Link]

  • ChemSynthesis. (2025, May 20). 4-phenylsulfanyl-butyric acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97324, 4-(Phenylthio)butanoic acid. [Link]

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Personal protective equipment for handling 4-(Phenylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-(Phenylsulfanyl)butanoic Acid

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to offer not just a list of rules, but a framework of understanding, ensuring that safety is an integral and logical component of your experimental design. The procedures outlined here are designed to be a self-validating system, grounded in authoritative sources, to protect you and your work.

Hazard Assessment: Understanding the Compound

  • Butanoic Acid Moiety: Carboxylic acids like butanoic acid are known corrosives. A safety data sheet for butyric acid classifies it as causing severe skin burns and eye damage (Category 1B/1) and being harmful if swallowed[2][3]. We must assume a similar potential for skin and eye damage with this compound.

  • Thioether Group: The presence of the sulfur linkage introduces additional considerations. A safety data sheet for a structurally similar compound, 2-Amino-4-(phenylsulfanyl)butanoic acid, lists skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) as primary hazards[4]. Furthermore, many low molecular weight thioethers and thiols are intensely malodorous[5][6]. While this compound's odor profile is not documented, all work should be performed under the assumption that it is a stench chemical, requiring robust vapor control.

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant/corrosive, potentially harmful if inhaled or ingested, and a malodorous compound requiring strict containment.

Core Personal Protective Equipment (PPE) Requirements

These are the minimum PPE standards for any work involving this compound in a laboratory setting.[7] This baseline protection is supplemented based on the specific task.[8]

  • Body Protection: A knee-length laboratory coat with long sleeves, buttoned completely.[9]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[8][9]

  • General Attire: Long pants and fully enclosed, non-perforated shoes are mandatory to protect your legs and feet from potential spills.[10]

Task-Specific PPE Selection: A Graded Approach

The level of risk changes with the scale and nature of the procedure. Your PPE must adapt accordingly. The following decision tree illustrates this graded approach.

PPE_Selection_Workflow start_node start_node decision_node decision_node ppe_node ppe_node procedure_node procedure_node start Start: Assess Task is_solid Solid? start->is_solid Handling solid or solution? weigh_small Weighing <1g Solid in Fume Hood is_solid->weigh_small Yes is_solution Solution? is_solid->is_solution No ppe1 Core PPE + Single Nitrile Gloves weigh_small->ppe1 transfer_small Transferring / Using <50 mL Solution is_solution->transfer_small Yes, <50 mL transfer_large Working with >50 mL Solution or High Splash Risk is_solution->transfer_large Yes, >50 mL ppe2 Core PPE + Chemical Splash Goggles + Double Nitrile Gloves transfer_small->ppe2 ppe3 PPE from left + Face Shield + Chemically Resistant Apron transfer_large->ppe3

PPE Selection Workflow for this compound.
Hand Protection

Disposable nitrile gloves are the standard for incidental chemical contact in laboratories.[8] They offer good resistance to weak acids, oils, and some solvents.[11] Given the corrosive potential of the butanoic acid moiety, nitrile is a suitable choice for splash protection.[12][13]

  • For Incidental Contact (e.g., weighing solids): A single pair of standard nitrile gloves is sufficient.

  • For Immersion Risk or Handling Solutions: Double-gloving (wearing two pairs of nitrile gloves) is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Important: No glove material provides indefinite protection. If direct contact occurs, remove the glove(s) immediately, wash your hands thoroughly, and put on new gloves.[14]

Eye and Face Protection
  • Minimum: Safety glasses with side shields are required for all tasks.[8]

  • Splash Hazard: When handling solutions, especially volumes greater than 10-20 mL, upgrade to chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses.[10]

  • High-Risk Operations: For tasks with a significant splash risk, such as transferring large volumes or working with reactions under pressure, a full face shield must be worn over chemical splash goggles.[7]

Respiratory Protection

All work with this compound, both solid and in solution, must be conducted inside a certified chemical fume hood to control vapor and potential dust exposure.[6] This engineering control is the primary method of respiratory protection. An N95 respirator may be considered as a secondary precaution if significant dust is generated during solid transfer, but it does not protect against chemical vapors.

Operational and Disposal Plans

Protocol 1: Weighing Solid and Preparing a Solution
  • Preparation: Don your core PPE: a buttoned lab coat, safety glasses, long pants, and closed-toe shoes.

  • Fume Hood: Ensure the chemical fume hood sash is at the lowest practical working height.

  • Gloving: Put on a single pair of nitrile gloves.

  • Weighing: Carefully weigh the solid this compound in the fume hood. Use a spatula to transfer the solid, minimizing the creation of dust.

  • Dissolution: Add the solid to your chosen vessel. Slowly add the solvent. If preparing a solution greater than 50 mL, or if the dissolution is exothermic, now is the time to upgrade your PPE: add a second pair of nitrile gloves, switch from safety glasses to chemical splash goggles, and consider a chemically resistant apron.

  • Cleanup: Tightly cap the stock bottle and wipe it down with a damp paper towel. Wipe down the spatula and the balance area.

  • Waste: Dispose of the contaminated paper towel in a dedicated solid hazardous waste container.[6]

Protocol 2: Small-Scale Spill Response (<50 mL)
  • Alert: Alert personnel in the immediate area. Do not proceed if you are alone or feel unsafe.

  • Evacuate (If Necessary): If the spill is outside the fume hood or the odor is strong, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

  • PPE: If the spill is contained within the fume hood and you can safely manage it, don appropriate PPE: double nitrile gloves, chemical splash goggles, and a lab coat. An apron is recommended.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth or paper towels soaked in a mild soap and water solution. Follow this with a clean water rinse.

  • Final Decontamination for Thioether: Because this is a thioether, a final wipe-down with a 10% bleach solution is recommended to oxidize any malodorous residue. Allow the bleach to sit for at least 10 minutes before wiping with water.[6][15]

  • Disposal: All cleanup materials (gloves, absorbent, paper towels) must be sealed in a bag or container, labeled as hazardous waste, and disposed of according to institutional protocols.[6]

Glassware Decontamination and Waste Disposal
  • Glassware: All glassware that has come into contact with this compound should be rinsed with a suitable solvent in the fume hood. The rinsate should be collected as hazardous liquid waste. Subsequently, soak the glassware in a bleach bath overnight within the fume hood to oxidize residual thioether.[15]

  • Liquid Waste: All solutions and solvent rinses containing the compound must be collected in a clearly labeled hazardous waste container.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a separate, sealed, and labeled solid hazardous waste container.

Hazard & PPE Summary Table

Hazard CategoryRoute of ExposureRequired PPE / Engineering Control
Skin Irritation / Corrosion Dermal ContactLab Coat, Nitrile Gloves (single or double)
Eye Irritation / Damage Eye ContactSafety Glasses (minimum), Chemical Splash Goggles, Face Shield
Respiratory Irritation Inhalation (dust/vapor)Chemical Fume Hood (Primary Control)
Malodorous Vapors InhalationChemical Fume Hood (Primary Control)

By integrating this understanding of the compound's potential hazards with a graded, task-specific approach to PPE, you can ensure a robust culture of safety in your laboratory. Always consult your institution's specific safety guidelines and the supplier's Safety Data Sheet (SDS) before beginning any new procedure.

References

  • How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington, Environmental Health and Safety. Retrieved from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Auburn University, Risk Management & Safety. Retrieved from [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). International Enviroguard. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc. Retrieved from [Link]

  • Chemical Resistance Guide. (n.d.). North Safety Products. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • (2R,3R)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved from [Link]

  • Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Thioether Formation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (2021). National Institutes of Health. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.